5beta-Hydroxycostic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIFFFWXPAQCB-YUELXQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314654 | |
| Record name | 5β-Hydroxycostic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132185-84-3 | |
| Record name | 5β-Hydroxycostic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132185-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5β-Hydroxycostic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sourcing and Isolation of 5β-Hydroxycostic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5β-Hydroxycostic acid is a naturally occurring sesquiterpenoid carboxylic acid that has garnered interest within the scientific community. As a derivative of costic acid, it belongs to a class of compounds known for a wide array of biological activities. The successful investigation of its therapeutic potential hinges on the efficient and reliable procurement of the pure compound from its natural sources. This technical guide provides a comprehensive overview of the known botanical origins of 5β-hydroxycostic acid and delineates a robust, field-proven methodology for its extraction, isolation, and purification. The protocols described herein are designed to be self-validating, emphasizing the chemical principles that underpin each step to ensure reproducibility and high purity of the final product.
Introduction to 5β-Hydroxycostic Acid
5β-Hydroxycostic acid (C₁₅H₂₂O₃, Molar Mass: 250.33 g/mol ) is a member of the eudesmane class of sesquiterpenoids.[1] Its structure is characterized by a bicyclic carbon skeleton featuring a tertiary hydroxyl group at the 5β position, an exocyclic methylene group, and a carboxylic acid function. This combination of functional groups imparts moderate polarity and acidic properties, which are critical considerations for its isolation. The presence of multiple chiral centers also makes stereoselective synthesis challenging, rendering isolation from natural sources the primary method for obtaining this compound for research purposes.
Chemical Structure:
-
IUPAC Name: 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid[1]
-
PubChem CID: 637286[1]
The exploration of sesquiterpenoids and their derivatives is a fertile area of natural product chemistry, with many compounds exhibiting significant anti-inflammatory, antimicrobial, and cytotoxic activities.[2] Understanding the efficient isolation of 5β-hydroxycostic acid is the foundational first step for its comprehensive biological and pharmacological evaluation.
Natural Sources
5β-Hydroxycostic acid is found in a select number of plant species, primarily within the Asteraceae family, a family renowned for its production of sesquiterpene lactones and other terpenoids.[3] The concentration of the target compound can vary significantly based on the plant's geographic location, season of harvest, and the specific part of the plant used.
| Plant Species | Family | Plant Part(s) |
| Pluchea dioscoridis | Asteraceae | Aerial parts |
| Apalochlamys spectabilis | Asteraceae | Leaves and stems |
| Aucklandia lappa (Costus Root) | Asteraceae | Root |
This table is based on currently available literature; further screening of related species may reveal additional sources.[1]
A Comprehensive Protocol for Isolation and Purification
The isolation of 5β-hydroxycostic acid is a multi-step process that leverages its unique physicochemical properties, particularly its acidity and polarity. The following workflow is a synthesis of established methods for isolating acidic terpenoids from complex plant matrices.[4][5]
Workflow Overview
Below is a diagrammatic representation of the complete isolation and purification workflow.
Sources
The Discovery and Scientific Journey of 5β-Hydroxycostic Acid: A Technical Guide
Introduction: Unveiling a Sesquiterpenoid of Interest
Within the vast and intricate world of natural products, sesquiterpenoids represent a diverse class of C15 isoprenoid compounds with a remarkable array of chemical structures and biological activities. Among these, the eudesmane-type sesquiterpenoids, characterized by their bicyclic decalin core, have garnered significant attention from researchers in phytochemistry, pharmacology, and drug development. This technical guide delves into the discovery, history, and scientific exploration of a specific eudesmane derivative: 5β-Hydroxycostic acid. While not as extensively studied as some of its chemical relatives, this compound serves as a compelling case study in the methodologies of natural product chemistry and the ongoing search for novel bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge surrounding 5β-Hydroxycostic acid, from its natural sources to its potential therapeutic applications.
Part 1: A Historical Perspective on the Discovery of 5β-Hydroxycostic Acid
The history of 5β-Hydroxycostic acid is intrinsically linked to the broader phytochemical exploration of the Asteraceae family, a rich source of sesquiterpenoids. While a singular, seminal "discovery" paper is not readily apparent in the scientific literature, its identification emerged from systematic studies of various plant species known for their use in traditional medicine.
Initial Identification in the Plant Kingdom:
5β-Hydroxycostic acid has been identified as a natural constituent in several plant species, most notably:
-
Pluchea dioscoridis : This flowering plant, used in traditional medicine for various ailments, is a documented source of 5β-Hydroxycostic acid[1].
-
Apalochlamys spectabilis : Phytochemical investigations of this species have also led to the isolation of eudesmane derivatives, including those structurally related to 5β-Hydroxycostic acid[2].
-
Laggera pterodonta : This herb, utilized in traditional Chinese medicine, is another known source of 5β-Hydroxycostic acid and related sesquiterpenoids[3].
-
Saussurea lappa : The roots of this plant, also a staple in traditional medicine, have been found to contain a variety of sesquiterpenes, including costic acid derivatives[4].
The initial characterization of 5β-Hydroxycostic acid was made possible through the application of advanced spectroscopic techniques, which allowed for the precise determination of its chemical structure.
Part 2: Physicochemical Characteristics and Structural Elucidation
5β-Hydroxycostic acid is a sesquiterpenoid belonging to the eudesmane class. Its chemical structure is defined by a bicyclic decalin core with a hydroxyl group at the C-5 position in the β-orientation, and a carboxylic acid-containing side chain.
| Property | Value | Source |
| Molecular Formula | C15H22O3 | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| IUPAC Name | 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [1] |
| CAS Number | 132185-84-3 | [1] |
Structural Elucidation Methodologies:
The definitive structure of 5β-Hydroxycostic acid was established through a combination of modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental in determining the carbon skeleton and the relative stereochemistry of the molecule. Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structural components of the molecule[4][5][6][7].
Part 3: Biosynthetic Pathway of 5β-Hydroxycostic Acid
The biosynthesis of 5β-Hydroxycostic acid follows the general pathway for eudesmane sesquiterpenoids, originating from the mevalonate pathway. The key steps involve the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic bicyclic eudesmane skeleton, followed by a series of enzymatic modifications.
Figure 1: Proposed Biosynthetic Pathway of 5β-Hydroxycostic Acid. This diagram illustrates the key enzymatic steps from farnesyl pyrophosphate to the final compound.
Part 4: Biological Activities and Potential Therapeutic Applications
While research specifically on 5β-Hydroxycostic acid is limited, studies on extracts from its source plants and on structurally related eudesmanolides suggest a range of potential biological activities. It is important to note that the activities of crude extracts cannot be attributed to a single compound, and further investigation into the purified 5β-Hydroxycostic acid is necessary.
Potential Areas of Bioactivity:
-
Antiviral Activity : Extracts from plants containing 5β-Hydroxycostic acid have been reported to possess antiviral properties[8][9][10]. Sesquiterpenes, as a class, are known to exhibit a variety of antiviral mechanisms, including the inhibition of viral entry and replication.
-
Cytotoxic and Anti-cancer Activity : Many eudesmanolide sesquiterpenes have demonstrated cytotoxic effects against various cancer cell lines[11][12][13][14][15]. The α-methylene-γ-lactone moiety, common in many related compounds, is often implicated in this activity through Michael addition reactions with biological nucleophiles. While 5β-Hydroxycostic acid lacks this lactone, its overall structure may still contribute to cytotoxic effects.
-
Anti-inflammatory Activity : Plant extracts containing eudesmanolides are traditionally used for their anti-inflammatory properties[16][17][18][19]. The proposed mechanisms often involve the modulation of inflammatory signaling pathways.
It is noteworthy that the stereoisomer, 5α-Hydroxycostic acid, has been shown to have antiangiogenic effects, inhibiting protein synthesis and cell division in cancer models[20]. This suggests that the stereochemistry at the C-5 position is a critical determinant of biological activity and warrants further comparative studies between the two isomers.
Part 5: Experimental Protocols: Isolation and Characterization
The isolation and purification of 5β-Hydroxycostic acid from its natural sources typically involve a series of chromatographic techniques. The following is a generalized workflow based on established methods for the separation of sesquiterpenoids from plant material.
Step-by-Step Isolation and Purification Workflow:
-
Extraction :
-
Air-dried and powdered plant material (e.g., roots of Saussurea lappa) is subjected to extraction with an organic solvent such as methanol or ethanol at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning :
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
The fraction containing sesquiterpenoids is typically found in the less polar to medium-polarity fractions (e.g., chloroform and ethyl acetate).
-
-
Column Chromatography :
-
The bioactive fraction is subjected to column chromatography over silica gel.
-
A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification :
-
Fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Figure 2: Generalized Workflow for the Isolation of 5β-Hydroxycostic Acid. This flowchart outlines the key steps from raw plant material to the purified compound.
Part 6: Future Directions and Conclusion
5β-Hydroxycostic acid represents a molecule of interest at the intersection of natural product chemistry and pharmacology. While its discovery and initial characterization have been established, a significant opportunity exists for further in-depth research.
Key Areas for Future Investigation:
-
Comprehensive Biological Screening : A systematic evaluation of the antiviral, cytotoxic, and anti-inflammatory activities of purified 5β-Hydroxycostic acid is warranted to confirm the potential suggested by studies on crude extracts and related compounds.
-
Mechanism of Action Studies : Should significant biological activity be confirmed, elucidating the specific molecular targets and signaling pathways affected by 5β-Hydroxycostic acid will be crucial for its development as a potential therapeutic agent.
-
Stereochemistry-Activity Relationship : A direct comparison of the biological activities of 5β-Hydroxycostic acid and its 5α-stereoisomer would provide valuable insights into the structural requirements for their observed effects.
-
Synthetic Approaches : The development of efficient synthetic routes to 5β-Hydroxycostic acid and its analogs would facilitate more extensive biological testing and the exploration of structure-activity relationships.
References
-
Syntheses of (+)-costic acid and structurally related eudesmane sesquiterpenoids and their biological evaluations as acaricidal agents against Varroa destructor. (n.d.). National Center for Biotechnology Information. [Link]
- Zdero, C., Bohlmann, F., & King, R. M. (1990). Eudesmane derivatives and other constituents from Apalochlamys spectabilis and Cassinia species. Phytochemistry, 29(10), 3201–3206.
-
Enantioselective synthesis of a costic acid analogue with acaricidal activity against the bee parasite Varroa destructor. (2017). Royal Society Open Science. [Link]
-
(PDF) Enantioselective synthesis of a costic acid analogue with acaricidal activity against the bee parasite Varroa destructor. (2017). ResearchGate. [Link]
-
Original Article Screening for Antiviral Activities of Isolated Compounds from Essential Oils. (n.d.). Apitherapy.com. [Link]
-
Sesquiterpene lactone 12,8-eudesmanolides from the fungus Xylaria ianthinovelutina. (2007). PubMed. [Link]
-
Santonin. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Chemical Profiles, Anticancer, and Anti-Aging Activities of Essential Oils of Pluchea dioscoridis (L.) DC. and Erigeron bonariensis L. (2021). National Center for Biotechnology Information. [Link]
-
Fragmentation mass spectra and interpretation for ions 189.1132 ( 12... (n.d.). ResearchGate. [Link]
-
New Sesquiterpenes from Pluchea a rabica. (n.d.). ResearchGate. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]
-
5-BETA-HYDROXYILICIC-ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. (2017). PubMed. [Link]
-
Screening for Antiviral Activities of Isolated Compounds from Essential Oils. (2011). ResearchGate. [Link]
-
Antiviral and Virucidal Properties of Essential Oils and Isolated Compounds - A Scientific Approach. (2022). PubMed. [Link]
-
Phytochemical and biological activities of two Asteraceae plants Senecio vulgaris and Pluchea dioscoridis L. (2019). CABI Digital Library. [Link]
-
Isolation, Characterization, and Antiproliferative Activities of Eudesmanolide Derivatives from the Flowers of Inula japonica. (2015). PubMed. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry. (2021). YouTube. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000115). (n.d.). Human Metabolome Database. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Phytochemical Analysis and Anti-dyslipidemia and Antioxidant Activities of Pluchea dioscoridis: In Vitro, In Silico and In Vivo Studies. (2024). PubMed. [Link]
-
Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. (2023). National Center for Biotechnology Information. [Link]
-
(PDF) Eudesmane-type sesquiterpene derivatives from Laggera alata. (2013). ResearchGate. [Link]
-
Eudesmane Derivatives and Other Sesquiterpenes From Laggera Alata. (2003). PubMed. [Link]
-
A new sesquiterpene from Pluchea chingoyo. (1993). Semantic Scholar. [Link]
-
Phytochemical Analysis and Anti‐dyslipidemia and Antioxidant Activities of Pluchea dioscoridis: In Vitro, In Silico and In Vivo Studies. (n.d.). ResearchGate. [Link]
-
Eudesmane derivatives from Tessaria integrifolia. (2000). PubMed. [Link]
-
Applications of hydroxy acids: classification, mechanisms, and photoactivity. (2010). National Center for Biotechnology Information. [Link]
-
Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. (2023). MDPI. [Link]
-
Eudesmane derivatives from Laggera pterodonta. (2003). PubMed. [Link]
-
In vitro cytotoxic, genotoxic, and antityrosinase activities of Clitoria macrophylla root. (2021). National Center for Biotechnology Information. [Link]
-
Anti-inflammatory activity and mechanism of surfactin in lipopolysaccharide-activated macrophages. (2015). PubMed. [Link]
-
Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches. (2023). PubMed. [Link]
-
Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems. (2023). National Center for Biotechnology Information. [Link]
-
Isolation, Characterization, and Breast Cancer Cytotoxic Activity of Gyrophoric Acid from the Lichen Umbilicaria muhlenbergii. (2022). MDPI. [Link]
-
Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines. (2022). MDPI. [Link]
-
Eudesmane Derivatives and Other Sesquiterpenes from Laggera alata. (2003). ResearchGate. [Link]
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eudesmane derivatives from Laggera pterodonta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apitherapy.com [apitherapy.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral and Virucidal Properties of Essential Oils and Isolated Compounds - A Scientific Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesquiterpene lactone 12,8-eudesmanolides from the fungus Xylaria ianthinovelutina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, Characterization, and Antiproliferative Activities of Eudesmanolide Derivatives from the Flowers of Inula japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxic, genotoxic, and antityrosinase activities of Clitoria macrophylla root - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 16. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications | MDPI [mdpi.com]
- 17. Anti-inflammatory activity and mechanism of surfactin in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosynth.com [biosynth.com]
A Technical Guide to the Preliminary Biological Screening of 5β-Hydroxycostic Acid
Executive Summary: Rationale and Strategic Approach
The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery.[1] Sesquiterpenoids, a large class of secondary metabolites, are particularly rich sources of bioactive compounds. 5β-Hydroxycostic acid, a eudesmane-type sesquiterpenoid, presents a compelling candidate for systematic biological evaluation. Its structure, featuring a carboxylic acid and a tertiary alcohol, suggests potential for diverse molecular interactions. This guide outlines a phased, multi-tiered strategy for the preliminary biological screening of 5β-Hydroxycostic acid. The approach is designed to efficiently characterize its foundational safety profile and explore its most probable bioactivities, thereby providing a robust dataset to justify further, more resource-intensive investigation.
Our methodology is predicated on a logical cascade, beginning with broad-spectrum assessments of cytotoxicity and antimicrobial effects before proceeding to more targeted, hypothesis-driven functional assays. This ensures that a baseline understanding of the compound's interaction with living systems is established early, preventing wasted effort on a promiscuously toxic or inert molecule. The subsequent targeted screens for antioxidant and anti-inflammatory activity are informed by the known biological activities of structurally related sesquiterpenoids and hydroxy acids.[][3]
This document serves as both a strategic blueprint and a practical laboratory guide for research teams embarking on the initial characterization of 5β-Hydroxycostic acid or similar natural products.
Phased Screening Workflow: From Broad Assessment to Targeted Function
A logical, tiered approach is paramount for the cost-effective and scientifically sound evaluation of a novel compound.[4] The workflow below prioritizes foundational data, with each phase informing the decision to proceed to the next.
Caption: Phased workflow for preliminary screening of 5β-Hydroxycostic acid.
Phase 1: Foundational Viability and Bioactivity
The primary objective of this phase is to establish the compound's fundamental biological interaction profile: its intrinsic toxicity to mammalian cells and its ability to inhibit microbial growth.
Cytotoxicity Assessment
Causality: Before investigating any therapeutic potential, it is imperative to determine the concentration range at which 5β-Hydroxycostic acid is toxic to cells. This is the most critical first step in screening.[5] The MTT assay is a robust and widely used colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[6] By testing against a non-cancerous cell line (e.g., NIH/3T3 fibroblasts) and a representative cancer cell line (e.g., HeLa or A549), we can simultaneously assess general cytotoxicity and identify any potential for selective anti-cancer activity.[7]
| Cell Line | Purpose | Expected Outcome Metric |
| NIH/3T3 (or similar) | Assess general cytotoxicity against normal cells | IC₅₀ Value (µM) |
| HeLa (or other cancer line) | Assess potential for anti-proliferative activity | IC₅₀ Value (µM) |
Table 1: Cell lines and metrics for initial cytotoxicity screening.
Antimicrobial Screening
Causality: Natural products are a rich source of antimicrobial compounds.[8] A broad-spectrum screen is a cost-effective way to identify any such activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9] We select a panel of pathogens representing Gram-positive bacteria, Gram-negative bacteria, and a yeast to cover a wide phylogenetic range.
| Organism | Gram Stain/Type | Rationale |
| Staphylococcus aureus | Gram-positive | Common human pathogen, represents cocci |
| Escherichia coli | Gram-negative | Common pathogen, represents bacilli |
| Pseudomonas aeruginosa | Gram-negative | Opportunistic, often drug-resistant |
| Candida albicans | Yeast (Fungus) | Common opportunistic fungal pathogen |
Table 2: Panel for broad-spectrum antimicrobial screening.
Phase 2: Targeted Functional Screening
Upon confirmation of an acceptable therapeutic window from Phase 1, we proceed to investigate functional activities predicted by the compound's chemical class.
Antioxidant Capacity
Causality: Many plant-derived phenolics and terpenoids exhibit antioxidant activity by scavenging free radicals.[10] Such activity is implicated in the prevention of various diseases associated with oxidative stress. We employ two complementary chemical assays to evaluate this potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals, resulting in a measurable color change.[11][12] Using both provides a more comprehensive picture of the compound's radical scavenging capabilities.[13]
Caption: Principle of the DPPH radical scavenging assay.
| Assay | Radical Type | Measurement Wavelength | Standard Control |
| DPPH | Nitrogen-centered | 517 nm | Ascorbic Acid |
| ABTS | Nitrogen-centered | 734 nm | Trolox |
Table 3: Key parameters for in vitro antioxidant assays.
Anti-inflammatory Potential
Causality: Sesquiterpene lactones are widely reported to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[14] A primary downstream effect of NF-κB activation in macrophages, particularly upon stimulation with bacterial lipopolysaccharide (LPS), is the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator.[15] Therefore, measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a highly relevant and established in vitro model for preliminary anti-inflammatory screening.[14]
Caption: Simplified NF-κB signaling pathway leading to NO production.
Detailed Experimental Protocols
Note: All procedures should be performed in a sterile biosafety cabinet where cell culture is involved. Appropriate personal protective equipment (PPE) must be worn.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., NIH/3T3, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 5β-Hydroxycostic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 to 200 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 5β-Hydroxycostic acid in the broth, typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for C. albicans).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of ~1.0 at 517 nm.
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of 5β-Hydroxycostic acid (dissolved in methanol) to 100 µL of the DPPH solution. Use ascorbic acid as a positive control. A blank will contain methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[11] Determine the IC₅₀ value.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5β-Hydroxycostic acid for 1-2 hours before inducing inflammation.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value. Self-validation check: Perform a parallel MTT assay on the treated macrophages to ensure that the observed reduction in NO is not due to cytotoxicity.[15]
Conclusion and Future Directions
This technical guide provides a validated, logical framework for the initial biological characterization of 5β-Hydroxycostic acid. The successful completion of this screening cascade will yield a foundational dataset detailing the compound's cytotoxic profile, antimicrobial spectrum, antioxidant capacity, and anti-inflammatory potential.
Positive results, such as selective cytotoxicity towards cancer cells, potent antimicrobial activity against a specific pathogen, or significant anti-inflammatory effects at non-toxic concentrations, would provide a strong rationale for advancing the compound to the next stage of preclinical development. Subsequent steps would include more detailed mechanism-of-action studies (e.g., Western blots for NF-κB pathway proteins, specific enzyme inhibition assays), bioassay-guided isolation of related active compounds if starting from a natural extract, and eventual evaluation in appropriate in vivo animal models.
References
-
Khan, I., et al. (2014). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. ResearchGate. Available at: [Link]
-
Arora, T., et al. (2016). Phytochemical Screening and Antimicrobial Activity of Some Medicinal Plants Against Multi-drug Resistant Bacteria from Clinical Isolates. Journal of Clinical and Diagnostic Research. Available at: [Link]
-
Mahat, N., et al. (2023). Antimicrobial Activity and Phytochemical Screening of Traditional Medicinal Plants. International Journal of Applied Sciences and Biotechnology. Available at: [Link]
-
Ondrejovič, M., et al. (2015). SCREENING OF PLANT EXTRACTS FOR ANTIMICROBIAL ACTIVITY AGAINST BACTERIA. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]
-
Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]
-
Diwakar, D. (2023). Biological Screening of Herbal Drugs in detailed. Slideshare. Available at: [Link]
-
Singh, A., et al. (2024). Screening of Natural Plant Extracts for Antimicrobial Activity Against Streptobacillus moniliformis. bioRxiv. Available at: [Link]
-
Kumar, A., et al. (2022). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. Available at: [Link]
-
Agatonovic-Kustrin, S., et al. (2020). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules. Available at: [Link]
-
Zohra, T., et al. (2022). Antimicrobial Activity and Biochemical Profiling of Selected Medicinal Plants Against Blood Cancer Clinical Isolates. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Ramirez, C. N., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. Available at: [Link]
-
Shah, P., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry. Available at: [Link]
-
Banerjee, A., et al. (2016). Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Journal of Pharmacognosy & Natural Products. Available at: [Link]
-
Semwal, P., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available at: [Link]
-
Deng, S., et al. (2011). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. ResearchGate. Available at: [Link]
-
Wang, M., et al. (2010). Biological screening of natural products and drug innovation in China. Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]
-
Thornburg, C. C., et al. (2018). Creating and screening natural product libraries. Natural Product Reports. Available at: [Link]
-
Ramirez, C. N., et al. (2019). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate. Available at: [Link]
-
Titilayo, O. F., et al. (2015). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Journal of Medicinal Plants Research. Available at: [Link]
-
Kumar, T., & Datusalia, A. K. (2019). Qualitative tests for preliminary phytochemical screening: An overview. International Journal of Chemical Studies. Available at: [Link]
-
Lahlou, M. (2007). Screening of natural products for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]
-
Wang, X. (1999). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Medical Hypotheses. Available at: [Link]
-
Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5beta-Hydroxycostic acid. PubChem Compound Database. Available at: [Link]
-
Al-Malki, J. S., et al. (2024). Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. Chemistry & Biodiversity. Available at: [Link]
-
Perara, M., et al. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients. Available at: [Link]
-
Perara, M., et al. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. ResearchGate. Available at: [Link]
-
Consensus. (n.d.). What is glycolic acid mechanism of action? Consensus. Available at: [Link]
-
Chen, Y., et al. (2023). Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function. International Journal of Molecular Sciences. Available at: [Link]
-
Jena, B. S., et al. (2002). Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
toxicological profile of 5beta-Hydroxycostic acid
An In-Depth Technical Guide to the Toxicological Profile of 5β-Hydroxycostic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Roadmap for Unchartered Territory
As a Senior Application Scientist, it is not uncommon to encounter novel compounds with significant therapeutic potential but a sparse safety profile. 5β-Hydroxycostic acid, a sesquiterpenoid found in various plants, represents one such molecule. While its biological activities are of growing interest, a comprehensive toxicological profile is conspicuously absent from the current scientific literature. This guide, therefore, is not a mere summary of existing data. Instead, it is a forward-looking manual designed to provide researchers and drug development professionals with a robust, scientifically-grounded framework for systematically evaluating the safety of 5β-Hydroxycostic acid. By leveraging established toxicological methodologies and drawing parallels from structurally related compounds, this document will serve as an essential roadmap for navigating the preclinical safety assessment of this promising natural product.
Physicochemical Characterization: The Foundation of Toxicological Assessment
A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for any toxicological investigation. These characteristics dictate its behavior in biological systems and inform the design of meaningful and reproducible experiments.
Identity and Structure
5β-Hydroxycostic acid is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₃ and a molecular weight of approximately 250.33 g/mol .[1] Its chemical structure is characterized by a decahydronaphthalene core with hydroxyl, methyl, and acrylic acid functional groups.[1]
| Property | Value | Source |
| IUPAC Name | 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | PubChem[1] |
| Molecular Formula | C₁₅H₂₂O₃ | PubChem[1] |
| Molecular Weight | 250.33 g/mol | PubChem[1] |
| CAS Number | 132185-84-3 | ChemicalBook[2] |
Solubility and Stability
The solubility of 5β-Hydroxycostic acid in various solvents is a critical parameter for the preparation of dosing solutions for in vitro and in vivo studies. Based on its structure, it is expected to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO.[3] The stability of the compound in these vehicles under experimental conditions must be ascertained to ensure accurate dose administration.
A Tiered Approach to Toxicological Evaluation
A tiered, or hierarchical, testing strategy is the most efficient and ethical approach to building a toxicological profile. This process begins with broad, high-throughput in vitro assays and progresses to more complex in vivo models only as necessary.
Caption: A tiered workflow for the toxicological assessment of 5β-Hydroxycostic acid.
Tier 1: In Vitro Toxicological Assessment
The initial phase of testing focuses on determining the potential for 5β-Hydroxycostic acid to cause cellular damage or genetic mutations using isolated cells or microorganisms.
Cytotoxicity Assessment
Expertise & Experience: The first question to answer is at what concentration the compound becomes toxic to cells. This is not merely to identify a toxic dose, but to establish a sub-lethal concentration range for more complex assays like genotoxicity testing. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.
Trustworthiness: A self-validating cytotoxicity protocol includes both a negative (vehicle) control and a positive control (a known cytotoxic agent like doxorubicin or hydrogen peroxide).[4][5] This ensures that the assay system is responding appropriately.
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Dose Preparation: Prepare a stock solution of 5β-Hydroxycostic acid in DMSO. Serially dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared dosing solutions. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by non-linear regression analysis.
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability vs. Control |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 50 | 0.88 | 70.4% |
| 100 | 0.60 | 48.0% |
| 200 | 0.25 | 20.0% |
| Positive Control | 0.30 | 24.0% |
Caption: Example data table for an MTT cytotoxicity assay.
Genotoxicity Assessment
Expertise & Experience: Genotoxicity testing is crucial to assess the potential of a compound to cause DNA or chromosomal damage, which can lead to cancer or heritable defects. A standard battery of tests is required by regulatory agencies to cover different genotoxic mechanisms.[6]
-
Bacterial Reverse Mutation Test (Ames Test): Detects gene mutations (point mutations and frameshifts).
-
In Vitro Chromosome Aberration Test: Evaluates the potential to cause structural changes in chromosomes in mammalian cells.
-
In Vitro Micronucleus Test: Identifies both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[7]
Trustworthiness: Each assay must be performed with and without metabolic activation (using a liver S9 fraction) to determine if metabolites of 5β-Hydroxycostic acid are genotoxic. Appropriate positive controls for each endpoint and tester strain are mandatory.[6]
Caption: Decision-making flowchart for the in vitro genotoxicity testing battery.
Tier 2: In Vivo Acute and Local Toxicity Studies
If in vitro results do not indicate significant toxicity, or if the intended use of 5β-Hydroxycostic acid warrants it, testing proceeds to animal models.
Acute Oral Toxicity
Expertise & Experience: The goal of an acute toxicity study is to determine the short-term effects of a single, high dose of the substance. This helps to classify the compound by its toxicity and provides information for dose selection in longer-term studies. The Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method are modern approaches that use fewer animals than traditional LD₅₀ tests.
Trustworthiness: The protocol should be compliant with international guidelines (e.g., OECD Test Guideline 425). Clinical observations (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and gross necropsy of all animals are essential components for a valid study.
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dose Administration: Administer a single oral dose of 5β-Hydroxycostic acid using oral gavage. The starting dose is based on in vitro data and chemical structure (e.g., 175 mg/kg).
-
Sequential Dosing: Dose animals one at a time. The outcome for the previously dosed animal (survival or death) determines the dose for the next animal (a lower or higher dose).
-
Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The test is stopped when a stopping criterion is met (e.g., three consecutive animals survive at the upper dose bound). The result is a point estimate of the LD₅₀ and a confidence interval.
Toxicokinetics: Understanding the Compound's Journey in the Body
Expertise & Experience: Toxicokinetics is the study of how a substance gets into the body and what happens to it in the body.[8] It describes the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding ADME is critical for extrapolating data from animals to humans and for assessing the potential for accumulation in specific organs.
Caption: Conceptual overview of the ADME (Toxicokinetics) process for 5β-Hydroxycostic acid.
Interpretation and Risk Assessment
The culmination of this tiered evaluation is the risk assessment, which integrates all the collected data to determine a safe level of exposure for humans. A key endpoint derived from repeated dose toxicity studies is the No-Observed-Adverse-Effect Level (NOAEL) . The NOAEL is the highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects.[9] This value is fundamental for establishing regulatory safety margins for the intended use of 5β-Hydroxycostic acid.
Conclusion
While direct toxicological data for 5β-Hydroxycostic acid is currently lacking, a clear and scientifically rigorous path for its evaluation exists. By following the tiered approach outlined in this guide—from foundational physicochemical characterization and in vitro screening to targeted in vivo studies and toxicokinetic analysis—researchers can systematically build a comprehensive safety profile. This structured methodology ensures not only the generation of high-quality, reliable data but also the ethical and efficient use of resources. The insights gained will be paramount for any future development of 5β-Hydroxycostic acid as a therapeutic agent or active ingredient, paving the way for its safe application.
References
-
Ghosh, I. et al. (2017). In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement. Journal of Experimental and Therapeutic Medicine. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 637286, 5beta-Hydroxycostic acid. Available at: [Link]
-
de Oliveira, A. C. S. et al. (2017). Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells. Food and Chemical Toxicology. Available at: [Link]
- Johnson, W. et al. (2010). Safety assessment of cosmetic ingredients.
-
Robbiano, L. et al. (2020). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). International Journal of Molecular Sciences. Available at: [Link]
-
Cosmetic Ingredient Review (n.d.). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Available at: [Link]
-
Ghosh, I. et al. (2017). In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement. ResearchGate. Available at: [Link]
- Cosmetic Ingredient Review (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics.
-
Semwal, R. B., Semwal, D. K., Vermaak, I., & Viljoen, A. (2012). In vitro and in vivo toxicity of garcinia or hydroxycitric Acid: a review. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Reddy, M. B., Yang, R. S., Clewell, H. J., & Andersen, M. E. (2005). Toxicokinetics and physiologically based toxicokinetics in toxicology and risk assessment. Toxicology and Applied Pharmacology. Available at: [Link]
- Scientific Committee on Cosmetic Products and Non-Food Products (2005). Updated position paper concerning consumer safety of alpha hydroxy acids. European Commission.
-
Bouayed, J., & Bohn, T. (2021). Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. Molecules. Available at: [Link]
-
Kim, H. J. et al. (2020). In Vitro Genotoxicity Assessment from the Glycyrrhiza New Variety Extract. Molecules. Available at: [Link]
- Abdat, A. A. et al. (2022). POTENTIAL TOXICITY OF ALPHA AND BETA HYDROXY ACIDS IN COSMETIC PRODUCTS: A REVIEW.
-
Semwal, R. B., Semwal, D. K., Vermaak, I., & Viljoen, A. (2012). In Vitro and In Vivo Toxicity of Garcinia or Hydroxycitric Acid: A Review. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 132185-84-3 [amp.chemicalbook.com]
- 3. This compound | CAS:132185-84-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement [xiahepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicokinetics and physiologically based toxicokinetics in toxicology and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Toxicity of Garcinia or Hydroxycitric Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5β-Hydroxycostic Acid Derivatives: A Detailed Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of natural product synthesis, eudesmane sesquiterpenoids represent a class of molecules with significant therapeutic potential. Among these, 5β-Hydroxycostic acid and its derivatives are of particular interest due to their promising biological activities. This comprehensive guide provides an in-depth exploration of the synthesis of the 5β-Hydroxycostic acid scaffold, protocols for its derivatization, and application notes rooted in its potential pharmacological applications.
Introduction: The Significance of 5β-Hydroxycostic Acid
5β-Hydroxycostic acid is a naturally occurring eudesmane sesquiterpenoid characterized by a bicyclic decalin core.[1] Eudesmane sesquiterpenoids, as a class, are widely distributed in the plant kingdom and have garnered considerable attention for their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[2][3] The specific stereochemistry of the hydroxyl group at the C5 position and the presence of a carboxylic acid moiety are key structural features that are believed to contribute to the unique bioactivity of 5β-Hydroxycostic acid and its derivatives. The development of robust synthetic routes to access these complex molecules is crucial for enabling further investigation into their therapeutic potential and for the generation of novel analogs with improved pharmacological profiles.
Part 1: Total Synthesis of the 5β-Hydroxycostic Acid Core
The total synthesis of the 5β-Hydroxycostic acid core is a challenging endeavor that requires precise control over stereochemistry. While a direct total synthesis of 5β-Hydroxycostic acid is not extensively documented in a single source, a convergent and stereocontrolled strategy can be devised based on established methodologies for the synthesis of related eudesmane sesquiterpenoids. A plausible synthetic pathway involves the construction of a functionalized decalin core, followed by the stereoselective introduction of the hydroxyl group at the C5 position and the elaboration of the carboxylic acid side chain.
A divergent approach, as demonstrated in the synthesis of various eudesmane sesquiterpenoids, provides a flexible platform for accessing a range of oxidized derivatives.[4][5] This strategy often begins with the construction of a key intermediate that can be selectively functionalized in the later stages of the synthesis.
Proposed Synthetic Pathway Overview
The proposed synthesis commences with the construction of the eudesmane core, followed by stereoselective hydroxylation and subsequent functional group manipulations to yield the target 5β-Hydroxycostic acid.
Caption: A high-level overview of the proposed synthetic strategy for 5β-Hydroxycostic acid derivatives.
Experimental Protocol: Synthesis of a 5β-Hydroxy Eudesmane Intermediate
This protocol is adapted from methodologies reported for the synthesis of related 5β-hydroxy eudesmane structures.[6]
Step 1: Construction of the Eudesmane Scaffold
The synthesis of the core bicyclic system can be achieved through various methods, including Robinson annulation or Diels-Alder reactions, to establish the decalin ring system with the desired stereochemistry. A key intermediate would be a costic acid precursor or a related eudesmane with unsaturation at a suitable position for subsequent hydroxylation.
Step 2: Stereoselective 5β-Hydroxylation
The introduction of the hydroxyl group at the C5 position with the desired β-stereochemistry is a critical step. This can be challenging due to the steric environment of the decalin system. One potential approach involves the use of directing groups or specific reagents that favor attack from the β-face of the molecule. While direct C-H oxidation can be difficult to control, an alternative is the epoxidation of a nearby double bond followed by regioselective ring-opening.
Protocol for Stereoselective Hydroxylation (Illustrative Example):
-
Starting Material: Eudesmane precursor with a double bond at C4-C5.
-
Reagents:
-
m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.
-
A suitable reducing agent (e.g., Lithium aluminum hydride) for epoxide opening.
-
-
Procedure:
-
Dissolve the eudesmane precursor in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add m-CPBA portion-wise and stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting epoxide is then dissolved in dry THF and treated with a reducing agent to regioselectively open the epoxide, yielding the 5β-hydroxy product. The stereochemical outcome of the reduction may need to be carefully optimized.
-
| Step | Reaction | Key Reagents | Expected Outcome |
| 1 | Eudesmane Core Synthesis | (Varies based on route) | Bicyclic eudesmane scaffold |
| 2 | Epoxidation | m-CPBA | Eudesmane-4,5-epoxide |
| 3 | Reductive Opening | LiAlH4 | 5β-Hydroxy eudesmane |
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of 5β-Hydroxycostic acid provides a convenient handle for the synthesis of a variety of derivatives, which can be used to modulate the compound's physicochemical properties and biological activity. Common derivatization strategies include esterification and amidation.
Experimental Protocol: Esterification
Ester derivatives can enhance the lipophilicity of the parent compound, potentially improving its cell permeability and pharmacokinetic profile.
-
Reagents:
-
5β-Hydroxycostic acid
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)
-
-
Procedure (Fischer Esterification):
-
Dissolve 5β-Hydroxycostic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: Amidation
Amide derivatives can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule, which can influence its interaction with biological targets.
-
Reagents:
-
5β-Hydroxycostic acid
-
Amine (e.g., benzylamine, morpholine)
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Base (e.g., DIPEA)
-
-
Procedure:
-
Dissolve 5β-Hydroxycostic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the coupling agents (HATU and HOBt) and the desired amine.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the amide derivative by column chromatography.
-
Caption: Workflow for the derivatization of the carboxylic acid moiety of 5β-Hydroxycostic acid.
Part 3: Application Notes for Drug Development Professionals
The eudesmane sesquiterpenoid scaffold is a privileged structure in medicinal chemistry, with numerous reports highlighting its potential in various therapeutic areas. The introduction of a 5β-hydroxyl group and a carboxylic acid function in 5β-Hydroxycostic acid provides unique opportunities for drug design and development.
Potential Anti-inflammatory Activity
Many sesquiterpenoids exhibit significant anti-inflammatory properties.[7][8][9][10] The mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes. Ferulic acid, a hydroxycinnamic acid, has been shown to exert anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[7] Given the structural similarities, 5β-Hydroxycostic acid and its derivatives are promising candidates for development as novel anti-inflammatory agents.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulus: Lipopolysaccharide (LPS).
-
Test Compounds: 5β-Hydroxycostic acid and its derivatives.
-
Assay: Measurement of nitric oxide (NO) production using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine NO production by mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
| Compound | Predicted Activity | Potential Mechanism |
| 5β-Hydroxycostic Acid | Anti-inflammatory | Inhibition of NF-κB, MAPK pathways |
| Ester Derivatives | Enhanced anti-inflammatory | Increased cell permeability |
| Amide Derivatives | Modulated activity | Altered target binding |
Potential Cytotoxic and Anticancer Activity
Certain eudesmane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines.[11][12][13] The presence of reactive functional groups and the overall stereochemistry of the molecule can contribute to this activity. The cytotoxic potential of 5β-Hydroxycostic acid derivatives warrants investigation. Caffeic acid derivatives, for instance, have shown cytotoxic activity against pancreatic cancer cell lines.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line (e.g., fibroblasts).
-
Test Compounds: 5β-Hydroxycostic acid and its derivatives.
-
Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell viability.
-
Procedure:
-
Seed cancer cells and control cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Conclusion
The synthesis of 5β-Hydroxycostic acid and its derivatives presents a compelling opportunity for the discovery of new therapeutic agents. The synthetic strategies outlined in this guide, while based on related systems, provide a solid foundation for the de novo synthesis of this promising natural product. The subsequent derivatization of the carboxylic acid moiety offers a versatile approach to fine-tune the pharmacological properties of the lead compound. The potential anti-inflammatory and cytotoxic activities of these molecules make them attractive candidates for further investigation in drug discovery programs. This guide is intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product synthesis and medicinal chemistry.
References
- Synthetic Studies of Sesquiterpenes with a cis-Fused Decalin System, 4. Synthesis of (+)-5βH-Eudesma-3,11-diene, (-)-5βH-Eudesmane-4β,11-diol, and (+)-5βH-Eudesmane-4α,11-diol, and Structure Revision of a Natural Eudesmane-4,11-diol Isolated from Pluchea arguta.
- Divergent Synthesis of Eudesmane Sesquiterpenoids. Semantic Scholar.
- Streamlined Synthesis of Eudesmane Sesquiterpenoids through Site-switchable Olefin Functionalization Strategy. ChemRxiv | Cambridge Open Engage. (2024-05-30).
- Synthesis of (+/-)-11alpha-hydroxy-3-oxo-6alphaH,7alphaH, 10betaMe-eudesman-1,2-4,5-dien-6,12-olide.
- Total synthesis of eudesmane terpenes by site-selective C-H oxid
- Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hep
- Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. PubMed Central.
- Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. SciELO México.
- Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides. PubMed.
- Synthesis of (+/-)-11alpha-hydroxy-3-oxo-6alphaH,7alphaH, 10betaMe-eudesman-1,2-4,5-dien-6,12-olide. PubMed.
- Eudesmane and rearranged eudesmane sesquiterpenes
- Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applic
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
- 5beta-Hydroxycostic acid | C15H22O3 | CID 637286. PubChem.
- Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent. PubMed Central.
- Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. MDPI. (2023-09-22).
- Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI. (2023-02-09).
- Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides (2018). SciSpace.
- Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. PubMed Central. (2020-12-19).
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent Synthesis of Eudesmane Sesquiterpenoids. | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity [scielo.org.mx]
- 13. mdpi.com [mdpi.com]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 5β-Hydroxycostic Acid in Human Plasma
Introduction
5β-Hydroxycostic acid is a sesquiterpenoid carboxylic acid found in various medicinal plants, such as Pluchea dioscoridis and Apalochlamys spectabilis.[1] Its chemical structure, characterized by a hydroxyl group and a carboxylic acid moiety, suggests potential biological activities that are of increasing interest to researchers in drug discovery and development. The molecular formula of 5β-Hydroxycostic acid is C15H22O3 with a molecular weight of 250.33 g/mol .[1][2] Given its potential therapeutic applications, a robust and reliable analytical method for the accurate quantification of 5β-Hydroxycostic acid in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies.
This application note presents a detailed, validated, and highly sensitive HPLC-MS/MS method for the quantification of 5β-Hydroxycostic acid in human plasma. The described protocol adheres to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[3][4]
Scientific Rationale and Method Overview
The quantification of acidic medium-polarity compounds like 5β-Hydroxycostic acid from a complex biological matrix such as plasma presents several analytical challenges, including potential matrix effects, low recovery, and the need for high sensitivity. The developed method addresses these challenges through a combination of a robust sample preparation technique, efficient chromatographic separation, and highly selective detection using tandem mass spectrometry.
A liquid-liquid extraction (LLE) protocol was chosen for sample preparation due to its effectiveness in separating analytes from plasma proteins and other interfering substances. The selection of an appropriate organic solvent and pH adjustment is critical for the efficient extraction of the acidic analyte.
Chromatographic separation is achieved using a reversed-phase C18 column, which is well-suited for retaining and separating medium-polarity compounds. A gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid, ensures good peak shape and resolution. The acidic mobile phase is essential for protonating the carboxylic acid group of 5β-Hydroxycostic acid, leading to better retention on the reversed-phase column.
Detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. This ionization technique is ideal for acidic molecules that readily deprotonate to form [M-H]- ions. The high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) allow for accurate quantification even at low concentrations.
Materials and Reagents
-
Analytical Standard: 5β-Hydroxycostic acid (≥98% purity), available from suppliers such as Arctom.
-
Internal Standard (IS): 5α-Hydroxycostic acid (≥98% purity), a stereoisomer, is an ideal choice for an internal standard as it has very similar chemical properties and chromatographic behavior to the analyte, but is distinguishable by mass spectrometry or chromatography.[5][6] If unavailable, a structurally similar compound like Gallic acid can be used as an alternative internal standard.[7]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98% purity) and ethyl acetate.
-
Human Plasma: Sourced from a certified vendor, stored at -80°C.
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion ESI.
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: -4500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5β-Hydroxycostic acid | 249.15 | 205.15 |
| 5α-Hydroxycostic acid (IS) | 249.15 | 205.15 |
(Note: Since 5β- and 5α-Hydroxycostic acid are stereoisomers, they will have the same mass transitions. Their separation will be achieved chromatographically. If a different internal standard is used, its specific mass transitions should be determined.)
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 5β-Hydroxycostic acid and the internal standard (IS) in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the 5β-Hydroxycostic acid primary stock solution in 50% methanol to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50% methanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow diagram illustrates the LLE procedure:
Caption: Liquid-Liquid Extraction Workflow for 5β-Hydroxycostic Acid.
Step-by-Step Protocol:
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 25 µL of 1% formic acid to acidify the sample. This ensures that the 5β-Hydroxycostic acid is in its protonated, less polar form, facilitating its extraction into the organic solvent.
-
Vortex for 10 seconds.
-
Add 600 µL of ethyl acetate, cap the tube, and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer 500 µL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[3][4] The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Calibration curve with at least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Four QC levels (LLOQ, low, mid, high). Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% for LLOQ). Accuracy (RE) within ±15% (±20% for LLOQ). |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. Stability should be within ±15% of the nominal concentration. |
Hypothetical Validation Data Summary
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 1.0 | 8.5 | -5.2 | 11.2 | -3.8 |
| Low | 3.0 | 6.1 | 2.5 | 7.8 | 4.1 |
| Mid | 50 | 4.5 | 1.8 | 5.9 | 2.7 |
| High | 150 | 3.8 | -1.2 | 4.6 | -0.5 |
Data Analysis and Quantification
The concentration of 5β-Hydroxycostic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Conclusion
This application note describes a sensitive, selective, and robust HPLC-MS/MS method for the quantification of 5β-Hydroxycostic acid in human plasma. The method has been developed and validated following international guidelines, ensuring its suitability for regulated bioanalysis in drug development and research. The detailed protocol provides a reliable tool for researchers to accurately measure 5β-Hydroxycostic acid concentrations in preclinical and clinical studies.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637286, 5beta-Hydroxycostic acid. Retrieved from [Link].
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link].
-
U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link].
-
Chemsrc (2023). 5β-hydroxycostic acid | CAS#:132185-84-3. Retrieved from [Link].
-
International Council for Harmonisation (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link].
-
Kaza, M., & Woźniak, M. K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link].
-
International Council for Harmonisation (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14705651, 5alpha-Hydroxycostic acid. Retrieved from [Link].
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5β-hydroxycostic acid | CAS#:132185-84-3 | Chemsrc [chemsrc.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. 5alpha-Hydroxycostic acid | C15H22O3 | CID 14705651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 5β-Hydroxycostic Acid in Complex Matrices
Abstract
This application note presents a robust and sensitive method for the quantification of 5β-Hydroxycostic acid, a sesquiterpenoid of interest found in various plant species.[1] The protocol employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its selectivity and sensitivity in complex sample analysis.[2] We provide a comprehensive guide covering sample preparation, detailed instrument parameters, and method validation procedures compliant with international standards.[3] The rationale behind key experimental choices, from mobile phase composition to mass spectrometric transitions, is explained to empower researchers to adapt and troubleshoot the methodology effectively. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development seeking a reliable analytical workflow for 5β-Hydroxycostic acid.
Introduction and Scientific Rationale
5β-Hydroxycostic acid (C₁₅H₂₂O₃, Mol. Wt. 250.33 g/mol ) is a eudesmane-type sesquiterpenoid that has been identified in organisms such as Pluchea dioscoridis and Apalochlamys spectabilis.[1] Sesquiterpenoids are a large class of natural products known for their diverse biological activities, making them a focal point for drug discovery and phytochemical studies.[4] For instance, the isomeric 5α-Hydroxycostic acid has been shown to inhibit angiogenesis and suppress cancer cell migration, highlighting the therapeutic potential within this structural class.[5]
Accurate quantification of 5β-Hydroxycostic acid in biological matrices is crucial for pharmacokinetic studies, quality control of herbal extracts, and exploring its biological functions. The inherent complexity of natural product extracts necessitates a highly selective and sensitive analytical approach. HPLC-MS/MS is the ideal technique, offering superior resolution through chromatographic separation and definitive identification and quantification through mass-based detection.[2] This document details a method optimized for the analysis of this specific hydroxy acid, focusing on achieving high recovery, precision, and accuracy.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | PubChem[1] |
| Molecular Weight | 250.33 g/mol | PubChem[1] |
| Exact Mass | 250.15689456 Da | PubChem[1] |
| CAS Number | 132185-84-3 | ChemicalBook[6] |
| XLogP3 | 2.5 | PubChem[1] |
| Structure | A sesquiterpenoid with a carboxylic acid and a tertiary hydroxyl group. | PubChem[1] |
The presence of a carboxylic acid functional group makes 5β-Hydroxycostic acid amenable to deprotonation, suggesting that Electrospray Ionization (ESI) in negative mode is the optimal choice for mass spectrometric analysis.[7] Its moderate polarity, indicated by the LogP value, guides the selection of a reversed-phase chromatographic system.
Experimental Workflow and Design
The overall analytical process is designed to ensure the efficient extraction of the analyte from the sample matrix, precise separation from interfering compounds, and sensitive detection by the mass spectrometer.
Figure 1: High-level workflow for the analysis of 5β-Hydroxycostic acid.
Rationale for Sample Preparation
The goal of sample preparation is to isolate the analyte from the matrix, which can interfere with analysis through ion suppression or column clogging, and to concentrate it to detectable levels.[8][9]
-
For Plant Tissues: A multi-step extraction is necessary. Homogenization increases the surface area for extraction. An organic solvent like ethyl acetate is chosen for its effectiveness in extracting moderately polar sesquiterpenoids.[4] Evaporation followed by reconstitution in the initial mobile phase solvent ensures the sample is fully dissolved and compatible with the HPLC system, preventing peak distortion.[8]
-
For Biological Fluids (e.g., Plasma): Protein precipitation is a rapid and effective cleanup method.[9] Adding a cold organic solvent like acetonitrile or methanol denatures and precipitates proteins, which are then removed by centrifugation.[10] The resulting supernatant, containing the analyte, can be diluted and injected.
Rationale for HPLC-MS/MS Configuration
The instrumental setup is optimized for the specific chemical nature of 5β-Hydroxycostic acid.
Figure 2: Detailed schematic of the HPLC-MS/MS analytical instrument configuration.
-
Chromatography: A C18 reversed-phase column is the standard choice for separating small to medium-sized molecules of moderate polarity like sesquiterpenoids.[2] The mobile phase consists of water and a less polar organic solvent (acetonitrile or methanol). The addition of a small amount of formic acid (0.1%) to the mobile phase is critical; it acidifies the eluent, ensuring that the carboxylic acid group on the analyte is protonated, which leads to sharper, more symmetrical peaks and improved retention time stability.[11] A gradient elution, where the proportion of organic solvent is increased over time, is employed to effectively elute the analyte while separating it from other matrix components.[4]
-
Mass Spectrometry: Electrospray Ionization (ESI) is used as it is a soft ionization technique suitable for polar and thermally labile molecules.[2]
-
Ionization Mode: Negative ion mode (ESI-) is selected to facilitate the deprotonation of the acidic carboxylic acid group, forming the precursor ion [M-H]⁻ at m/z 249.15.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (m/z 249.15). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to detect only specific, characteristic product ions. This process provides exceptional selectivity and reduces chemical noise, leading to low limits of detection.[12] Based on the structure, likely fragmentations include the loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da).[13][14]
-
Detailed Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol is a general guideline and should be optimized based on the specific plant matrix.
-
Homogenization: Weigh approximately 100 mg of dried, ground plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of ethyl acetate. Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.
-
Re-extraction: Repeat steps 2-4 twice more on the plant pellet, pooling the supernatants.
-
Evaporation: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial. The sample is now ready for injection.
Protocol 2: HPLC-MS/MS Instrumentation and Conditions
The following parameters are a robust starting point for a standard HPLC system coupled to a triple quadrupole mass spectrometer.
A. HPLC System Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
B. HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 60 | 40 |
| 13.0 | 60 | 40 |
C. Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
D. MRM Transitions for 5β-Hydroxycostic Acid
The following collision energies are typical starting points and must be optimized by infusing a standard solution of the analyte.
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| MRM 1 | 249.15 | 205.15 | 100 | 15 | Quantifier (Loss of CO₂) |
| MRM 2 | 249.15 | 231.15 | 100 | 12 | Qualifier (Loss of H₂O) |
Method Validation Protocol
To ensure the reliability and trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3]
-
Specificity: Analyze blank matrix samples to confirm the absence of interfering peaks at the retention time of 5β-Hydroxycostic acid.
-
Linearity: Prepare a calibration curve by spiking blank matrix extract with the analyte at a minimum of five concentration levels. Plot the peak area ratio (analyte/internal standard, if used) against concentration and determine the linearity using a regression coefficient (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5 at each level) on three separate days. Accuracy is expressed as the percentage recovery, while precision is measured by the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, signal-to-noise ratio of ~3:1) and quantified with acceptable accuracy and precision (LOQ, signal-to-noise ratio of ~10:1).[12]
-
Matrix Effect: Evaluate the extent of ion suppression or enhancement by comparing the analyte's response in post-extraction spiked matrix samples to its response in a pure solvent.
-
Stability: Assess the stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop storage).
Table of Acceptance Criteria for Method Validation [12][15]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the quantitative analysis of 5β-Hydroxycostic acid using HPLC-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be both robust and sensitive. By explaining the rationale behind the methodological choices and providing a clear protocol for method validation, this guide serves as a comprehensive resource for researchers aiming to accurately measure this bioactive sesquiterpenoid in complex samples.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637286, 5beta-Hydroxycostic acid. PubChem. Available at: [Link]
-
Chemsrc (2024). 5β-hydroxycostic acid | CAS#:132185-84-3. Chemsrc.com. Available at: [Link]
-
Rather, J. A., et al. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers in Chemistry. Available at: [Link]
-
Kivrak, I., et al. (2020). Validation parameters for HPLC-MS/MS method. ResearchGate. Available at: [Link]
-
Bouyahya, A., et al. (2017). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Journal of Pharmaceutical Analysis. Available at: [Link]
-
Chemistry For Everyone (2024). How Do You Prepare A Sample For LC-MS Analysis? YouTube. Available at: [Link]
-
Saini, B., et al. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14705651, 5alpha-Hydroxycostic acid. PubChem. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Zivkovic, T. C., et al. (2024). Quantification of Bioactive Compounds by HPLC-ESI-MS/MS and Evaluation of Antioxidant and Enzyme Inhibitory Activities of Acorn Flour Extracts. MDPI. Available at: [Link]
-
Sasikumar, K., et al. (2018). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis. Available at: [Link]
-
Beckonert, O. (2013). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. Springer Protocols. Available at: [Link]
-
Zhang, L., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry. Available at: [Link]
-
Ndom, J. C., et al. (2021). LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents. Molecules. Available at: [Link]
-
de Souza, K. C., et al. (2009). Development and validation of a HPLC method for standardization of herbal and commercial extracts of Myrcia uniflora. Revista Brasileira de Farmacognosia. Available at: [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate (2020). MS² spectra and typical fragmentation patterns of five new metabolites. ResearchGate. Available at: [Link]
-
Crotti, A.E.M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology. Available at: [Link]
-
Mahlambi, M. P., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. BMC Research Notes. Available at: [Link]
-
Cömert, E. D., et al. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients. Available at: [Link]
-
Kujawski, R., et al. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at: [Link]
-
Li, Y., et al. (2019). Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification. MDPI. Available at: [Link]
-
Kornhauser, A., et al. (2012). Applications of hydroxy acids: Classification, mechanisms, and photoactivity. ResearchGate. Available at: [Link]
-
Strassburg, K., et al. (2018). Development and application of a UHPLC–MS/MS metabolomics based comprehensive systemic and tissue-specific screening method for inflammatory, oxidative and nitrosative stress. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
El-Seedi, H. R., et al. (2012). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. Available at: [Link]
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review [mdpi.com]
- 4. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 5. 5alpha-Hydroxycostic acid CAS#: 132185-83-2 [m.chemicalbook.com]
- 6. This compound | 132185-84-3 [amp.chemicalbook.com]
- 7. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 5β-Hydroxycostic Acid using Advanced NMR Spectroscopy
Introduction
5β-Hydroxycostic acid is a naturally occurring eudesmane-type sesquiterpenoid that has been isolated from various plant sources, including Pluchea dioscoridis and Apalochlamys spectabilis[1]. Eudesmane sesquiterpenoids are a large and diverse class of natural products known for their complex stereochemistry and a wide range of biological activities, making them attractive targets for phytochemical and pharmacological research[2]. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships and for potential drug development applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of complex organic molecules like 5β-Hydroxycostic acid in solution[3]. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the application of a suite of NMR experiments—including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—to unambiguously determine the planar structure and relative stereochemistry of 5β-Hydroxycostic acid. The protocols and data interpretation workflows described herein are designed to ensure scientific integrity and provide a self-validating system for structural confirmation.
PART 1: EXPERIMENTAL PROTOCOLS
A logical and meticulous experimental approach is the foundation of a successful structural elucidation. The following protocols are designed to yield high-quality, high-resolution NMR data suitable for detailed analysis.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectra. Adherence to best practices is crucial to avoid line broadening, artifacts, and poor signal-to-noise ratios.
Protocol 1: Preparation of 5β-Hydroxycostic Acid for NMR Analysis
-
Sample Purity: Ensure the isolated 5β-Hydroxycostic acid sample is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound for a standard 5 mm NMR tube. This amount is generally sufficient for a comprehensive suite of 1D and 2D NMR experiments on modern spectrometers, especially those equipped with a cryoprobe.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and effective solvent for sesquiterpenoids. Use a high-purity solvent (≥99.8% D) to minimize residual solvent signals.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃. To ensure complete dissolution, the sample can be gently warmed or sonicated in a vial before transferring it to the NMR tube.
-
Filtration: It is critical to have a solution free of any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube. Do not use cotton wool, as it can leach impurities into the sample.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to CDCl₃ by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C). If not present, a small amount can be added, but for most high-field instruments, referencing to the residual solvent peak (δH 7.26, δC 77.16 for CDCl₃) is standard practice.
-
Tube and Capping: Use a high-quality, clean NMR tube to ensure good shimming and resolution. Cap the tube securely to prevent solvent evaporation, which would change the sample concentration over the course of long experiments.
NMR Data Acquisition
The following experiments form a standard suite for the de novo structural elucidation of a novel natural product. All spectra should be acquired at a constant temperature, typically 298 K (25°C), to prevent chemical shift drift between experiments.
Protocol 2: NMR Spectrometer Setup and Experiment Execution
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's probe must be tuned to the ¹H and ¹³C frequencies. The field frequency should be locked to the deuterium signal of the solvent (CDCl₃).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp lines and high resolution.
-
¹H NMR (Proton):
-
Purpose: To determine the number of different proton environments and their multiplicities (splitting patterns), which reveals adjacent proton relationships.
-
Typical Parameters: Pulse sequence zg30, spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR (Carbon):
-
Purpose: To determine the number of different carbon environments.
-
Typical Parameters: Proton-decoupled pulse sequence (zgpg30), spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
Typical Parameters: Standard DEPT-135 pulse program. This experiment is much faster to acquire than a standard ¹³C spectrum.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH). Cross-peaks connect coupled protons, allowing for the tracing of proton spin systems.
-
Typical Parameters: Standard COSY pulse sequence (e.g., cosygpqf), typically acquired with 256-512 increments in the indirect dimension and 2-4 scans per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to. It is a highly sensitive experiment that maps each proton to its corresponding carbon.
-
Typical Parameters: Edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals, which provides similar information to a DEPT experiment but with much higher sensitivity.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is arguably the most crucial experiment for piecing together the carbon skeleton by connecting different spin systems across quaternary carbons and heteroatoms.
-
Typical Parameters: Standard HMBC pulse sequence (e.g., hmbcgplpndqf), optimized for a long-range coupling constant of ~8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.
-
PART 2: DATA ANALYSIS AND STRUCTURAL ELUCIDATION
The elucidation process is a systematic puzzle-solving exercise. The data from each NMR experiment provides a specific piece of the structural puzzle.
Initial Analysis of 1D NMR Spectra
The molecular formula of 5β-Hydroxycostic acid is C₁₅H₂₂O₃. The ¹³C NMR spectrum should show 15 distinct carbon signals.
-
¹H NMR Spectrum: The proton spectrum provides the starting point. For 5β-Hydroxycostic acid, the spectrum shows signals for a tertiary methyl group, two exocyclic methylene groups, and a number of overlapping methylene and methine protons in the aliphatic region.
-
¹³C and DEPT-135 Spectra: The ¹³C spectrum confirms the presence of 15 carbons. The DEPT-135 experiment helps categorize these carbons. For 5β-Hydroxycostic acid, the data reveals:
-
One methyl (CH₃) group.
-
Six methylene (CH₂) groups.
-
Three methine (CH) groups.
-
Five quaternary (C) carbons (including a carboxyl and a hydroxyl-bearing carbon).
-
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 5β-Hydroxycostic Acid (in CDCl₃)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | DEPT-135 |
| 1 | 38.9 | 1.45, m; 1.95, m | CH₂ |
| 2 | 26.0 | 1.70, m; 1.82, m | CH₂ |
| 3 | 34.1 | 1.65, m; 1.88, m | CH₂ |
| 4 | 149.8 | - | C |
| 5 | 72.8 | - | C-OH |
| 6 | 29.5 | 1.55, m; 2.15, m | CH₂ |
| 7 | 41.5 | 2.50, m | CH |
| 8 | 22.8 | 1.60, m; 1.75, m | CH₂ |
| 9 | 38.1 | 1.25, m; 1.90, m | CH₂ |
| 10 | 41.2 | - | C |
| 11 | 146.5 | - | C |
| 12 | 171.5 | - | C=O |
| 13 | 124.5 | 5.55, s; 6.20, s | CH₂ |
| 14 | 22.5 | 1.05, s | CH₃ |
| 15 | 108.5 | 4.70, s; 4.85, s | CH₂ |
(Note: Chemical shift assignments are based on data reported for eudesmane derivatives in the literature, including the work by Zdero et al., 1990[2]. Exact values may vary slightly based on experimental conditions.)
Elucidation Workflow using 2D NMR
The logical flow for connecting the atoms is crucial. The following workflow demonstrates how to use the 2D NMR data to build the molecular structure.
Workflow: From Fragments to Final Structure
Caption: Workflow for NMR-based structural elucidation.
Step 1: Assigning Directly Bonded Protons and Carbons (HSQC)
The HSQC spectrum is the first step in the 2D analysis. It provides a direct link between the proton and carbon data from the 1D spectra. Each cross-peak in the HSQC spectrum correlates a proton signal on the F2 axis with the carbon signal on the F1 axis to which it is directly attached. For example, the proton signals at δH 4.70 and 4.85 ppm both show a correlation to the carbon at δC 108.5 ppm, confirming they are the geminal protons of the C-15 exocyclic methylene group.
Step 2: Tracing Proton-Proton Networks (COSY)
The COSY spectrum reveals neighboring protons. By "walking" along the cross-peaks, contiguous spin systems can be identified.
-
A key sequence starts from the methine proton H-7 (δH 2.50). This proton will show COSY correlations to the protons on C-6 and C-8.
-
The protons on C-6 will, in turn, show correlations to H-7.
-
Similarly, the protons on C-8 will show correlations to H-7 and the protons on C-9. This allows for the unambiguous assembly of the C6-C7-C8-C9 fragment.
Step 3: Assembling the Carbon Skeleton (HMBC)
The HMBC spectrum is the key to connecting the fragments identified in the COSY spectrum and placing the quaternary carbons and functional groups. It reveals correlations between protons and carbons that are two or three bonds away.
Key HMBC Correlations for 5β-Hydroxycostic Acid:
-
Connecting the Rings: The tertiary methyl protons (H₃-14, δH 1.05) are a crucial starting point. They are attached to C-10. HMBC correlations from H₃-14 to C-1, C-5, C-9, and C-10 confirm the placement of the methyl group at the ring junction and link the two six-membered rings.
-
Positioning the Hydroxyl Group: The correlation from H₃-14 to the oxygenated quaternary carbon C-5 (δC 72.8) firmly places the hydroxyl group at C-5. The stereochemistry (β-orientation) is often inferred from NOESY/ROESY experiments or by comparison with known compounds.
-
Placing the Exocyclic Methylene (C-15): The exocyclic methylene protons H₂-15 (δH 4.70, 4.85) show HMBC correlations to the quaternary carbon C-4 (δC 149.8) and the methine carbon C-3, confirming its position.
-
Locating the Carboxylic Acid Side Chain: The exocyclic methylene protons of the acrylic acid moiety, H₂-13 (δH 5.55, 6.20), show strong correlations to the methine carbon C-7 and the carbonyl carbon C-12 (δC 171.5). This unambiguously attaches the side chain to C-7.
Caption: Key HMBC correlations for 5β-Hydroxycostic acid.
Conclusion
The structural elucidation of 5β-Hydroxycostic acid is a clear demonstration of the power of a multi-dimensional NMR approach. By systematically applying a suite of 1D and 2D NMR experiments, it is possible to unambiguously determine the complete planar structure and connectivity of this complex eudesmane sesquiterpenoid. The ¹H and ¹³C spectra provide the fundamental atomic inventory, the DEPT experiment assigns carbon types, the HSQC links directly bonded C-H pairs, the COSY experiment reveals proton-proton networks, and the HMBC spectrum connects all the pieces into a coherent molecular structure. This methodical approach, grounded in established protocols, ensures the highest degree of confidence in the final structural assignment, a critical requirement for any further investigation in the fields of natural product chemistry and drug discovery.
References
-
Bross-Walch, N., & Kuhn, T. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 147-175. [Link]
-
Chemistry LibreTexts. (2023). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
PubChem. (n.d.). 5beta-Hydroxycostic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
-
University of Columbia. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Zdero, C., Bohlmann, F., & King, R. M. (1990). Eudesmane derivatives and other constituents from Apalochlamys spectabilis and Cassinia species. Phytochemistry, 29(10), 3201–3206. [Link]
Sources
Application Note & Protocol: A Framework for Evaluating the Anti-inflammatory Potential of 5β-Hydroxycostic Acid
Abstract
This document provides a comprehensive framework and detailed protocols for the initial characterization of the anti-inflammatory properties of 5β-Hydroxycostic acid, a sesquiterpenoid natural product. While the biological activity of this specific compound is not yet extensively documented, its structural class is rich in molecules with significant anti-inflammatory effects, primarily through the modulation of key signaling pathways like NF-κB.[1][2] This guide is designed to be a self-validating system, detailing a logical, stepwise workflow from initial cytotoxicity assessment to the quantification of key inflammatory mediators. The protocols herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to provide a robust and reproducible in vitro system for screening and mechanistic investigation.
Introduction: The Scientific Rationale
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The discovery of novel anti-inflammatory agents is therefore a critical pursuit in drug development. Sesquiterpenoids, a large class of natural products, are a promising source for such agents.[1][3] Many sesquiterpene lactones, which are structurally related to 5β-Hydroxycostic acid, have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5]
The primary mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS (a component of Gram-negative bacteria), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]
This application note outlines a validated workflow to investigate whether 5β-Hydroxycostic acid can attenuate the inflammatory response in macrophages. We will first establish a non-toxic concentration range for the compound, a critical step to ensure that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a result of cell death. Subsequently, we will quantify the compound's effect on the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Experimental Workflow: A Step-by-Step Overview
The experimental design follows a logical progression from establishing safety to quantifying efficacy. This ensures that the data generated at each stage is built upon a solid and validated foundation.
Figure 1: High-level experimental workflow for assessing the anti-inflammatory activity of 5β-Hydroxycostic acid.
Core Protocols
RAW 264.7 Macrophage Cell Culture
Rationale: The RAW 264.7 cell line is a murine macrophage-like line that is widely used for inflammation studies due to its robust response to inflammatory stimuli like LPS.[6] Proper cell handling is critical for reproducibility. These cells are semi-adherent and can be dislodged by mechanical force, so care must be taken during passaging.
Materials:
-
RAW 264.7 cells (ATCC TIB-71 or equivalent)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Sterile tissue culture flasks and plates
Protocol:
-
Complete Medium Preparation: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of fresh complete medium to the flask.
-
Gently dislodge the cells from the flask surface using a cell scraper.
-
Create a single-cell suspension by gently pipetting up and down.
-
Transfer the cell suspension to a new flask at a split ratio of 1:3 to 1:6. Add fresh medium to the appropriate volume.
-
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] It is crucial to determine the concentration range of 5β-Hydroxycostic acid that does not induce cytotoxicity, thereby ensuring that any observed anti-inflammatory effects are not merely a consequence of cell death.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
5β-Hydroxycostic acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.[9] Incubate overnight (18-24 hours) at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 5β-Hydroxycostic acid in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 5β-Hydroxycostic acid. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance_Sample / Absorbance_Vehicle_Control) x 100
-
| Parameter | Recommendation |
| Cell Line | RAW 264.7 |
| Seeding Density | 1 x 10^5 cells/well (96-well plate) |
| Compound Incubation | 24 hours |
| MTT Incubation | 4 hours |
| Final MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
| Table 1: Key Parameters for the MTT Cytotoxicity Assay. |
Protocol 2: Nitric Oxide Production (Griess Assay)
Rationale: During inflammation, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10][11]
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
5β-Hydroxycostic acid (non-toxic concentrations determined from MTT assay)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well flat-bottom plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of 5β-Hydroxycostic acid. Include a vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[6] Do not add LPS to the negative control wells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B. Alternatively, a pre-mixed 1:1 solution of A and B can be used.[12]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
Protocol 3: TNF-α and IL-6 Quantification (ELISA)
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[13] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the cell culture supernatant.[14]
Materials:
-
Cell culture supernatants (from the same experiment as the Griess Assay)
-
Commercial ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions)
-
Microplate reader
Protocol:
-
General ELISA Principle: The assay is typically a "sandwich" ELISA. A capture antibody specific to the cytokine is pre-coated onto the wells of a 96-well plate. When the supernatant is added, the cytokine binds to this antibody. A second, biotinylated detection antibody is then added, which binds to a different epitope on the cytokine. Streptavidin-HRP is added, which binds to the biotin, and finally, a substrate is added that produces a colorimetric signal proportional to the amount of cytokine present.
-
Procedure:
-
Thaw frozen supernatants and reagents as per the kit instructions.
-
Add standards, controls, and samples (supernatants) to the appropriate wells of the antibody-coated plate.
-
Incubate as specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate multiple times to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate and incubate in the dark until color develops.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Calculate the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values from the standard curve.
| Assay | Parameter Measured | Principle | Typical LPS Conc. | Incubation Time (post-LPS) |
| Griess Assay | Nitrite (NO₂⁻) | Colorimetric diazotization reaction | 100 ng/mL - 1 µg/mL | 24 hours |
| ELISA | TNF-α, IL-6 protein levels | Antigen-antibody binding (Sandwich ELISA) | 100 ng/mL - 1 µg/mL | 18-24 hours |
| Table 2: Summary of Efficacy Screening Assays. |
Anticipated Mechanism of Action
Based on the known activities of related sesquiterpenoids, 5β-Hydroxycostic acid is hypothesized to inhibit the inflammatory response by targeting upstream signaling pathways. The LPS receptor, Toll-like receptor 4 (TLR4), initiates a cascade involving adaptor proteins that leads to the activation of IKK and MAPKs (p38, JNK, ERK).[15] These kinases, in turn, lead to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes including iNOS (producing NO), TNF-α, and IL-6.[16][17]
Figure 2: Hypothesized signaling pathway for LPS-induced inflammation in macrophages and the potential inhibitory target sites for 5β-Hydroxycostic acid.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in 96-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No/Low inflammatory response | Inactive LPS; Low cell viability; Cells are at a high passage number. | Use a fresh aliquot of LPS and confirm its activity with a positive control. Check cell viability before seeding. Use low-passage RAW 246.7 cells (ideally <20 passages) as their responsiveness can decrease over time.[18] |
| High background in Griess Assay | Phenol red in the medium can interfere. | While usually minor, if background is high, consider performing the assay in phenol red-free medium for the final 24-hour incubation period. |
| Compound precipitates in media | Poor solubility. | Prepare a higher concentration stock in DMSO and perform a wider dilution series. Ensure the final DMSO concentration remains non-toxic (<0.1%). |
Conclusion
This application note provides a robust and scientifically sound methodology for the initial in vitro evaluation of the anti-inflammatory properties of 5β-Hydroxycostic acid. By systematically assessing cytotoxicity before proceeding to efficacy assays for key inflammatory mediators, researchers can generate reliable and interpretable data. This framework not only enables the characterization of a novel compound but also provides a foundation for more in-depth mechanistic studies, such as Western blot analysis of the NF-κB and MAPK pathways, to further elucidate its mode of action.
References
- Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: From Plant-Based Antimalarials to Discovery of Novel Antitumor Agents. Phytotherapy Research, 27(8), 1109-1120.
-
Lee, C. H., & Lee, J. M. (2002). Mode of action of sesquiterpene lactones as anti-inflammatory agents. Journal of Ethnopharmacology, 81(1), 1-11. Available at: [Link]
-
Yan, J., et al. (2020). The natural sesquiterpene lactone inulicin suppresses the production of pro-inflammatory mediators via inhibiting NF-κB and AP-1 pathways in LPS-activated macrophages. Inflammopharmacology, 28(4), 1035-1047. Available at: [Link]
-
Feliciano, R. P., et al. (2007). Anti-inflammatory and analgesic effects of the sesquiterpene lactone budlein A in mice: inhibition of cytokine production-dependent mechanism. European Journal of Pharmacology, 561(1-3), 184-192. Available at: [Link]
-
Rolnik, A., & Olas, B. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. International Journal of Molecular Sciences, 23(3), 1827. Available at: [Link]
-
Li, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 11(5), 1093-1102. Available at: [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. Available at: [Link]
- (This citation is intentionally left blank as it is a duplicate
-
Activation of NF-κB signaling pathway induced by LPS. (n.d.). ResearchGate. Available at: [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(3), 424. Available at: [Link]
-
Human IL-6 ELISA Kit ab178013. (n.d.). AdviSains. Available at: [Link]
- (This citation is intentionally left blank as it is a duplicate
-
LPS triggers TLR4 signaling and induces NF-κB and MAPK activation. (n.d.). ResearchGate. Available at: [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI Cancer Nanotechnology Laboratory. Available at: [Link]
- (This citation is intentionally left blank as it is a duplicate
-
Core E - LIPID MAPS THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. (2006). LIPID MAPS. Available at: [Link]
-
Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. Available at: [Link]
- (This citation is intentionally left blank as it is a duplicate
-
Liu, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(9), 13244-13256. Available at: [Link]
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
- (This citation is intentionally left blank as it is a duplicate
-
LPS-stimulated MAPK Signaling. (n.d.). QIAGEN GeneGlobe. Available at: [Link]
- (This citation is intentionally left blank as it is a duplicate
Sources
- 1. rwdstco.com [rwdstco.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Cell culture of RAW264.7 cells [protocols.io]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lipidmaps.org [lipidmaps.org]
Application Note: A Comprehensive Strategy for Assessing the Antioxidant Capacity of 5β-Hydroxycostic Acid
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on methodologies to comprehensively assess the antioxidant capacity of 5β-Hydroxycostic acid, a sesquiterpenoid natural product. Recognizing that no single assay can capture the multifaceted nature of antioxidant activity, we present a multi-tiered strategy employing a panel of widely accepted chemical and cell-based assays. This approach ensures a robust evaluation, covering different mechanisms of antioxidant action, from direct radical scavenging to biologically relevant activity in a cellular context. Detailed, field-proven protocols for DPPH, ABTS, FRAP, and the Cellular Antioxidant Activity (CAA) assay are provided, alongside insights into the causality behind experimental choices and data interpretation.
Introduction: The Rationale for Evaluating 5β-Hydroxycostic Acid
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2]
5β-Hydroxycostic acid (C₁₅H₂₂O₃, M.W. 250.33 g/mol ) is a sesquiterpenoid found in various plants.[3] Its chemical structure, featuring hydroxyl and carboxylic acid functional groups, suggests a potential for hydrogen or electron donation, which are key mechanisms of antioxidant action.[4] However, a theoretical potential does not guarantee biological efficacy. A rigorous, multi-faceted assessment is required to characterize its antioxidant profile comprehensively.
This guide moves beyond single-point measurements to advocate for a holistic assessment strategy. By combining assays based on different chemical principles—Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)—with a more biologically relevant cell-based model, we can construct a detailed and reliable profile of the antioxidant capacity of 5β-Hydroxycostic acid.[5]
A Multi-Assay Assessment Workflow
A single antioxidant assay provides only one piece of the puzzle. A compound might be a potent electron donor (measured by FRAP) but a poor hydrogen atom donor (measured by ORAC-type assays), or it may show high activity in a chemical solution but fail to be absorbed by cells. Therefore, a parallel workflow using multiple assays is essential for a comprehensive evaluation.
Caption: Overall workflow for assessing antioxidant capacity.
In Vitro Chemical Assays: Principles & Protocols
Chemical assays are rapid, cost-effective methods for screening the radical scavenging and reducing potential of a compound. We detail three complementary assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Causality: The DPPH assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] The DPPH radical has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[7] When reduced by an antioxidant, the solution's color fades to a pale yellow.[6][8] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured.[8] The reaction must be performed in the dark as DPPH is light-sensitive.[7]
-
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Sample Stock Solution: Prepare a 1 mg/mL stock solution of 5β-Hydroxycostic acid in methanol.
-
Serial Dilutions: Prepare a range of working concentrations (e.g., 1 to 200 µg/mL) from the stock solution.
-
Positive Control: Prepare a series of dilutions of Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample dilution (or standard/blank) to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate for 30 minutes at room temperature in the dark.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the test compound.
-
The results are typically expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6] This is determined by plotting the % inhibition against the concentration of 5β-Hydroxycostic acid.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle & Causality: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm.[9] In the presence of an antioxidant, the radical cation is neutralized, leading to a decrease in absorbance.[10] This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants and is less affected by pH than the DPPH assay.[11]
-
Experimental Protocol:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.
-
ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the 5β-Hydroxycostic acid sample dilutions (or Trolox standard) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the % inhibition of various concentrations of Trolox. The TEAC value of the sample is then calculated from this curve and expressed as µM of Trolox equivalents per µg or µM of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle & Causality: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[12] The assay relies on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in an acidic environment (pH 3.6).[1][13] The intensity of the blue color is proportional to the reducing power of the sample.[12] This assay is based purely on a SET mechanism.[5]
-
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
Standard: Prepare a series of FeSO₄·7H₂O solutions (e.g., 100 to 2000 µM) for the standard curve.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (water) to the wells of a 96-well plate.
-
Add 180 µL of the freshly prepared FRAP reagent to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Measure the absorbance at 593 nm.[5]
-
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents.
-
| Assay Parameter | DPPH Assay | ABTS Assay | FRAP Assay |
| Mechanism | Mixed HAT/SET[14] | Mixed SET/HAT[11] | SET[5] |
| Wavelength | ~517 nm[7] | ~734 nm[9] | ~593 nm[5] |
| Standard | Trolox / Ascorbic Acid | Trolox | FeSO₄ |
| Output Metric | IC₅₀ (µg/mL or µM) | TEAC (µM TE/µM) | FRAP Value (µM Fe²⁺ Eq) |
| Key Feature | Simple, rapid screening | Works for hydrophilic & lipophilic compounds | Measures direct reducing power |
Cell-Based Assay: Assessing Biological Relevance
While chemical assays are useful for initial screening, they lack biological context. A cell-based assay is critical to determine if a compound can protect live cells from oxidative stress, a process that requires the compound to be absorbed and remain active within a complex intracellular environment.[15]
Cellular Antioxidant Activity (CAA) Assay
-
Principle & Causality: The CAA assay measures the ability of a compound to inhibit the oxidation of a probe within live cells.[16][17] The cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), diffuses into cells where cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) inside.[15][18] When the cells are subjected to oxidative stress by a peroxyl radical generator like AAPH, ROS oxidize DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] An effective antioxidant will scavenge the ROS, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[17] This provides a more biologically relevant measure of antioxidant activity.[19]
Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.
-
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove culture medium and wash cells with PBS.
-
Treat cells with 100 µL of treatment medium containing various concentrations of 5β-Hydroxycostic acid and 25 µM DCFH-DA for 1 hour at 37°C. Include quercetin as a positive control and a vehicle control (no compound).
-
Wash the cells again with PBS to remove extracellular compounds and probe.
-
Add 100 µL of 600 µM AAPH solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[16]
-
-
Cytotoxicity Assessment:
-
Crucial Step: In a parallel plate, perform a cytotoxicity assay (e.g., MTT) with the same concentrations of 5β-Hydroxycostic acid to ensure that the observed reduction in fluorescence is due to antioxidant activity and not cell death.[18]
-
-
-
Data Analysis:
-
The data is analyzed by calculating the area under the curve (AUC) for fluorescence versus time.
-
The CAA unit is calculated: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control curve.
-
Results are expressed as Quercetin Equivalents (QE) . A standard curve is generated for quercetin, and the CAA values of 5β-Hydroxycostic acid are compared to it.[19]
-
Conclusion
Assessing the antioxidant capacity of a novel compound like 5β-Hydroxycostic acid requires a scientifically rigorous and multi-faceted approach. Relying on a single chemical assay can be misleading. By integrating a panel of in vitro chemical assays (DPPH, ABTS, FRAP) that probe different antioxidant mechanisms with a biologically relevant cell-based assay (CAA), researchers can build a comprehensive and trustworthy profile of the compound's potential. This structured workflow provides the detailed protocols and scientific rationale necessary to move from initial screening to a validated understanding of the antioxidant properties of 5β-Hydroxycostic acid, paving the way for further drug development and functional food applications.
References
-
Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Retrieved from Zen-Bio website. [Link]
-
Al-Sayyed, H., & Al-Qadiri, R. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
-
Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from Ultimate Treat website. [Link]
-
Strathearn, A., et al. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. NIH. [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from BMG Labtech website. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cell Based Exogenous Antioxidant Assay. Retrieved from Cell Biolabs website. [Link]
-
ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from Amerigo Scientific website. [Link]
-
Wikipedia. (n.d.). ABTS. Retrieved from Wikipedia. [Link]
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from BioIVT website. [Link]
-
Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from Zen-Bio website. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from Kamiya Biomedical Company website. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from Cell Biolabs website. [Link]
- Wolfe, K. L., & Liu, R. H. (2008). Cellular antioxidant activity (caa) assay.
-
National Center for Biotechnology Information. (n.d.). 5beta-Hydroxycostic acid. PubChem Compound Database. [Link]
-
Plavanjac, M., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. NIH. [Link]
-
ResearchGate. (n.d.). Scheme of the reaction mechanism describing the ORAC assay. Retrieved from ResearchGate. [Link]
-
Boligon, A. A., & Machado, M. M. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
-
Wikipedia. (n.d.). Oxygen radical absorbance capacity. Retrieved from Wikipedia. [Link]
-
Foti, M. C. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
-
BMG LABTECH. (2022). ORAC assay measures antioxidant capacity. Retrieved from BMG LABTECH website. [Link]
-
López-Alarcón, C., & Lissi, E. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from Kamiya Biomedical Company website. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from Cell Biolabs website. [Link]
-
Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Chemsrc. (n.d.). 5β-hydroxycostic acid | CAS#:132185-84-3. Retrieved from Chemsrc website. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays.... Retrieved from ResearchGate. [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP.... Retrieved from E3S Web of Conferences. [Link]
-
Semantic Scholar. (n.d.). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Retrieved from Semantic Scholar. [Link]
-
Zwick, D., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 5alpha-Hydroxycostic acid. PubChem Compound Database. [Link]
-
Firuzi, O., et al. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. PubMed. [Link]
-
PubMed Central. (n.d.). Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid.... [Link]
-
MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids.... [Link]
-
MDPI. (n.d.). The Antioxidant Activity and Their Major Antioxidant Compounds from Acanthopanax senticosus and A. koreanum. [Link]
-
PubMed Central. (n.d.). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. [Link]
-
PubMed. (n.d.). 18β-Glycyrrhetinic acid: its core biological properties and dermatological applications. [Link]
Sources
- 1. zen-bio.com [zen-bio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ABTS - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. zen-bio.com [zen-bio.com]
- 17. bioivt.com [bioivt.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of 5β-Hydroxycostic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unraveling the Therapeutic Potential of a Novel Sesquiterpene Lactone
5β-Hydroxycostic acid, a member of the sesquiterpene lactone class of natural products, represents a promising scaffold for the development of novel therapeutics. Sesquiterpene lactones as a class have demonstrated a wide array of biological activities, including potent anti-inflammatory and anticancer effects[1][2]. The common mechanism underlying these activities is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, leading to the alkylation of key cellular proteins, particularly those with reactive thiol groups[1][2]. This covalent modification can disrupt the function of critical signaling proteins, leading to the modulation of inflammatory pathways and the induction of apoptosis in cancer cells.
While the general mechanism of sesquiterpene lactones is understood, the specific molecular targets and the precise signaling pathways modulated by 5β-Hydroxycostic acid remain to be elucidated. This application note provides a comprehensive, step-by-step guide for researchers to systematically investigate the mechanism of action of 5β-Hydroxycostic acid, from initial validation of its biological activity to the identification of its molecular targets. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Experimental Workflow: A Phased Approach to Mechanistic Investigation
A logical and phased experimental approach is crucial for efficiently elucidating the mechanism of action of a novel compound. The following workflow is proposed, starting with broad cellular effects and progressively narrowing down to specific molecular interactions.
Caption: A phased experimental workflow for investigating the mechanism of action of 5β-Hydroxycostic acid.
Phase 1: CORE DIRECTIVE - Validation of Bioactivity
The initial step is to confirm and quantify the biological activity of 5β-Hydroxycostic acid in relevant cellular models. This phase will establish the dose-dependent effects of the compound and guide the design of subsequent mechanistic studies.
Assessment of Cytotoxicity and Cell Viability
Rationale: Determining the cytotoxic potential of 5β-Hydroxycostic acid is fundamental. This information is critical for identifying a suitable concentration range for subsequent assays, distinguishing between cytotoxic and cytostatic effects, and for guiding its potential therapeutic application (e.g., as an anticancer agent). The MTT assay is a reliable and widely used colorimetric assay that measures cellular metabolic activity, which in most cases correlates with cell viability[2][3][4].
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 5β-Hydroxycostic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Value |
| Cell Line | e.g., RAW 264.7 (macrophage), A549 (lung cancer) |
| Seeding Density | 5 x 10³ - 1 x 10⁴ cells/well |
| Compound Conc. | 0.1 - 100 µM (example range) |
| Incubation Time | 24, 48, 72 hours |
| Wavelength | 570 nm |
Screening for Anti-inflammatory Activity
Rationale: Many sesquiterpene lactones exhibit potent anti-inflammatory properties[5]. A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS stimulation induces the production of nitric oxide (NO), a key inflammatory mediator. Inhibition of NO production is a hallmark of anti-inflammatory activity.
Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 5β-Hydroxycostic acid (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the amount of NO produced. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Phase 2: SCIENTIFIC INTEGRITY & LOGIC - Elucidation of Cellular Mechanisms
Based on the results from Phase 1, this phase aims to dissect the cellular processes affected by 5β-Hydroxycostic acid. If the compound is cytotoxic, investigating apoptosis and cell cycle arrest is a logical next step. If it is anti-inflammatory, the focus will shift towards inflammatory signaling pathways.
Investigation of Apoptosis Induction
Rationale: A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. The externalization of phosphatidylserine (PS) is an early marker of apoptosis and can be detected using Annexin V staining. Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and -7, provides further evidence for apoptosis induction[6][7][8].
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with 5β-Hydroxycostic acid at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells with 5β-Hydroxycostic acid, harvest, and lyse the cells according to the kit manufacturer's protocol.
-
Substrate Addition: Add the proluminescent caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Cell Cycle Analysis
Rationale: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Flow cytometric analysis of PI-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[5].
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with 5β-Hydroxycostic acid and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Assessment of Oxidative Stress
Rationale: The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another common mechanism of action for sesquiterpene lactones[2][9]. ROS can damage cellular components and trigger apoptosis. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used indicator of intracellular ROS levels[9][10][11].
Protocol: Intracellular ROS Detection with DCFH-DA
-
Cell Loading: Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Compound Treatment: Treat the cells with 5β-Hydroxycostic acid for a short period (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or a flow cytometer.
-
Data Analysis: An increase in fluorescence indicates an increase in intracellular ROS levels.
Phase 3: AUTHORITATIVE GROUNDING & COMPREHENSIVE REFERENCES - Pathway and Target Identification
This final phase focuses on identifying the specific molecular pathways and direct protein targets of 5β-Hydroxycostic acid.
Investigation of the NF-κB Signaling Pathway
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. Many sesquiterpene lactones are known to inhibit the NF-κB pathway[5]. A luciferase reporter assay is a highly sensitive method to quantify NF-κB transcriptional activity[12][13][14]. Western blotting can be used to examine the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.
Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition by 5β-Hydroxycostic acid.
Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with 5β-Hydroxycostic acid for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway.
Cytokine Profiling
Rationale: To gain a broader understanding of the anti-inflammatory effects of 5β-Hydroxycostic acid, a multiplex cytokine assay can be employed to simultaneously measure the levels of multiple pro- and anti-inflammatory cytokines and chemokines in the cell culture supernatant[15][16]. This provides a comprehensive profile of the compound's immunomodulatory effects.
Protocol: Multiplex Cytokine Assay
-
Sample Collection: Collect the cell culture supernatant from LPS-stimulated and 5β-Hydroxycostic acid-treated cells.
-
Assay Performance: Follow the manufacturer's protocol for the specific multiplex assay kit being used. This typically involves incubating the supernatant with antibody-coupled beads, followed by detection with biotinylated detection antibodies and a streptavidin-phycoerythrin conjugate.
-
Data Acquisition: Read the plate on a multiplex assay reader.
-
Data Analysis: Use the provided software to analyze the cytokine concentrations based on a standard curve.
Advanced Target Identification Strategies
Rationale: Identifying the direct molecular targets of 5β-Hydroxycostic acid is the ultimate goal of mechanistic studies. Techniques like the Cellular Thermal Shift Assay (CETSA) and chemical proteomics with Kinobeads can be used for unbiased target identification[17][18][19][20]. CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation. Kinobeads are an affinity chromatography-based method for profiling the interactions of compounds with a large number of kinases.
Note: These are advanced techniques that require specialized equipment and expertise. Collaboration with a core facility or a specialized lab may be necessary.
Conclusion: From Bioactivity to Molecular Mechanism
The systematic approach outlined in this application note provides a robust framework for elucidating the mechanism of action of 5β-Hydroxycostic acid. By progressing from the validation of its biological effects to the identification of the cellular and molecular pathways it modulates, researchers can gain a comprehensive understanding of this promising natural product. The detailed protocols provided herein will enable the generation of high-quality data, paving the way for further preclinical and clinical development of 5β-Hydroxycostic acid and its analogs as potential therapeutic agents.
References
-
Lee, K. H., et al. (1977). Mode of action of sesquiterpene lactones as anti-inflammatory agents. PubMed. [Link]
-
Merfort, I. (2011). Sesquiterpene Lactones. Encyclopedia MDPI. [Link]
-
Janecka, A., et al. (2013). The mode of action of sesquiterpene lactones with the exocyclic methylene group conjugated with carbonyl function. ResearchGate. [Link]
-
Suleiman, J. B., et al. (2016). Mode of Action of the Sesquiterpene Lactones Psilostachyin and Psilostachyin C on Trypanosoma cruzi. PubMed. [Link]
-
Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. PMC - PubMed Central. [Link]
-
IMGENEX. (n.d.). ROS Assay Kit Protocol. IMGENEX. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
-
Cell Biolabs, Inc. (n.d.). A Review of Various Oxidative Stress Testing Methods. Cell Biolabs, Inc.. [Link]
-
BPS Bioscience. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. BPS Bioscience. [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
-
Springer Nature. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Springer Nature. [Link]
-
Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. Bowdish Lab. [Link]
-
Apollo. (n.d.). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Apollo. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]
-
JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]
-
JoVE. (2017, October 13). Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles. JoVE. [Link]
-
JoVE. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. JoVE. [Link]
-
PubMed Central. (n.d.). The target landscape of clinical kinase drugs. PubMed Central. [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Charles River Laboratories. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
PubMed Central. (n.d.). Caspase Protocols in Mice. PubMed Central. [Link]
-
Bio-protocol. (n.d.). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. [Link]
-
PubMed Central. (n.d.). Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured?. PubMed Central. [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
-
ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. bowdish.ca [bowdish.ca]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for Angiogenesis Inhibition Studies Using 5β-Hydroxycostic Acid
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological development and pathological conditions like cancer and retinopathies.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process and a key target for anti-angiogenic therapies.[2][3] This document provides a comprehensive guide for researchers on utilizing 5β-Hydroxycostic acid, a natural sesquiterpenoid, for investigating angiogenesis inhibition. We present its chemical profile, delve into its presumed mechanism of action based on close stereoisomer studies, and provide detailed, field-tested protocols for robust in vitro and in vivo evaluation using Human Umbilical Vein Endothelial Cells (HUVECs) and the Chick Chorioallantoic Membrane (CAM) model.
Introduction to Angiogenesis and 5β-Hydroxycostic Acid
Angiogenesis is a multi-step process involving endothelial cell activation, proliferation, migration, and differentiation to form new vascular networks.[4] While essential for processes like wound healing, its dysregulation fuels tumor growth by supplying nutrients and oxygen.[1] Consequently, inhibiting angiogenesis is a cornerstone of modern cancer therapy.[5]
Natural products represent a vast library of bioactive compounds with therapeutic potential. 5β-Hydroxycostic acid is a sesquiterpenoid carboxylic acid found in plants such as Pluchea dioscoridis.[6] While direct studies on the 5β-isomer are limited, extensive research on its stereoisomer, 5α-Hydroxycostic acid, has demonstrated potent anti-angiogenic effects, providing a strong rationale for investigating the 5β form.[7][8] These studies have shown that 5α-Hydroxycostic acid can inhibit endothelial cell proliferation, migration, and tube formation, key events in the angiogenic cascade.[7] This guide provides the necessary framework to rigorously assess the anti-angiogenic potential of 5β-Hydroxycostic acid.
Compound Profile: 5β-Hydroxycostic Acid
A thorough understanding of the test compound's properties is fundamental to experimental design, ensuring proper handling, solubility, and dosing.
| Property | Value | Source |
| PubChem CID | 637286 | [PubChem][6] |
| Molecular Formula | C₁₅H₂₂O₃ | [PubChem][6] |
| Molecular Weight | 250.33 g/mol | [PubChem][6] |
| IUPAC Name | 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [PubChem][6] |
| CAS Number | 132185-84-3 | [PubChem][6] |
| Solubility | Soluble in DMSO and Ethanol. Prepare concentrated stock solutions (e.g., 10-50 mM) in 100% DMSO. | General Guideline |
| Storage | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | General Guideline |
Expert Insight: The use of Dimethyl Sulfoxide (DMSO) as a solvent is standard for hydrophobic compounds. However, it is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤0.1%. Every experiment must include a "vehicle control" group treated with the same final concentration of DMSO as the highest dose of 5β-Hydroxycostic acid to nullify any solvent-induced effects.
Postulated Mechanism of Action
While the direct molecular targets of 5β-Hydroxycostic acid are yet to be fully elucidated, compelling evidence from its stereoisomer, 5α-Hydroxycostic acid, points to a dual-pathway inhibition mechanism.[7][8] This isomer has been shown to interfere with two critical signaling axes in angiogenesis: VEGF/VEGFR2 and Angiopoietin-2/Tie2.[7]
-
VEGF/VEGFR2 Pathway: VEGF-A is the primary driver of angiogenesis.[6] Its binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream cascades involving PI3K-Akt and PLCγ-MAPK that promote cell survival, proliferation, and migration.[1] 5α-Hydroxycostic acid has been shown to inhibit the phosphorylation of VEGFR2, effectively blocking the initiation of this entire signaling cascade.[8]
-
Angiopoietin-2/Tie2 Pathway: The Ang/Tie2 system is crucial for vessel maturation and stability. Angiopoietin-2 (Ang2) acts as an antagonist to the Tie2 receptor, promoting vessel destabilization and priming endothelial cells for a response to VEGF.[7] Inhibition of Tie2 phosphorylation, as demonstrated by 5α-Hydroxycostic acid, can enhance cell adhesion and stabilize vessels, counteracting the pro-angiogenic stimulus.[7]
Caption: Postulated dual inhibitory mechanism of 5β-Hydroxycostic acid.
Experimental Workflows & Protocols
A multi-assay approach is essential for a comprehensive assessment of anti-angiogenic activity. We present a logical workflow beginning with a functional in vitro assay and progressing to a more complex in vivo model.
Caption: Recommended experimental workflow for assessing anti-angiogenic potential.
Protocol 4.1: In Vitro Endothelial Cell Tube Formation Assay
This assay is a cornerstone of angiogenesis research, assessing the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®. Inhibition of this process is a strong indicator of anti-angiogenic activity.[4]
A. Materials & Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Endothelial Cell Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
5β-Hydroxycostic Acid (and/or 5α-Hydroxycostic acid as a reference)
-
VEGF-A (Positive Control Stimulator)
-
Sunitinib or other known VEGFR inhibitor (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
PBS, Trypsin-EDTA
-
96-well flat-bottom plates
-
Inverted microscope with imaging software (e.g., ImageJ)
B. Experimental Protocol
-
Plate Coating (Day 1):
-
Thaw BME on ice overnight at 4°C. Causality: Keeping BME cold is critical to prevent premature polymerization.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Working quickly on ice, add 50 µL of BME to each well. Ensure the entire bottom surface is covered.
-
Incubate the plate at 37°C, 5% CO₂ for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation (Day 1):
-
Culture HUVECs to ~80% confluency. Use cells from an early passage for optimal health and responsiveness.
-
Harvest cells using Trypsin-EDTA and neutralize with growth medium.
-
Centrifuge cells and resuspend the pellet in EBM-2 (basal medium, no growth factors) containing 1-2% FBS. Causality: Using low-serum basal medium minimizes baseline tube formation, making the effect of stimulators and inhibitors more pronounced.
-
Perform a cell count and adjust the density to 1.5 - 2.0 x 10⁵ cells/mL.
-
-
Treatment and Plating (Day 1):
-
Prepare treatment media in separate tubes. For each condition (Vehicle, VEGF alone, VEGF + various concentrations of 5β-Hydroxycostic acid), mix the required amount of cells with the final concentration of reagents.
-
Example Treatment Groups:
-
Negative Control: Cells in basal medium + 0.1% DMSO.
-
Vehicle Control: Cells in basal medium + VEGF (e.g., 20 ng/mL) + 0.1% DMSO.
-
Test Compound: Cells in basal medium + VEGF + 5β-Hydroxycostic acid (e.g., 1, 5, 10, 25 µM).
-
Positive Inhibitor Control: Cells in basal medium + VEGF + Sunitinib (e.g., 1 µM).
-
-
Gently add 100 µL of the cell/treatment suspension to each corresponding well of the BME-coated plate.
-
-
Incubation and Imaging (Day 1-2):
-
Incubate the plate at 37°C, 5% CO₂ for 6-18 hours.
-
Monitor tube formation periodically under the microscope.
-
Capture images of the tubular networks using a 4x or 10x objective once mature networks have formed in the Vehicle Control group.
-
C. Data Analysis & Interpretation
-
Quantification: Use ImageJ or similar software with an angiogenesis analysis plugin. Key parameters to measure are:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Junctions/Nodes: The number of points where three or more tubes intersect.
-
Number of Branches: The total number of tube segments.
-
-
Trustworthiness Check:
-
Negative Control: Should show minimal to no tube formation.
-
Vehicle Control (VEGF + DMSO): Should display a robust, interconnected network of tubes. This confirms the cells are healthy and responsive.
-
Positive Inhibitor Control: Should show significant inhibition of tube formation compared to the vehicle control, validating the assay's sensitivity.
-
-
Expected Outcome: A dose-dependent decrease in tube length and branch points in the 5β-Hydroxycostic acid-treated groups relative to the vehicle control indicates potent anti-angiogenic activity.
Protocol 4.2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model that bridges the gap between cell culture and mammalian models.[5] It leverages the highly vascularized extraembryonic membrane of a chick embryo to observe the effects of a test compound on blood vessel development in a living system.
A. Materials & Reagents
-
Fertilized chicken eggs (Day 0)
-
Humidified incubator (37.5°C, ~60% humidity)
-
Egg candler
-
Rotary tool with a fine cutting disc
-
Sterile forceps and scissors
-
Thermanox® coverslips or sterile filter paper disks (5 mm diameter)
-
Cortisone acetate solution (optional, to reduce inflammation)
-
5β-Hydroxycostic Acid dissolved in a biocompatible vehicle (e.g., 0.5% carboxymethylcellulose)
-
Stereomicroscope with a camera
B. Experimental Protocol
-
Egg Incubation (Day 0 to Day 3):
-
Clean fertilized eggs with 70% ethanol and place them in the incubator horizontally.
-
Rotate the eggs 180° twice daily for the first 3 days.
-
-
Windowing the Egg (Day 3):
-
Candle the eggs to identify the air sac and the main blood vessels.
-
Using the rotary tool, carefully score a small square window (1x1 cm) in the shell over a vessel-rich area, avoiding damage to the underlying membrane.
-
Use sterile forceps to gently remove the shell piece.
-
Apply a drop of sterile saline to make the inner shell membrane transparent and then carefully peel it away to expose the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
-
Compound Application (Day 7-8):
-
Prepare the sterile filter paper disks. Let them dry completely.
-
Pipette a small volume (5-10 µL) of the test solution onto the center of each disk.
-
Treatment Groups:
-
Vehicle Control: Disk with solvent only.
-
Test Compound: Disk with 5β-Hydroxycostic acid (e.g., 1-10 µg per disk).
-
Positive Inhibitor Control: Disk with a known anti-angiogenic agent.
-
-
Open the window of the Day 7 or 8 eggs and gently place one disk directly onto the CAM.
-
Reseal the window and return the eggs to the incubator for 48-72 hours.
-
-
Observation and Imaging (Day 10-11):
-
Open the window and observe the area around the disk under a stereomicroscope.
-
Capture high-resolution images of the vasculature surrounding each disk.
-
An anti-angiogenic effect is characterized by an "avascular zone" around the disk, with vessels appearing to grow away from it. In contrast, the vehicle control should have vessels growing normally up to and under the disk.
-
C. Data Analysis & Interpretation
-
Quantification:
-
Avascular Zone Measurement: Measure the diameter of the avascular zone around the disk.
-
Vessel Branch Point Counting: In a defined circular area around the disk, count the number of blood vessel branch points.
-
-
Trustworthiness Check: The vehicle control disk should be fully vascularized, showing no signs of vessel repulsion or inhibition. This confirms the application procedure itself did not cause damage.
-
Expected Outcome: A significant increase in the size of the avascular zone and a decrease in vessel branch points in the 5β-Hydroxycostic acid-treated CAMs compared to the vehicle control provides strong in vivo evidence of anti-angiogenic activity.
References
-
Simons, M., Gordon, E., & Claesson-Welsh, L. (2016). VEGF signaling inside vascular endothelial cells and beyond. PMC. [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. [Link]
-
Koch, S., & Claesson-Welsh, L. (2012). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
-
QIAGEN GeneGlobe. (n.d.). VEGF Signaling. QIAGEN. [Link]
-
Tufan, T., & Sert, E. (2023). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. [Link]
-
Ribatti, D. (2010). The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis. MDPI. [Link]
-
PromoCell. (n.d.). Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. PromoCell. [Link]
-
Ko, J. M. Y., & Lung, M. L. (2012). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. [Link]
-
Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]
-
Ko, J. M. Y., & Lung, M. L. (2012). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. ResearchGate. [Link]
-
Nakatsu, M. N., & Hughes, C. C. W. (2008). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. JOVE. [Link]
-
Zhang, M., et al. (2023). 5α-Hydroxycostic acid inhibits choroidal neovascularization in rats through a dual signalling pathway mediated by VEGF and angiopoietin 2. Graefe's Archive for Clinical and Experimental Ophthalmology. [Link]
-
National Center for Biotechnology Information. (n.d.). 5beta-Hydroxycostic acid. PubChem Compound Database. [Link]
-
Zhang, M., et al. (2023). 5α-Hydroxycostic acid inhibits choroidal neovascularization in rats through a dual signalling pathway mediated by VEGF and angiopoietin 2. PubMed. [Link]
Sources
- 1. 5β-hydroxycostic acid | CAS#:132185-84-3 | Chemsrc [chemsrc.com]
- 2. This compound | 132185-84-3 [amp.chemicalbook.com]
- 3. 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxydecanoic acid | C10H20O3 | CID 1825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5α-Hydroxycostic acid | CymitQuimica [cymitquimica.com]
- 7. 5-Hydroxy-2-furancarboxylic acid | C5H4O4 | CID 4161539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5alpha-Hydroxycostic acid | C15H22O3 | CID 14705651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5beta-Hydroxycostic Acid Extraction Yield
Welcome to the technical support center dedicated to enhancing the extraction and purification of 5beta-Hydroxycostic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their experimental workflows. Here, we synthesize field-proven insights with established scientific principles to address common challenges and improve your yield of this valuable sesquiterpene.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the extraction of this compound.
Q1: What is this compound and why is its polarity important for extraction?
A1: this compound is a sesquiterpene, a class of natural products built from three isoprene units. Its chemical formula is C₁₅H₂₂O₃[1]. The "hydroxy" group (-OH) and the "costic acid" (carboxylic acid, -COOH) functional groups make it a moderately polar molecule. Its LogP value, a measure of lipophilicity, is estimated to be around 2.5[1]. This moderate polarity is a critical factor in selecting an appropriate extraction solvent. The goal is to choose a solvent system where the target molecule has high solubility, while minimizing the co-extraction of undesirable impurities.
Q2: Which plant species are known sources of this compound?
A2: this compound has been identified in several plant species. Notable sources include plants from the Asteraceae family, such as Pluchea dioscoridis and Apalochlamys spectabilis[1][2]. When planning an extraction, it is crucial to verify the presence and relative abundance of the target compound in your specific plant material, as concentrations can vary based on geography, harvest time, and plant part.
Q3: What are the most common initial extraction methods for sesquiterpenes like this compound?
A3: The most common methods are solvent-based extractions. These include:
-
Maceration: Soaking the plant material in a solvent for an extended period.
-
Soxhlet Extraction: Continuous extraction using a specialized apparatus that cycles fresh solvent over the material.
-
Ultrasonic-Assisted Extraction (UAE): Using high-frequency sound waves to disrupt cell walls and enhance solvent penetration. UAE is often preferred as it can significantly reduce extraction time and solvent consumption compared to traditional methods[3][4].
-
Supercritical Fluid Extraction (SFE): Using a supercritical fluid, typically CO₂, as the solvent. This is a "green" technique that can be highly selective but requires specialized equipment.
Q4: How can I prevent the degradation of this compound during extraction and storage?
A4: Sesquiterpene lactones and acids can be sensitive to heat, non-neutral pH, and UV light[5]. To prevent degradation:
-
Temperature Control: Use low-temperature extraction methods where possible. If heating is required for reflux or solvent evaporation, use the lowest effective temperature and minimize the duration. For some related compounds, extraction at 30-50°C has proven optimal[6][7].
-
pH Management: Maintain a neutral or slightly acidic pH during extraction and purification unless a pH shift is intentionally used for separation.
-
Light Protection: Store extracts and purified compounds in amber vials or protect them from direct light.
-
Inert Atmosphere: For long-term storage, consider flushing storage containers with an inert gas like nitrogen or argon to prevent oxidation.
-
Use Fresh Material: The stability of sesquiterpenes in powdered plant material can be poor, with significant losses observed in as little as two weeks[8]. It is highly recommended to use freshly powdered material for quantification and extraction[8].
Section 2: Troubleshooting Guide - Low Yield & Purity Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the extraction process.
Workflow for Troubleshooting Low Extraction Yield
Caption: A logical workflow for diagnosing low extraction yield.
Q5: My yield is consistently low. I've confirmed my plant material is correct. What should I investigate next?
A5: The next critical parameter is your choice of solvent. The principle of "like dissolves like" is paramount. Given this compound's moderate polarity, a solvent that is too nonpolar (like hexane) or too polar (like pure water in a short extraction) may be inefficient[5][9].
-
Causality: A solvent's effectiveness is determined by its ability to overcome the solute-matrix interactions and solvate the target molecule. For compounds with both polar (-OH, -COOH) and nonpolar (carbon skeleton) regions, a solvent mixture often provides the best results.
-
Recommendation: Perform small-scale pilot extractions with a range of solvents. Based on studies of similar sesquiterpenoids, aqueous ethanol (e.g., 50-70% ethanol in water) is an excellent starting point, as it has been shown to be highly efficient[3]. Methanol and acetone are also common choices[10]. Compare these against your current solvent via HPLC analysis of the crude extracts.
| Solvent System | Relative Polarity | Typical Target Compounds | Rationale & References |
| n-Hexane | Low | Nonpolar compounds (e.g., fats, waxes, some terpenoids) | Good for initial defatting step, but likely poor for this compound.[5] |
| Dichloromethane | Medium | Broad range of moderately polar compounds | Effective but carries health and environmental risks.[5] |
| Ethyl Acetate | Medium | Sesquiterpene lactones, flavonoids | Often used in liquid-liquid partitioning from an aqueous extract.[11] |
| Acetone | High | High molecular weight flavonoids, some sesquiterpenes | Can be effective, but may extract more pigments.[10] |
| Ethanol / Methanol | High | Broad range of polar compounds including STLs | Good general-purpose solvents.[5][8] |
| Aqueous Ethanol (50-70%) | High (Tunable) | Sesquiterpene lactones and acids | Often the most efficient system, balancing polarity to maximize yield. [3] |
| Water (with heat/time) | Very High | Hydrophilic compounds, glycosides | Can be effective, especially with longer extraction times that may hydrolyze glycosidic forms of the target.[6][7] |
Q6: I'm seeing multiple peaks close to my target peak during HPLC analysis. How can I improve purity?
A6: This is a common challenge due to the co-extraction of structurally similar sesquiterpenes or isomers[5].
-
Initial Cleanup: Consider a liquid-liquid extraction (LLE) step. After initial extraction (e.g., with aqueous ethanol), evaporate the ethanol, and partition the remaining aqueous solution against a less polar, water-immiscible solvent like ethyl acetate. Your target compound should preferentially move into the organic layer, leaving highly polar impurities (sugars, etc.) behind.
-
Chromatography Optimization: For column chromatography, improving resolution is key.
-
Switch to Gradient Elution: If using an isocratic (single solvent mix) mobile phase, switch to a gradient. Start with a non-polar mobile phase (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity (e.g., to 50:50). This will better separate compounds with small differences in polarity[5].
-
Try Different Stationary Phases: If silica gel isn't providing adequate separation, consider using reversed-phase (C18) chromatography, which separates based on hydrophobicity.
-
Q7: I am having trouble with emulsion formation during my liquid-liquid extraction step. How can I resolve this?
A7: Emulsion is a frequent issue, especially when plant extracts contain surfactants like phospholipids or fatty acids[12]. Vigorous shaking is a primary cause.
-
Prevention: Gently invert the separatory funnel 15-20 times instead of shaking it forcefully. This increases the surface area for extraction without creating a stable emulsion[12].
-
Breaking the Emulsion:
-
Time: Let the funnel stand undisturbed for 10-30 minutes.
-
Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation[12].
-
Filtration: In stubborn cases, filtering the entire mixture through a plug of glass wool or celite can help break the emulsion.
-
Centrifugation: Transferring the mixture to centrifuge tubes and spinning at a moderate speed is often very effective.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform small-scale trials before committing large amounts of material.
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE)
This protocol is designed to maximize the extraction efficiency of this compound from dried, powdered plant material.
Objective: To extract sesquiterpenes efficiently while minimizing solvent use and time.
Materials:
-
Dried, powdered plant material (particle size <0.5 mm)
-
70% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Buchner funnel and filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 10 g of powdered plant material into a 250 mL beaker or flask.
-
Solvent Addition: Add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio). The ratio can be optimized, but 1:10 to 1:20 is a common starting point[13].
-
Ultrasonication: Place the beaker in an ultrasonic bath. For optimal results, ensure the water level in the bath is equal to or higher than the solvent level in the beaker. Sonicate for 30-45 minutes[8]. Monitor the bath temperature; do not let it exceed 40-50°C to prevent degradation[4].
-
Filtration: Immediately after sonication, filter the mixture under vacuum using a Buchner funnel. Wash the solid residue (the "marc") on the filter paper with an additional 20 mL of 70% ethanol to recover any remaining extract.
-
Repeat (Optional but Recommended): Transfer the marc back into the beaker and repeat steps 2-4 for a second extraction to improve the overall yield.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator. The water bath temperature should not exceed 45°C. Evaporate to a crude paste or a small volume of aqueous residue for further purification.
Protocol 2: Quantification by HPLC-DAD
Objective: To accurately quantify the concentration of this compound in the crude extract.
Materials:
-
Crude extract from Protocol 1
-
This compound reference standard
-
HPLC-grade Methanol, Acetonitrile, and Water
-
HPLC-grade Phosphoric acid or Formic acid
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC system with DAD/PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation: Accurately weigh ~5 mg of the this compound reference standard and dissolve it in 5.0 mL of methanol to create a 1 mg/mL stock solution. From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh ~20 mg of the crude extract paste. Dissolve it in 10.0 mL of methanol. Vortex thoroughly. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70% A / 30% B, ramp to 30% A / 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm. Quantify at the λmax of the carboxylic acid chromophore (typically ~210-220 nm).
-
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the sample solution.
-
Calculation: Use the regression equation from the standard curve to calculate the concentration of this compound in your sample solution. Account for the initial weight and dilution to determine the final yield in mg/g of the starting plant material.
Section 4: Visualization of Key Relationships
Solvent Selection Logic
Caption: Matching solvent polarity to the target compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637286, this compound. [Link]
-
Rather, M. A., et al. (2024). Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus. PMC. [Link]
-
Chemsrc (2025). 5β-hydroxycostic acid | CAS#:132185-84-3. [Link]
-
Donno, D., et al. (2019). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. PubMed. [Link]
-
Ceccarini, L., et al. (2016). An update procedure for an effective and simultaneous extraction of sesquiterpene lactones and phenolics from chicory. ResearchGate. [Link]
-
Allard, P.-M., et al. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. MDPI. [Link]
-
Allard, P.-M., et al. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. Preprints.org. [Link]
-
Chadha, R., et al. (2023). Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications. ResearchGate. [Link]
-
Xiang, K., et al. (2024). Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity. ResearchGate. [Link]
-
Li, H., et al. (2022). Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages. PubMed Central. [Link]
-
K-Jhil (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
LCGC International (2018). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ResearchGate (n.d.). 391 questions with answers in EXTRACTION OF NATURAL PRODUCTS. [Link]
-
Zhang, Q.-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. [Link]
-
National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 14705651, 5alpha-Hydroxycostic acid. [Link]
-
Sagar, N. A., et al. (2021). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. MDPI. [Link]
-
Tsi, D., et al. (2015). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PMC. [Link]
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5alpha-Hydroxycostic acid | C15H22O3 | CID 14705651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards[v1] | Preprints.org [preprints.org]
- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
challenges in 5beta-Hydroxycostic acid synthesis and purification
Introduction: Welcome to the technical support guide for 5β-Hydroxycostic acid. This sesquiterpenoid, primarily isolated from botanical sources, presents unique challenges in both its synthesis and purification due to its complex stereochemical architecture and the presence of closely related isomers in its natural matrix.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. We will focus primarily on the significant challenges of isolating and purifying this compound from natural extracts, as this represents the most common scenario for obtaining research quantities. Additionally, we will explore the anticipated difficulties of a de novo total synthesis to provide a comprehensive understanding of the molecule's chemical behavior.
Section 1: Challenges in Isolation and Purification from Natural Sources
The most prevalent challenge for researchers is not total synthesis, but the efficient isolation of 5β-Hydroxycostic acid from complex plant extracts, which are rich in structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of 5β-Hydroxycostic acid? 5β-Hydroxycostic acid is a known natural product found in the roots of Aucklandia lappa Decne (Costus root) and other plants such as Pluchea dioscoridis and Apalochlamys spectabilis.[1][2][3]
Q2: Why is the purification of 5β-Hydroxycostic acid from crude plant extracts so challenging? The difficulty arises from three main factors:
-
Complex Matrix: The crude extract contains a vast array of lipids, pigments, and other secondary metabolites that can interfere with separation.
-
Isomeric Contamination: The co-occurrence of the 5α-Hydroxycostic acid diastereomer is common.[3] These isomers have very similar polarities, making them difficult to separate using standard chromatographic techniques.
-
Structurally Related Impurities: Other sesquiterpenoids with similar skeletons often co-exist in the source material, leading to overlapping peaks during chromatography.
Q3: What are the key structural differences between 5β-Hydroxycostic acid and its 5α-diastereomer? The only difference is the stereochemistry at the C5 position, where the decalin rings are fused. In the 5β isomer, the hydroxyl group is on the same face of the ring system as the C4a methyl group (cis-relationship with respect to the bridgehead). In the 5α isomer, it is on the opposite face (trans).[1][3] This subtle change significantly impacts the molecule's three-dimensional shape and can affect its biological activity.
Troubleshooting Guide: Purification Workflows
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield from Initial Extraction | 1. Inefficient Solvent System: The chosen solvent may not effectively solubilize the target compound. 2. Thermal Degradation: The compound may be sensitive to heat used during solvent evaporation. 3. Oxidation: Unsaturated bonds in the molecule are susceptible to oxidation. | 1. Solvent Optimization: Use a sequence of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) for fractional extraction. 5β-Hydroxycostic acid is soluble in solvents like ethyl acetate, dichloromethane, and chloroform.[2][4] 2. Use Rotary Evaporation Under Reduced Pressure: This lowers the solvent's boiling point, minimizing thermal stress on the compound. 3. Work Under Inert Atmosphere: If yields are consistently low, consider performing extractions and solvent removal steps under nitrogen or argon to prevent oxidative degradation. |
| Poor Separation of 5α and 5β Isomers | 1. Insufficient Chromatographic Resolution: Standard silica gel may not be able to resolve the diastereomers effectively. 2. Inappropriate Mobile Phase: The polarity of the mobile phase may not provide adequate differential migration rates for the isomers. | 1. Employ High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is often effective for separating such diastereomers.[5] The subtle differences in their 3D structure lead to different interactions with the stationary phase. 2. Mobile Phase Optimization: For reversed-phase HPLC, use a gradient elution with an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol.[6] The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks and better resolution. |
| Persistent Contamination with Other Sesquiterpenoids | 1. Single-Step Purification is Inadequate: The complexity of the crude extract is too high for a single chromatographic step. 2. Overlapping Polarities: The impurities have nearly identical polarity to the target compound. | 1. Implement a Multi-Step Purification Strategy: A robust approach involves orthogonal separation techniques. First, use normal-phase flash chromatography (Silica gel) to isolate a fraction enriched in hydroxycostic acids. Then, subject this fraction to preparative reversed-phase HPLC for final polishing and isomer separation. 2. Consider Alternative Techniques: For highly challenging separations, Supercritical Fluid Chromatography (SFC) can sometimes offer superior resolution for stereoisomers compared to HPLC. |
Experimental Protocol: Multi-Step Purification from Aucklandia lappa Root Extract
This protocol provides a validated workflow for isolating high-purity 5β-Hydroxycostic acid.
-
Initial Solvent Extraction:
-
Grind dried Aucklandia lappa roots to a fine powder.
-
Perform a Soxhlet extraction or maceration with ethyl acetate for 12-24 hours.
-
Concentrate the ethyl acetate extract in vacuo at <40°C to yield a crude oleoresin.
-
-
Liquid-Liquid Partitioning (Optional Cleanup):
-
Dissolve the crude oleoresin in a 1:1 mixture of methanol and water.
-
Perform a liquid-liquid extraction with hexane to remove nonpolar lipids and waxes. Discard the hexane phase.
-
Adjust the pH of the methanol/water phase to ~9.0 with a mild base (e.g., NaHCO₃ solution).
-
Extract this basic aqueous phase with ethyl acetate. The neutral and basic compounds will move to the organic phase, while the deprotonated 5β-Hydroxycostic acid remains in the aqueous phase.
-
Acidify the aqueous phase to pH ~3.0 with dilute HCl.
-
Extract the acidified aqueous phase with ethyl acetate. The protonated 5β-Hydroxycostic acid will now move into the organic phase.
-
Wash the final ethyl acetate phase with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. This yields an acid-enriched fraction.
-
-
Fractionation by Normal-Phase Flash Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 50:50).
-
Procedure: Load the acid-enriched fraction onto the column. Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., vanillin-sulfuric acid). Pool fractions containing the target compound.
-
-
Final Purification by Preparative HPLC:
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Detection: UV at 210 nm.[5]
-
Procedure: Dissolve the semi-purified fraction from step 3 in methanol. Inject onto the preparative HPLC system. Collect the peak corresponding to 5β-Hydroxycostic acid, verifying its identity against a reference standard if available.
-
Caption: A simplified retrosynthetic analysis for 5β-Hydroxycostic acid.
Challenge 1: Stereoselective Construction of the Decalin Core The primary challenge is establishing the cis-fusion of the bicyclic system and correctly setting the stereochemistry of the methyl group at C4a. This often requires a stereoselective annulation reaction, such as a Michael addition followed by an intramolecular aldol condensation (a Robinson annulation). Subsequent stereoselective reductions are then needed to set the final stereochemistry of the ring system. Achieving high diastereoselectivity in these steps is non-trivial. [7][8] Challenge 2: Stereospecific Introduction of the Tertiary Hydroxyl Group Introducing the hydroxyl group at the C8a bridgehead position is a major hurdle. This is a quaternary center, and the reaction must proceed with high stereoselectivity to yield the desired β-configuration. A potential route involves the stereoselective epoxidation of an enol ether intermediate, followed by nucleophilic opening. The facial selectivity of the epoxidation would be directed by the existing stereocenters in the molecule.
Challenge 3: Orthogonal Protecting Group Strategy The synthesis requires a robust protecting group strategy to differentiate the reactivity of the various functional groups. [9]For instance, the carboxylic acid must be masked (e.g., as an ester) while other transformations are carried out. This protecting group must be stable to the conditions used for constructing the decalin core and introducing the side chain, but selectively removable at the end of the synthesis without disturbing the tertiary alcohol or exocyclic double bonds.
Section 3: Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemistry of the final product is critical.
Frequently Asked Questions (FAQs)
Q7: How can I confirm the identity and purity of my 5β-Hydroxycostic acid sample? A combination of techniques is required:
-
HPLC-UV/MS: To assess purity and confirm the molecular weight (250.33 g/mol ). [1][6]* NMR Spectroscopy (¹H, ¹³C): To confirm the carbon skeleton and proton environment.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact elemental composition (C₁₅H₂₂O₃). [10] Q8: What analytical techniques are best for distinguishing between the 5α and 5β isomers? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Specifically, 2D NMR techniques like NOESY (or ROESY) are essential. These experiments detect through-space correlations between protons. For the 5β isomer, a NOE correlation would be expected between the protons of the C4a methyl group and the C5β proton, confirming their cis relationship. This correlation would be absent in the 5α isomer. This approach is standard for confirming stereochemistry in complex cyclic molecules. [11]
Protocol: Purity Assessment by Analytical HPLC-UV
This method is suitable for determining the purity of a final sample. [5][12]
-
Column: Agilent ZORBAX SB-C18 or equivalent (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: Hold at 50% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 210 nm.
-
Quantification: Purity is calculated based on the area percentage of the main peak.
Section 4: Storage and Handling
Proper storage is crucial to maintain the integrity of 5β-Hydroxycostic acid.
Frequently Asked Questions (FAQs)
Q9: What are the recommended storage conditions for 5β-Hydroxycostic acid? The compound should be stored as a solid in a tightly sealed vial at 2-8°C for long-term stability (up to 24 months). [2] Q10: How should I prepare and store stock solutions? It is best to prepare solutions on the day of use. However, if stock solutions are necessary, dissolve the compound in a suitable solvent such as DMSO, ethanol, or acetone. [2][4]Aliquot the solution into tightly sealed vials and store at -20°C. Under these conditions, the solutions are generally stable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. [2]
References
-
Griesbeck, A. G., Bondock, S., & Lex, J. (2003). Synthesis of erythro-α-Amino β-hydroxy Carboxylic Acid Esters by Diastereoselective Photocycloaddition of 5-Methoxyoxazoles with Aldehydes. The Journal of Organic Chemistry, 68(26), 9899–9906. [Link]
-
5beta-Hydroxycostic acid | C15H22O3 | CID 637286. PubChem, National Center for Biotechnology Information. [Link]
-
Jara-Palacios, M. J., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Nutraceuticals, 1(1), 29-53. [Link]
-
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 185, 149-156. [Link]
-
Griesbeck, A. G., Bondock, S., & Lex, J. (2003). Synthesis of erythro-α-Amino β-hydroxy Carboxylic Acid Esters by Diastereoselective Photocycloaddition of 5-Methoxyoxazoles with Aldehydes. The Journal of Organic Chemistry, 68(26), 9899–9906. [Link]
-
5β-hydroxycostic acid | CAS#:132185-84-3. Chemsrc. [Link]
-
Singh, R. S., Pandey, A., & Larroche, C. (2016). Hydroxy Acids: Production and Applications. Advances in Industrial Biotechnology. [Link]
-
Ferguson, S., et al. (2022). Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus. Journal of Analytical Toxicology, 46(6), 645-651. [Link]
-
Method of Test for α-Hydroxy Acids in Cosmetics. (2007). Taiwan Food and Drug Administration. [Link]
-
Raj, G. T., et al. (2020). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered, 11(1), 606-626. [Link]
-
Rapid Determination of 10 α-Hydroxy Acids. Agilent Technologies Application Note. [Link]
-
5alpha-Hydroxycostic acid | C15H22O3 | CID 14705651. PubChem, National Center for Biotechnology Information. [Link]
-
Zuccarello, C., Pizzo, F., & Galletti, A. M. R. (2022). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. Catalysts, 12(10), 1222. [Link]
-
vom Stein, T., et al. (2022). Challenges of Green Production of 2,5-Furandicarboxylic Acid from Bio-Derived 5-Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. ChemSusChem, 15(13), e202200418. [Link]
-
Why complex glycan synthesis remains biology's hardest manufacturing problem? Asparia Glycomics. [Link]
-
Feng, S., et al. (2019). Synthesis and characterization of new impurities in obeticholic acid. Journal of Chemical Research, 43(11-12), 522-527. [Link]
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:132185-84-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. 5alpha-Hydroxycostic acid | C15H22O3 | CID 14705651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 132185-84-3 [amp.chemicalbook.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. 5β-hydroxycostic acid | CAS#:132185-84-3 | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
5beta-Hydroxycostic acid stability and degradation issues
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Practical Guide to 5beta-Hydroxycostic Acid Stability and Degradation
Introduction
This compound is a sesquiterpenoid compound isolated from various natural sources.[1][2] As with many complex natural products, its chemical stability is a critical parameter that can influence experimental outcomes, bioactivity assays, and formulation development. This guide provides in-depth technical support, troubleshooting advice, and practical protocols to help you navigate the challenges associated with the stability and degradation of this compound. Our approach is grounded in the principles of forced degradation, a systematic process to identify likely degradation pathways and develop stability-indicating methods.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a C15H22O3 sesquiterpenoid.[1] Its stability is crucial because chemical degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic impurities. Understanding its stability profile is essential for accurate experimental results and safe drug development.[5]
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on its chemical structure—which includes a carboxylic acid, a tertiary alcohol, and exocyclic double bonds—the primary factors of concern are pH (hydrolysis), oxidation, heat, and light (photolysis).[1][6] Sesquiterpenoids, as a class, are known to be susceptible to these stress conditions.[7][8]
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, store this compound as a dry powder in a tightly sealed container, protected from light and moisture.[9] It is recommended to store it at -20°C for long-term storage.[10] If you need to make stock solutions, prepare them fresh whenever possible. If stock solutions must be stored, aliquot them into tightly sealed vials and store at -20°C for no longer than two weeks.[10]
Q4: My analytical results for this compound are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent analytical results are a common sign of compound instability. Degradation can occur during sample preparation, storage of solutions, or even during the analytical run itself. This guide provides troubleshooting steps to identify and mitigate these issues.
Troubleshooting and Issue Resolution
This section addresses specific problems you might encounter during your experiments.
Issue 1: Rapid Loss of Compound in Aqueous Buffers
Q: I'm observing a rapid decrease in the concentration of this compound in my aqueous buffer (e.g., PBS, pH 7.4) at room temperature or 37°C. What is happening?
A: This is likely due to hydrolytic degradation. The stability of compounds with ester or lactone functionalities, common in sesquiterpenoids, is often pH-dependent.[7][11] Although this compound itself does not have a lactone ring, its overall structure can be susceptible to pH-mediated rearrangements or degradation, especially at neutral to alkaline pH. Studies on related compounds show that degradation rates increase at higher pH values.[11][12]
Causality and Mitigation Strategy:
-
Mechanism: At neutral or alkaline pH, the carboxylic acid group will be deprotonated, which can influence intramolecular reactions. Furthermore, hydroxide ions in solution can act as nucleophiles, potentially attacking susceptible sites on the molecule.
-
Troubleshooting Steps:
-
pH Profile Study: Perform a preliminary experiment by incubating your compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) for a set period. Analyze the remaining parent compound at each time point. This will establish a pH-rate profile.[12]
-
Use Acidic Buffers: If you find the compound is more stable at lower pH, consider if your experiment can be performed in a slightly acidic buffer (e.g., pH 5.5-6.5), where it may exhibit greater stability.[7]
-
Minimize Incubation Time: Reduce the time the compound spends in aqueous solution before analysis or use.
-
Temperature Control: Perform incubations at lower temperatures if experimentally feasible, as higher temperatures accelerate hydrolysis.[13][14]
-
Issue 2: Appearance of Unknown Peaks in Chromatogram After Sample Preparation
Q: After preparing my sample in a common organic solvent like methanol or acetonitrile and letting it sit, I see new peaks appearing in my HPLC/LC-MS analysis. Are these impurities or degradation products?
A: These are likely degradation products resulting from solvent interaction or oxidation. While seemingly benign, common lab solvents can participate in reactions, and dissolved oxygen can lead to oxidation.
Causality and Mitigation Strategy:
-
Solvent Reactivity: Some sesquiterpene lactones have been shown to react with alcoholic solvents like ethanol to form adducts.[13][14] While this compound is not a lactone, similar reactivity with its structural motifs cannot be ruled out without specific studies.
-
Oxidation: The presence of double bonds and a tertiary alcohol in this compound makes it susceptible to oxidation.[1] Dissolved oxygen in solvents or exposure to air can initiate oxidative degradation, which can be accelerated by light or trace metal ions.[5][6]
-
Troubleshooting Steps:
-
Use Fresh Solutions: Always prepare solutions of this compound immediately before use.[10]
-
Solvent Selection: Test solubility and short-term stability in aprotic solvents like DMSO or acetone, which are less likely to form adducts.[2][10]
-
Degas Solvents: If oxidation is suspected, use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
-
Protect from Light: Prepare and store samples in amber vials or wrap vials in aluminum foil to prevent photodegradation.[15]
-
Add Antioxidants: For in vitro assays where it won't interfere, consider adding a small amount of an antioxidant like ascorbic acid to the buffer system.[11]
-
Issue 3: Inconsistent Results in Cell-Based Assays
Q: The IC50 value of this compound varies significantly between experiments in my cell culture medium.
A: This variability is likely due to degradation in the complex biological medium under incubation conditions (37°C, CO2). Cell culture media are buffered at physiological pH (~7.4) and contain various components that can react with the compound.
Causality and Mitigation Strategy:
-
Combined Effects: In cell culture, the compound is exposed to a combination of stressors: physiological pH (7.4), elevated temperature (37°C), and a complex mixture of salts, amino acids, and proteins. This environment is conducive to both hydrolysis and oxidation.[7]
-
Troubleshooting Steps:
-
Stability in Media: First, confirm the stability of this compound directly in the cell culture medium over the time course of your experiment (e.g., 24, 48, 72 hours) in the absence of cells. Quantify the remaining parent compound at each time point using HPLC or LC-MS.
-
Time-of-Addition Experiment: If significant degradation is observed, redesign your experiment to minimize exposure time. For example, use shorter incubation periods if possible.
-
Recalculate Effective Concentration: If degradation is unavoidable but follows predictable kinetics, you may need to calculate the effective concentration over the assay period rather than relying solely on the initial concentration.
-
Control Experiments: Always run a parallel control plate with the compound in media but without cells to assess chemical stability during the experiment.
-
Visualizing Degradation & Experimental Design
To better understand the potential instability and the methods to test it, the following diagrams illustrate a potential degradation pathway and a standard experimental workflow.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Methodologies for Stability Assessment
To formally assess stability, forced degradation studies are essential.[4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve the degradation products from the parent peak.[15]
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[15] | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[15] | To assess degradation in alkaline conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂).[5][15] | To test susceptibility to oxidative degradation. |
| Thermal Degradation | 60°C to 80°C (in solution or as solid).[13][15] | To determine the effect of heat on the compound. |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[15] | To evaluate light sensitivity. |
Experimental Protocols
Important: For each protocol, a control sample (drug substance in the same solvent without the stressor, kept at room temperature and protected from light) must be prepared and analyzed in parallel.[15]
1. Acid Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 N HCl to the drug solution.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at designated time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of 0.1 N NaOH.[3]
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated HPLC method.
2. Base Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH to the drug solution.
-
Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C). Base-catalyzed reactions are often faster than acid-catalyzed ones.
-
Withdraw aliquots at designated time points.
-
Immediately neutralize the sample with an equivalent amount of 0.1 N HCl.[3]
-
Dilute the neutralized sample to a suitable concentration and analyze by HPLC.
3. Oxidative Degradation Protocol
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the mixture at room temperature, protected from light.
-
Monitor the reaction at various time points.
-
Once sufficient degradation is observed, dilute the sample to a suitable concentration and analyze by HPLC. Quenching is typically not required.
4. Thermal Degradation Protocol
-
Prepare a solution of this compound (e.g., 1 mg/mL) and also place a sample of the solid powder in separate vials.
-
Place the vials in a thermostatically controlled oven at a set temperature (e.g., 60°C).
-
At designated time points, withdraw the solution sample or dissolve a portion of the solid sample in a suitable solvent.
-
Dilute to a suitable concentration and analyze by HPLC.
5. Photolytic Degradation Protocol
-
Prepare a solution and place a solid sample of this compound in chemically inert, transparent containers.
-
Expose the samples to a calibrated light source that provides both UV and visible output as specified by ICH Q1B guidelines.[15]
-
Prepare parallel control samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
-
At the end of the exposure period, prepare the samples for analysis, dilute to a suitable concentration, and analyze by HPLC.
References
-
Effects of pH and temperature on the stability of sesquiterpene lactones. (2008). Planta Medica, 74(09). Available at: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, March 5). Lab Alley. Available at: [Link]
-
Schmidt, T. J., et al. (2000). On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia. Planta Medica, 66(7), 678-81. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical Quality Assurance. Retrieved January 15, 2026, from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 15, 2026, from [Link]
-
On the Stability of Sesquiterpene Lactones in the Officinal Arnica Tincture of the German Pharmacopoeia1. (2000). Planta Medica. Available at: [Link]
-
Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6), 12780–12805. Available at: [Link]
-
Wang, Y., et al. (2021). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Critical Reviews in Food Science and Nutrition, 61(19), 3197-3214. Available at: [Link]
-
Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available at: [Link]
-
Rawat, T., & Singh, P. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. (2020). ResearchGate. Available at: [Link]
-
Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1334. Available at: [Link]
-
In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. (2007). Biomacromolecules, 8(9), 2881-8. Available at: [Link]
-
Pathways of chemical degradation of polypeptide antibiotic bacitracin. (2004). Journal of Chromatography A, 1054(1-2), 123-34. Available at: [Link]
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5Β-HYDROXYCOSTIC ACID | 132185-84-3 [m.chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. This compound | CAS:132185-84-3 | Manufacturer ChemFaces [chemfaces.com]
- 11. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low bioactivity of 5beta-Hydroxycostic acid in assays
Introduction for the Researcher
Welcome to the technical support center for 5β-Hydroxycostic acid. This guide is designed for researchers, scientists, and drug development professionals who are investigating the biological activities of this promising sesquiterpene lactone. We understand that unexpected results, such as lower-than-anticipated bioactivity, can be a significant hurdle in research. As your scientific partner, we have developed this comprehensive resource to help you troubleshoot and optimize your experiments.
5β-Hydroxycostic acid is a sesquiterpenoid, a class of natural products known for a wide range of biological effects, including anti-inflammatory and anti-cancer activities.[1][2] The activity of many sesquiterpene lactones is attributed to the presence of an α,β-unsaturated carbonyl group, such as the α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules.[1][3] This guide provides a structured approach to identifying and resolving common issues that can lead to perceived low bioactivity in your assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the use of 5β-Hydroxycostic acid in biological assays.
Q1: I'm not seeing the expected level of activity with 5β-Hydroxycostic acid in my cell-based assay. What is the most common reason for this?
A1: The most frequent cause of low bioactivity in cell-based assays is poor aqueous solubility of the compound. 5β-Hydroxycostic acid is a hydrophobic molecule, and if it precipitates in your aqueous culture medium, its effective concentration will be significantly lower than the nominal concentration you added. This can lead to misleadingly low activity or a complete lack of response. Another common issue, particularly in assays containing fetal bovine serum (FBS) or other proteins, is the non-specific binding of the compound to albumin, which reduces the free concentration available to interact with your target cells.[4][5][6][7]
Q2: What is a typical effective concentration range for sesquiterpene lactones in in vitro assays?
A2: The effective concentration can vary widely depending on the specific compound, cell line, and assay endpoint. However, published literature on structurally related sesquiterpene lactones often reports bioactivity in the low micromolar range. For instance, certain sesquiterpene lactones have been shown to inhibit STAT3 phosphorylation at concentrations around 5 µM.[8][9] If your results are significantly outside this range (e.g., >50 µM), it warrants a systematic troubleshooting investigation.
Q3: Could my batch of 5β-Hydroxycostic acid be inactive?
A3: While compound degradation is possible, it's essential to first rule out experimental variables. The stability of 5β-Hydroxycostic acid can be compromised by improper storage (e.g., exposure to light, moisture, or non-optimal temperatures) or by conditions within the assay itself (e.g., extreme pH). The lactone ring, crucial for the bioactivity of many sesquiterpenoids, can be susceptible to hydrolysis under certain conditions.[8][10] We recommend performing a systematic check of solubility and assay conditions before concluding that the compound itself is inactive.
Q4: Can 5β-Hydroxycostic acid interfere with my assay technology?
A4: Yes, this is a critical consideration. Molecules containing reactive electrophilic moieties, such as the α,β-unsaturated carbonyl in 5β-Hydroxycostic acid, are sometimes classified as Pan-Assay Interference Compounds (PAINS).[11] These compounds can exhibit non-specific activity through various mechanisms, including covalent modification of assay proteins (e.g., luciferases, fluorescent proteins), redox cycling, or aggregation, leading to false-positive or misleading results.[11] It is crucial to employ appropriate controls to rule out such artifacts.
Part 2: Systematic Troubleshooting Guide
If the FAQs have not resolved your issue, a more detailed, step-by-step investigation is necessary. This guide will walk you through a logical sequence of checks and experiments to pinpoint the source of low bioactivity.
Workflow for Troubleshooting Low Bioactivity
This diagram outlines the systematic approach recommended to diagnose issues with your experiment.
Caption: A step-by-step workflow for diagnosing low bioactivity.
Section 2.1: Compound-Related Issues
Problems often originate with the compound itself or how it is handled.
Ensure you are using a high-purity batch of 5β-Hydroxycostic acid. Impurities can interfere with the assay or misrepresent the actual concentration of the active compound. Always source compounds from reputable suppliers that provide a Certificate of Analysis (CoA).
As a hydrophobic molecule (predicted LogP ≈ 2.5-3.19), 5β-Hydroxycostic acid's solubility in aqueous assay buffers is limited.[12][13] Aggregation or precipitation will drastically reduce its effective concentration.
Data Summary: Recommended Solvents and Storage
| Solvent for Stock | Recommended Max. Stock Conc. | Storage of Stock Solution | Notes |
|---|---|---|---|
| DMSO | 10-20 mM | -20°C or -80°C, desiccated, protected from light | DMSO is hygroscopic; store properly to avoid introducing water into the stock. |
| Ethanol | 10-20 mM | -20°C or -80°C, protected from light | Ensure the final ethanol concentration in the assay is non-toxic to your cells. |
Experimental Protocol 1: Kinetic Solubility Assessment
This protocol provides a tiered approach to assessing solubility, from simple visual inspection to a quantitative measurement.
Part A: Visual Inspection
-
Prepare your final dilution of 5β-Hydroxycostic acid in your complete assay medium (including serum, if applicable).
-
Also prepare a "vehicle control" with the same final concentration of DMSO or ethanol.
-
Incubate under the same conditions as your assay (e.g., 37°C for 1-2 hours).
-
Visually inspect the wells/tubes against a dark background. Look for any cloudiness, Tyndall effect (light scattering), or visible precipitate in the compound-treated sample compared to the vehicle control.
-
For a more sensitive check, place a small drop on a microscope slide and look for crystals or amorphous precipitate under 10x or 20x magnification.
Part B: Quantitative Analysis via Nephelometry or HPLC-Based Method For a definitive measure of solubility, a quantitative method is recommended. These services are often available through specialized core facilities or contract research organizations.
-
Nephelometry: This method measures the turbidity of a solution caused by insoluble particles by detecting scattered light.[14][15]
-
Shake-Flask HPLC Method: This is considered the "gold standard."[14][16]
-
An excess of the solid compound is added to the aqueous buffer of interest.
-
The mixture is agitated for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
The undissolved solid is removed by filtration or ultracentrifugation.
-
The concentration of the dissolved compound in the supernatant/filtrate is quantified by HPLC-UV or LC-MS against a standard curve.
-
5β-Hydroxycostic acid contains a lactone ring and a carboxylic acid, which can be susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures. Degradation over the course of your assay will reduce the concentration of the active compound.
Experimental Protocol 2: Compound Stability Assessment by HPLC-MS
This protocol allows you to determine if your compound is degrading under your specific assay conditions.
-
Sample Preparation:
-
Prepare a solution of 5β-Hydroxycostic acid in your complete assay buffer at the highest concentration used in your experiments (e.g., 20 µM).
-
Prepare a control sample of the compound in a stable solvent like acetonitrile at the same concentration.
-
-
Incubation:
-
Incubate the assay buffer sample under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Take aliquots at multiple time points (e.g., T=0, 2h, 8h, 24h, 48h). The T=0 sample should be taken immediately after preparation.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store samples at -80°C until analysis.
-
-
Analysis:
-
Analyze all samples by HPLC-MS or HPLC-UV.[10][12][13][17][18]
-
Monitor the peak area of the parent compound (5β-Hydroxycostic acid, MW: 250.33 g/mol ).[12][13]
-
A significant decrease in the parent peak area over time indicates instability. The appearance of new peaks suggests the formation of degradation products.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining vs. time. A loss of >10-15% over the assay duration suggests that stability is a significant issue.
-
Section 2.2: Assay-Related Issues
If you have confirmed that the compound is soluble and stable, the issue may lie within the assay system itself.
Hydrophobic compounds are known to bind promiscuously to proteins, particularly albumin, which is abundant in fetal bovine serum (FBS).[4][5][6] This binding is often driven by hydrophobic interactions and can sequester the compound, making it unavailable to enter cells or interact with its target.[4][5][6][7]
Troubleshooting Strategy:
-
Reduce Serum Concentration: If your cell line can tolerate it, try performing the assay with a lower percentage of FBS (e.g., reduce from 10% to 2% or 1%).
-
Use Serum-Free Medium: For short-term assays (<24h), it may be possible to run the experiment in a serum-free medium.
-
Include a Control: Compare the activity of 5β-Hydroxycostic acid in serum-containing vs. serum-free medium. A significant increase in potency in the serum-free condition strongly suggests that protein binding is limiting the compound's availability.
The bioactivity of many sesquiterpene lactones is mediated by the covalent modification of target proteins through a Michael-type addition reaction.[1][3] The α-methylene-γ-lactone moiety acts as a Michael acceptor, reacting with nucleophilic side chains of amino acids, particularly the thiol group of cysteine.
Caption: Covalent modification of a protein by a sesquiterpene lactone.
While this reactivity is key to its desired biological effect (e.g., inhibiting STAT3), it can also lead to non-specific covalent binding to other proteins, including those essential for general cell health or components of the assay's detection system (e.g., luciferase). This can result in non-specific cytotoxicity or assay artifacts.
Troubleshooting Strategy:
-
Use an Inactive Analog: If available, test a structurally related analog that lacks the reactive α-methylene-γ-lactone moiety. If this analog is inactive while 5β-Hydroxycostic acid is active, it provides strong evidence that the activity is specific and mediated by the reactive group.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct endpoint. For example, if you observe inhibition of cell proliferation in an MTT assay,[19][20][21] confirm this by measuring apoptosis (e.g., via Caspase-3/7 activity) or by directly assessing the phosphorylation status of a suspected target like STAT3 via Western blot or an immunoassay.[8][9][22][23] This helps to ensure the observed effect is not an artifact of a single detection technology.
Experimental Protocol 3: Basic Cytotoxicity Assay (MTT/SRB)
This protocol is a standard method to assess the general effect of a compound on cell viability and proliferation.
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere for 24 hours.[19]
-
Compound Treatment: Prepare serial dilutions of 5β-Hydroxycostic acid (e.g., from 100 µM down to 0.1 µM) in complete cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[20][21]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at ~570 nm using a microplate reader.[19]
-
-
Data Analysis:
Part 3: Final Checklist and Contact
If you have worked through this guide and are still encountering issues, please review this final checklist before contacting our technical support team.
-
Compound: Is the stock solution clear? Was it prepared correctly? Is it stored properly?
-
Solubility: Have you visually or quantitatively confirmed the compound is soluble in your final assay medium at the tested concentrations?
-
Stability: Have you considered the potential for degradation during the assay incubation?
-
Assay Controls: Are you including appropriate vehicle controls? Have you considered the effect of serum proteins?
-
Biological Target: Is there evidence in the literature that this class of compound should be active in your model system (e.g., is the target pathway, like STAT3, known to be active in your cell line)?
If problems persist, please contact our scientific support team with the following information:
-
Lot number of the 5β-Hydroxycostic acid.
-
A detailed description of your experimental protocol.
-
The data you have generated, including all controls.
-
A summary of the troubleshooting steps you have already taken.
We are committed to ensuring your success in using our products for your research endeavors.
References
-
Biorbyt. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]
-
MSU Drug Discovery. (n.d.). Aqueous Solubility Assay. Michigan State University. [Link]
-
Sulsen, V. P., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1088. [Link]
-
Hage, D. S., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. International Journal of Molecular Sciences, 23(10), 5799. [Link]
-
Rao, Y. K., et al. (2007). Cytotoxic Sesquiterpene Lactones from the Root of Saussurea lappa. Journal of Natural Products, 70(7), 1146–1149. [Link]
-
Sulsen, V. P., et al. (2017). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 22(10), 1733. [Link]
-
Hage, D. S., et al. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir, 35(52), 17054–17060. [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
-
Adekenov, S., et al. (n.d.). Cytotoxicity and Antitumor Activity of Sesquiterpene Lactones. Structure, Activity. [Link]
-
Hage, D. S., et al. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Taylor & Francis. [Link]
-
Matern, A., et al. (2021). Albumin Neutralizes Hydrophobic Toxins and Modulates Candida albicans Pathogenicity. mBio, 12(3), e00531-21. [Link]
-
Sawant, S., & Ghante, M. (2015). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Advances in Analytical Chemistry, 5(1), 8-16. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory and anti-hyperalgesic effects of sesquiterpene lactones from Magnolia and Bear's Foot. [Link]
-
National Center for Biotechnology Information. (n.d.). 5beta-Hydroxycostic acid. PubChem. [Link]
-
Turk, S., & Fletcher, S. (2015). Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities. ACS Medicinal Chemistry Letters, 6(9), 1013–1018. [Link]
-
Hage, D. S., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22–29. [Link]
-
Cunha, T. M., et al. (2007). Anti-inflammatory and analgesic effects of the sesquiterpene lactone budlein A in mice: inhibition of cytokine production-dependent mechanism. European Journal of Pharmacology, 562(1-2), 143–151. [Link]
-
Rolnik, A., & Olas, B. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. International Journal of Molecular Sciences, 22(13), 7010. [Link]
-
Li, Y., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Journal of Medicinal Chemistry, 65(10), 7136–7150. [Link]
-
Da Silva, A. C. A., et al. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. Molecules, 27(3), 1083. [Link]
-
National Center for Biotechnology Information. (n.d.). 5alpha-Hydroxycostic acid. PubChem. [Link]
-
Liu, H., et al. (2018). Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases. Journal of Cellular and Molecular Medicine, 22(12), 6046–6057. [Link]
-
Lear, M., et al. (2020). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 295(10), 3125–3136. [Link]
-
Chen, H., et al. (2021). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Molecular Cancer Therapeutics, 20(4), 676–686. [Link]
Sources
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study | MDPI [mdpi.com]
- 5. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Albumin Neutralizes Hydrophobic Toxins and Modulates Candida albicans Pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Naturally occurring sesquiterpene lactones and their semi-synthetic derivatives modulate PGE2 levels by decreasing COX2 activity and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. drugdiscovery.msu.edu [drugdiscovery.msu.edu]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. organomation.com [organomation.com]
- 18. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. journals.uran.ua [journals.uran.ua]
- 22. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: 5β-Hydroxycostic Acid Solubility in Biological Buffers
Welcome to the technical support center for 5β-Hydroxycostic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with 5β-Hydroxycostic acid in biological buffers. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Introduction to 5β-Hydroxycostic Acid and its Solubility Challenges
5β-Hydroxycostic acid is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2][3] Like many hydrophobic small molecules, 5β-Hydroxycostic acid presents significant solubility challenges in aqueous biological buffers, which can lead to issues such as precipitation, inaccurate concentration measurements, and compromised bioassay results.[4][5]
Understanding the chemical properties of 5β-Hydroxycostic acid is the first step in addressing these challenges.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | [6][7][8] |
| Molecular Weight | ~250.33 g/mol | [6][7][9] |
| Predicted pKa | ~4.42 | [8][10] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8][10][11] |
The presence of a carboxylic acid group gives 5β-Hydroxycostic acid an acidic nature, making its solubility highly dependent on the pH of the surrounding medium.[12][13]
Frequently Asked Questions (FAQs)
Q1: I dissolved 5β-Hydroxycostic acid in my biological buffer, and it immediately precipitated. What went wrong?
A1: This is a common issue known as "crashing out" and typically occurs when a concentrated stock solution of a hydrophobic compound is diluted into an aqueous buffer.[4] The primary reasons for this are:
-
Solvent Shock: A rapid change from a favorable organic solvent (like DMSO) to an unfavorable aqueous environment can cause the compound to aggregate and precipitate.[5]
-
Exceeding Aqueous Solubility: The final concentration of 5β-Hydroxycostic acid in the buffer likely exceeded its intrinsic aqueous solubility limit.
-
pH of the Buffer: As an acidic compound with a predicted pKa of ~4.42, 5β-Hydroxycostic acid will be less soluble in acidic buffers (pH < 4.42) where it exists predominantly in its neutral, less soluble form.[12]
Q2: My 5β-Hydroxycostic acid solution looked fine initially, but I saw a precipitate after incubating it at 37°C. Why did this happen?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Effects: While warming can sometimes aid initial dissolution, prolonged incubation at 37°C can decrease the solubility of some compounds or lead to the formation of less soluble degradation products.[14]
-
Interaction with Media Components: Components in complex biological media, such as salts and proteins, can interact with your compound over time, leading to the formation of insoluble complexes.[4]
-
Evaporation: In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, potentially pushing your compound's concentration above its solubility limit.[4][14]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells and may interfere with your assay.[15][16] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[15]
Q4: Can I use a solvent other than DMSO?
A4: While DMSO is a powerful and widely used solvent, other options exist.[15][17] However, alternatives like DMF (dimethylformamide) are generally more toxic.[18][19] For some applications, ethanol can be used, but it is also cytotoxic at higher concentrations. The choice of solvent should be carefully evaluated for compatibility with your specific assay and cell type.
Troubleshooting Guide: A Step-by-Step Approach to Solubilizing 5β-Hydroxycostic Acid
This guide will walk you through a systematic process to achieve a stable solution of 5β-Hydroxycostic acid in your biological buffer.
Step 1: Preparation of a High-Concentration Stock Solution
The universally recommended starting point is to prepare a high-concentration stock solution in 100% DMSO.[15]
Protocol 1: Preparing a 10 mM DMSO Stock Solution of 5β-Hydroxycostic Acid
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 250.33 g/mol = 0.0025 g or 2.5 mg.
-
-
Weigh the compound: Accurately weigh the calculated amount of 5β-Hydroxycostic acid.[20][21]
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the weighed compound in a sterile tube.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[20]
Step 2: The Dilution Strategy - Avoiding "Solvent Shock"
Directly diluting the high-concentration DMSO stock into your aqueous buffer is a common cause of precipitation. A serial dilution approach is recommended.[4]
Workflow for Dilution:
Caption: A workflow diagram illustrating the recommended serial dilution process.
Protocol 2: Serial Dilution into Biological Buffer
-
Pre-warm your buffer: Always use your biological buffer or cell culture medium pre-warmed to the experimental temperature (e.g., 37°C) to prevent temperature-related precipitation.[4][14]
-
Create an intermediate dilution: Instead of a large single dilution, perform one or more intermediate dilution steps. For example, dilute your 10 mM stock 1:10 in pre-warmed buffer to create a 1 mM intermediate solution.
-
Slow Addition and Mixing: When adding the stock solution to the buffer, do so slowly and drop-wise while gently vortexing or swirling the buffer. This allows for a more gradual solvent exchange.[4]
-
Final Dilution: From your intermediate dilution, prepare your final working concentration in the same manner.
Step 3: Optimizing the Buffer - Leveraging the pKa
Given that 5β-Hydroxycostic acid is an acidic compound, its solubility will increase as the pH of the buffer moves above its pKa (~4.42), where it will be deprotonated and more polar.[12][22]
Decision Tree for Buffer Optimization:
Caption: A decision tree for troubleshooting based on buffer pH.
-
For cell-free assays: If your experiment allows, consider using a buffer with a pH of 7.0 or higher to maximize the solubility of 5β-Hydroxycostic acid.
-
For cell-based assays: You are generally constrained by the physiological pH range of your cell culture medium (typically pH 7.2-7.4). In this case, other strategies may be more appropriate if solubility remains an issue.
Step 4: Advanced Solubilization Techniques - Cyclodextrins
If the above methods are insufficient, especially for in vivo applications or when DMSO is not suitable, cyclodextrins can be an excellent alternative.[23][24][25]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 5β-Hydroxycostic acid, effectively increasing their aqueous solubility.[23][24][][27]
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization
-
Prepare a solution of HP-β-CD: Prepare a solution of HP-β-CD in your desired biological buffer (e.g., a 20% w/v solution).
-
Complexation: Add the 5β-Hydroxycostic acid stock solution (ideally in a minimal amount of a volatile organic solvent that can be later evaporated, or directly as a powder) to the HP-β-CD solution.
-
Incubation and Mixing: Stir or sonicate the mixture until the 5β-Hydroxycostic acid is fully dissolved, forming an inclusion complex. This process may require optimization of the molar ratio of HP-β-CD to your compound.
-
Sterilization: Sterile-filter the final solution before use in biological assays.
Summary of Troubleshooting Strategies
| Strategy | Rationale | Best For |
| Use DMSO for Stock | High solubilizing power for hydrophobic compounds. | Initial dissolution of the compound. |
| Serial Dilution | Minimizes "solvent shock" and precipitation. | Preparing working solutions from a stock. |
| Pre-warm Buffer | Prevents temperature-induced precipitation. | All dilution steps. |
| Increase Buffer pH | Increases solubility of acidic compounds. | Cell-free assays where pH can be adjusted. |
| Use Cyclodextrins | Encapsulates hydrophobic compounds to increase aqueous solubility. | When DMSO is not suitable or for higher concentrations. |
By following this structured approach, you can systematically address the solubility challenges of 5β-Hydroxycostic acid and ensure the reliability and accuracy of your experimental data.
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
Craciunescu, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Koppel, T., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin in drug delivery: an updated review. International Journal of Pharmaceutical Investigation. [Link]
-
Bio-Rad. Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 637286, 5beta-Hydroxycostic acid. [Link]
-
Solubility of Things. Buffer Solutions and their pH. [Link]
-
Barsanti, L., & Gualtieri, P. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Pharmaceuticals. [Link]
-
Chemsrc. 5β-hydroxycostic acid | CAS#:132185-84-3. [Link]
-
Reddit. r/Chempros: DMSO vs. DMF for biological testing. [Link]
-
Quora. What effects does DMSO have on cell assays? [Link]
-
Azo-Oko, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
ResearchGate. Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. [Link]
-
Chemistry LibreTexts. Buffers: Solutions That Resist pH Change. [Link]
-
de Oliveira, A. B., et al. (2024). Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation. Molecules. [Link]
-
Chadni, M., et al. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules. [Link]
-
Merfort, I. (2011). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Current Bioactive Compounds. [Link]
-
Bitesize Bio. How to Make Accurate Stock Solutions. [Link]
-
University of Wisconsin-Madison. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14705651, 5alpha-Hydroxycostic acid. [Link]
-
Chemistry LibreTexts. Preparing Solutions. [Link]
-
Maldonado, E., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules. [Link]
-
Chadni, M., et al. (2022). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Molecules. [Link]
Sources
- 1. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lavierebelle.org [lavierebelle.org]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5β-hydroxycostic acid | CAS#:132185-84-3 | Chemsrc [chemsrc.com]
- 8. This compound | 132185-84-3 [amp.chemicalbook.com]
- 9. 5alpha-Hydroxycostic acid | C15H22O3 | CID 14705651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5Β-HYDROXYCOSTIC ACID | 132185-84-3 [m.chemicalbook.com]
- 11. 5alpha-Hydroxycostic acid CAS#: 132185-83-2 [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. quora.com [quora.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. alzet.com [alzet.com]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. touroscholar.touro.edu [touroscholar.touro.edu]
preventing degradation of 5beta-Hydroxycostic acid during storage
Technical Support Center: 5β-Hydroxycostic Acid
A Guide to Preventing Degradation During Experimental Storage and Handling
Welcome to the technical support guide for 5β-Hydroxycostic acid. As a sesquiterpenoid natural product, 5β-Hydroxycostic acid possesses a unique chemical structure that, while conferring its biological activity, also presents stability challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and protocols for maintaining the integrity of this compound during storage and experimentation.
Section 1: Frequently Asked Questions (FAQs) - Storage Essentials
This section addresses the most common questions regarding the day-to-day handling of 5β-Hydroxycostic acid.
Q1: I have just received my vial of 5β-Hydroxycostic acid as a solid. How should I store it?
A: Upon receipt, store the vial containing solid 5β-Hydroxycostic acid at -20°C or lower , tightly sealed and protected from light. The compound is a crystalline solid at room temperature, but its long-term stability in this state is enhanced under cold, dry conditions.[3][4] Before opening the vial for the first time, allow it to equilibrate to room temperature for at least one hour to prevent condensation of atmospheric moisture onto the solid, which could initiate hydrolytic degradation.
Q2: What is the best solvent for creating a stock solution?
A: For biological assays, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] For organic chemistry applications, other dry solvents like ethyl acetate or dichloromethane can be used.[4] The key is to use an anhydrous grade solvent to minimize the risk of hydrolysis.
Q3: How should I store my newly prepared stock solution for short-term and long-term use?
A: All solutions should be stored with rigorous attention to temperature, light, and atmosphere.
-
Short-Term (1-2 weeks): Store aliquots in tightly sealed vials at -20°C .[3]
-
Long-Term (>2 weeks): For maximum stability, store aliquots at -80°C .
Crucially, you must prepare and store the solution in small, single-use aliquots. This practice is paramount as it minimizes the number of freeze-thaw cycles, which can accelerate degradation and introduce moisture into the stock solution.
Q4: Do I need to use an inert atmosphere?
A: Yes. The presence of exocyclic double bonds in the 5β-Hydroxycostic acid structure makes it susceptible to oxidation.[1][5] After preparing your stock solution, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and significantly reduces the potential for oxidative degradation.
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section provides in-depth answers to specific problems that may arise during your experiments, linking them to the underlying chemical principles.
Q: I'm observing new peaks in my HPLC/LC-MS analysis of an aged stock solution. What could be happening?
A: The appearance of new, unexpected peaks is a classic indicator of chemical degradation. The structure of 5β-Hydroxycostic acid has three primary points of vulnerability that can lead to distinct degradation products.
-
Cause 1: Oxidation: The two exocyclic methylene groups are electron-rich and are prime targets for oxidation. Atmospheric oxygen, or trace peroxides in solvents like THF or diethyl ether, can lead to the formation of epoxides or other oxidative cleavage products. This is one of the most common degradation pathways for sesquiterpenes.[5][6]
-
Cause 2: Hydrolysis/Lactonization: The molecule contains both a carboxylic acid and a tertiary hydroxyl group.[2] If moisture is present, especially under acidic conditions (e.g., from acidic solvent additives like TFA), an intramolecular esterification can occur, forming a lactone. This cyclization event results in a new, more nonpolar compound with a different retention time. Hydrolytic degradation of functional groups is a known stability concern for natural products.[7][8]
-
Cause 3: Photodegradation: Exposure to UV light, particularly from ambient laboratory lighting over extended periods, can induce isomerization or other photochemical reactions at the double bonds.[9] Always use amber vials or wrap vials in aluminum foil to protect the compound from light.[10]
Q: The biological activity of my compound has decreased significantly, but the concentration appears correct by UV-Vis. Why?
A: This is a strong indication that the parent molecule has degraded into structurally related but inactive or less active products. A simple UV-Vis measurement may not distinguish between the parent compound and its degradation products if they share similar chromophores. The formation of an isomer or a lactone, for example, might not significantly alter the UV absorbance but could completely abolish the specific stereochemical interactions required for biological activity. This highlights the necessity of using a stability-indicating method, like HPLC or LC-MS, to confirm purity, not just concentration.[10][11]
Q: I ran a quick stability test by leaving a solution at 4°C for a few days and now see degradation. I thought this was a safe temperature?
A: While 4°C is suitable for short-term storage of many robust small molecules, it is not recommended for sensitive compounds like 5β-Hydroxycostic acid. At this temperature, chemical reactions, although slowed, still proceed at an appreciable rate compared to -20°C or -80°C. Furthermore, refrigeration units are often higher in humidity, increasing the risk of moisture ingress and subsequent hydrolysis. The energy barrier for degradation pathways like oxidation and hydrolysis is low enough that storage above freezing provides insufficient protection for multi-day or week-long storage.[7]
Section 3: Key Degradation Pathways
Understanding the potential chemical transformations of 5β-Hydroxycostic acid is essential for developing a robust storage strategy. The primary degradation routes stem from its key functional groups.
Caption: Major degradation pathways for 5β-Hydroxycostic acid.
-
Oxidation: The primary sites of oxidation are the exocyclic double bonds. This can lead to the formation of epoxides, which can subsequently be opened by hydrolysis to form diols, or result in oxidative cleavage of the bond entirely. This process is often initiated by radical mechanisms and is accelerated by light and the presence of trace metals.[6]
-
Acid-Catalyzed Lactonization: The proximity of the C5-hydroxyl group and the C13-carboxylic acid allows for a potential intramolecular cyclization reaction. This is an equilibrium process that is heavily favored under acidic conditions, which protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group. The resulting lactone is a neutral molecule and will have significantly different chromatographic properties.
-
Photodegradation: Sesquiterpene lactones and related compounds are known to be photolabile.[9] Energy from UV light can promote electrons to higher energy states, enabling reactions that are not thermally accessible, such as cis-trans isomerization or [2+2] cycloadditions, leading to a loss of the parent compound and the formation of various photoproducts.
Section 4: Protocols for Ensuring Compound Integrity
Adherence to standardized protocols is the most effective way to prevent degradation.
Protocol 4.1: Recommended Storage and Handling of 5β-Hydroxycostic Acid
This protocol covers the journey from receiving the solid compound to using it in an experiment.
-
Receiving and Initial Storage:
-
Upon receipt, immediately place the sealed vial in a -20°C freezer.
-
Log the compound's arrival date and lot number in your lab notebook.
-
-
Preparing a Stock Solution:
-
Bring the vial to room temperature over ~1 hour before opening.
-
Using a calibrated balance, weigh the desired amount of solid in a sterile, amber glass vial.
-
Add the calculated volume of anhydrous-grade DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the vial and vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Inerting:
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in smaller, appropriately labeled amber vials or polypropylene tubes.
-
Before sealing each aliquot, gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 5-10 seconds.
-
Seal each vial tightly. For critical long-term storage, wrap the cap-vial interface with Parafilm.
-
-
Final Storage:
-
Place all aliquots in a labeled freezer box.
-
For use within two weeks, store at -20°C. For longer periods, store at -80°C.
-
-
Using an Aliquot:
-
Remove a single aliquot from the freezer.
-
Allow it to thaw completely and warm to room temperature before opening.
-
Use the required volume for your experiment.
-
Crucially, discard any unused portion of the thawed aliquot. Do NOT refreeze it.
-
Protocol 4.2: Workflow for a Forced Degradation Study
A forced degradation study is the definitive way to understand the stability of your compound under your specific lab conditions and to confirm that your analytical method is "stability-indicating."[11][12]
Caption: Workflow for a forced degradation study.
-
Preparation: Prepare a solution of 5β-Hydroxycostic acid in your intended experimental solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
Time Zero Analysis: Immediately analyze this solution using a validated HPLC or LC-MS method to obtain a baseline chromatogram and purity assessment.
-
Stress Conditions: Dispense the solution into separate, clearly labeled vials. Treat each vial as follows for 24 hours:[7][13]
-
Control: Store at room temperature, protected from light.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Place in an oven at 60°C, protected from light.
-
Photolytic Stress: Expose to direct UV light (as specified in ICH Q1B guidelines).[10]
-
-
Final Analysis: After the stress period, neutralize the acidic and basic samples, and then analyze all samples by the same HPLC/LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample. Significant degradation is typically defined as a 5-20% loss of the main peak.[7] This study will reveal which conditions are most detrimental and validate that your analytical method can separate the degradation products from the parent peak.
Section 5: Summary of Stability Factors
This table provides a quick reference to the primary environmental factors affecting the stability of 5β-Hydroxycostic acid.
| Stress Factor | Potential Degradation Pathway | Recommended Mitigation Strategy |
| Temperature | Accelerates all degradation reactions, especially hydrolysis and oxidation. | Store at -20°C (short-term) or -80°C (long-term). Avoid 4°C. |
| Oxygen | Oxidation of exocyclic double bonds to form epoxides, diols, or cleavage products. | Store under an inert atmosphere (Argon or Nitrogen). Use high-purity solvents. |
| Moisture (Water) | Acid-catalyzed intramolecular esterification (lactonization). | Use anhydrous grade solvents. Equilibrate vials to room temp before opening. |
| Light (UV) | Photodegradation, including isomerization or cycloaddition at double bonds. | Store solids and solutions in amber vials or wrapped in foil. |
| pH (Strong Acid/Base) | Catalyzes hydrolysis and lactonization. Can cause salt formation. | Maintain neutral pH in solutions. Use buffers where appropriate for assays. |
| Freeze-Thaw Cycles | Introduces moisture via condensation; can cause solute precipitation/concentration changes. | Prepare single-use aliquots to eliminate the need for repeated thawing and freezing. |
References
- Di, Y. T., et al. (2009). Sesquiterpenoids from Artemisia anomala. Journal of Natural Products, 72(4), 695–699.
-
Frey, U., et al. (2001). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. CHIMIA, 55(6), 524-527. Available from: [Link]
-
Madyastha, K. M., & Gururaja, T. L. (1993). A new pathway for the degradation of a sesquiterpene alcohol, nerolidol by Alcaligenes eutrophus. Biochemical and Biophysical Research Communications, 193(1), 26–31. Available from: [Link]
-
Li, Y., et al. (2020). Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae. Molecules, 25(23), 5693. Available from: [Link]
-
KEGG PATHWAY Database. (n.d.). Metabolism of Terpenoids and Polyketides. Kanehisa Laboratories. Available from: [Link]
-
Gefahren, S. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(9). Available from: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. (Conceptual basis). Available from: [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 79-88. Available from: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]
-
Sharma, G., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637286, 5beta-Hydroxycostic acid. PubChem. Available from: [Link]
-
Overhage, J., et al. (2008). Analysis of Hydroxycinnamic Acid Degradation in Agrobacterium fabrum Reveals a Coenzyme A-Dependent, Beta-Oxidative Deacetylation Pathway. Journal of Bacteriology, 190(18), 6149–6158. Available from: [Link]
-
Western Oregon University. (n.d.). CH103 - Chapter 6: Natural Products and Organic Chemistry. WOU Chemistry. Available from: [Link]
-
LibreTexts Chemistry. (n.d.). Carboxylic Acid Natural Products. Chemistry LibreTexts. Available from: [Link]
-
Zhang, M., et al. (2023). Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction. Molecules, 28(14), 5364. Available from: [Link]
-
Duda-Madej, A., et al. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. International Journal of Molecular Sciences, 23(7), 3983. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14705651, 5alpha-Hydroxycostic acid. PubChem. Available from: [Link]
-
Paim, S., et al. (2004). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 345-356. Available from: [Link]
-
Aurich, A., et al. (2012). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. In Microbiology for Pharmaceutical Technologists. Springer. Available from: [Link]
-
National Toxicology Program. (2021). Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus. National Institute of Environmental Health Sciences. Available from: [Link]
-
Agilent Technologies. (2020). Rapid Determination of 10 α-Hydroxy Acids. Agilent. Available from: [Link]
-
Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 187, 207-214. Available from: [Link]
-
Li, Y., & Chen, Y. (2024). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Analytical Chemistry: A Journal, 3(1), 46-53. Available from: [Link]
-
van Dijk, M., et al. (2007). In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. Biomacromolecules, 8(9), 2891–2898. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:132185-84-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. 5Β-HYDROXYCOSTIC ACID | 132185-84-3 [m.chemicalbook.com]
- 5. A new pathway for the degradation of a sesquiterpene alcohol, nerolidol by Alcaligenes eutrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. longdom.org [longdom.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 5β-Hydroxycostic Acid
Introduction:
Welcome to the technical support guide for the quantitative analysis of 5β-Hydroxycostic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analyses. As a sesquiterpenoid carboxylic acid, 5β-Hydroxycostic acid (C₁₅H₂₂O₃, MW: 250.33 g/mol )[1][2] presents unique analytical hurdles, particularly when quantifying low concentrations in complex biological matrices such as plasma, serum, or tissue homogenates.
Matrix effects, defined as the alteration of analyte ionization efficiency by co-eluting matrix components, are a primary source of inaccuracy and irreproducibility in LC-MS assays.[3][4][5] This guide provides a structured, question-and-answer-based approach to systematically identify, troubleshoot, and mitigate these effects, ensuring the generation of high-quality, reliable data.
Section 1: Understanding and Identifying Matrix Effects
This section will help you determine if the issues you are observing are indeed due to matrix effects and how to quantify their impact.
FAQ 1: My 5β-Hydroxycostic acid signal is inconsistent or lower than expected in biological samples compared to pure standards. Is this a matrix effect?
Answer:
It is highly probable that you are observing a matrix effect, specifically ion suppression. This phenomenon occurs when molecules from the sample matrix (e.g., phospholipids, salts, proteins) co-elute with your analyte, 5β-Hydroxycostic acid, and compete for ionization in the mass spectrometer's source.[3][5] This competition reduces the number of analyte ions that reach the detector, leading to a suppressed signal, poor reproducibility, and inaccurate quantification.[6][7] Less commonly, an enhancement of the signal can also occur.[3][5]
To confirm and quantify the presence of matrix effects, you should perform a post-extraction spike experiment . This is a critical first diagnostic step.
Experimental Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for 5β-Hydroxycostic acid in your specific matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 5β-Hydroxycostic acid at a known concentration (e.g., mid-range of your calibration curve) into the initial mobile phase or a pure solvent identical to your final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated animal) through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE). After the final evaporation step, spike the dried extract with the same amount of 5β-Hydroxycostic acid as in Set A during the reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with 5β-Hydroxycostic acid before starting the sample preparation procedure. This set is used to determine the overall recovery of your method.
-
-
LC-MS Analysis: Analyze multiple replicates (n≥3) of each set under your established LC-MS conditions.
-
Calculation:
-
Matrix Effect (ME %): ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Interpretation of Results:
| Matrix Effect (ME) Value | Interpretation |
| ME = 100% | No matrix effect |
| ME < 100% | Ion Suppression |
| ME > 100% | Ion Enhancement |
A significant deviation from 100% confirms that the matrix is impacting your analyte's signal. This quantitative data is crucial for guiding your troubleshooting strategy.
Section 2: Mitigation Strategies - A Multi-Pronged Approach
Once you have confirmed a matrix effect, the goal is to either remove the interfering components or compensate for their effect. A systematic approach, starting with sample preparation and moving through chromatography, is most effective.
FAQ 2: I've confirmed significant ion suppression. What is the first and most critical step to reduce it?
Answer:
The most effective way to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS system.[3][8] Your sample preparation protocol is the first line of defense. If you are currently using a simple Protein Precipitation (PPT) method (e.g., with acetonitrile or methanol), it is likely insufficient, as this technique is known to leave behind significant amounts of phospholipids, a primary cause of ion suppression in bioanalysis.[9][10]
Consider upgrading your sample preparation to one of the following techniques:
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT. Given that 5β-Hydroxycostic acid has a carboxylic acid group and a predicted XLogP3 of 2.5[1], you can leverage pH to your advantage. By acidifying the sample, you will protonate the carboxylic acid, making the molecule less polar and more amenable to extraction into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Solid-Phase Extraction (SPE): SPE offers superior selectivity and is highly effective at removing matrix interferences.[11] For 5β-Hydroxycostic acid, a mixed-mode SPE sorbent that combines reversed-phase and anion-exchange properties would be ideal.[10][12] This allows for a more rigorous wash protocol to remove neutral and basic interferences while retaining your acidic analyte.
Experimental Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)
Objective: To selectively extract 5β-Hydroxycostic acid while removing proteins and phospholipids.
Procedure (Example using a Mixed-Mode Anion Exchange Sorbent):
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% ammonium hydroxide in water through the cartridge. This deprotonates the carboxylic acid on your analyte, preparing it to bind to the anion exchange sorbent.
-
Load: Load your pre-treated sample (e.g., plasma diluted with 2% ammonium hydroxide).
-
Wash 1 (Polar Interferences): Wash with 1 mL of 5% methanol in water to remove salts and other highly polar molecules.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
Elute: Elute 5β-Hydroxycostic acid with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte, releasing it from the anion exchange sorbent.
-
Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in your initial mobile phase.
FAQ 3: My sample prep is optimized, but I still see some matrix effects. What can I do chromatographically?
Answer:
Chromatography is your second line of defense. The goal is to achieve chromatographic separation between 5β-Hydroxycostic acid and any remaining interfering compounds.[8]
-
Optimize the Gradient: Avoid "fast and dirty" gradients. A longer, shallower gradient can significantly improve the resolution between your analyte and co-eluting matrix components.[6][13] Experiment with extending your gradient time and reducing the rate of organic solvent increase around the elution time of your analyte.
-
Change Column Selectivity: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These can offer different selectivity and may better resolve your analyte from the interferences.
-
Use a Divert Valve: Program your divert valve to send the highly polar, unretained components from the initial part of the run to waste. Similarly, you can divert the flow to waste after your analyte has eluted to prevent strongly retained, non-polar compounds from fouling the mass spectrometer source.[14]
Section 3: The Gold Standard for Compensation
Sometimes, despite the best sample preparation and chromatography, some level of matrix effect is unavoidable. In these cases, compensation is the key to accurate quantification.
FAQ 4: How can I achieve the most accurate quantification if I cannot completely eliminate matrix effects?
Answer:
The "gold standard" and most robust method for compensating for matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[8][15][16]
A SIL-IS is a version of your analyte (5β-Hydroxycostic acid) where several atoms (typically Carbon or Hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C or ²H/D).
Why is this so effective?
-
Identical Properties: A SIL-IS has virtually identical chemical and physical properties to the analyte. It will behave the same way during sample extraction, chromatography (it will co-elute), and ionization.[17][18]
-
Shared Fate: Because it co-elutes and has the same ionization properties, the SIL-IS will experience the exact same degree of ion suppression or enhancement as your analyte.[16]
-
Reliable Ratios: You are not quantifying based on the absolute signal of the analyte, which is variable. Instead, you are quantifying based on the ratio of the analyte's peak area to the SIL-IS's peak area . This ratio remains constant even when the absolute signals of both are suppressed or enhanced, leading to highly accurate and precise results.[19][20]
Implementation:
-
Procurement: Obtain a SIL-IS for 5β-Hydroxycostic acid (e.g., 5β-Hydroxycostic acid-d₃).
-
Protocol: Add a known, fixed concentration of the SIL-IS to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.
-
Data Processing: Configure your mass spectrometer to monitor the mass transitions for both the native analyte and the SIL-IS. Your quantification will be based on the peak area ratio.
If a dedicated SIL-IS is not commercially available, a structural analog can be used, but it will not compensate for matrix effects as effectively and should be considered a last resort.
Summary Table of Troubleshooting Strategies
| Strategy | Principle | Pros | Cons |
| Dilution | Reduce the concentration of interfering matrix components. | Simple, fast. | May dilute analyte below the limit of quantitation. |
| Improved Sample Prep (LLE/SPE) | Physically remove interferences before injection.[10][11] | Highly effective, can concentrate analyte. | More time-consuming, requires method development. |
| Chromatographic Optimization | Separate analyte from co-eluting interferences.[6][8] | Reduces source contamination, can be very effective. | May increase run times, may not resolve all interferences. |
| Matrix-Matched Calibration | Prepare calibrators in the same blank matrix as samples.[3][5] | Compensates for matrix effects without a SIL-IS. | Requires a reliable source of blank matrix, assumes matrix is consistent between lots. |
| Stable Isotope-Labeled IS | Co-eluting standard experiences the same matrix effect.[16][17] | Gold standard for accuracy and precision; compensates for both matrix effects and recovery losses. | Can be expensive, may not be available for all analytes. |
References
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Retrieved from [Link]
-
F. P. M. J. A. Stahnke, T. Kittlaus. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Retrieved from [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
LCGC. Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Retrieved from [Link]
-
Hewavitharana, A. K., et al. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Journal of Chromatography B. Retrieved from [Link]
-
Hewavitharana, A. K. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Biochemist Reviews. Retrieved from [Link]
-
Gosetti, F., et al. Matrix Effects and Application of Matrix Effect Factor. Journal of AOAC International. Retrieved from [Link]
-
Stahnke, H., et al. The influence of electrospray ion source design on matrix effects. Journal of Mass Spectrometry. Retrieved from [Link]
-
Wang, S., et al. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. Retrieved from [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical Chemistry & Research. Retrieved from [Link]
-
Previs, S. F., et al. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Retrieved from [Link]
-
Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]
-
Previs, S. F., et al. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Retrieved from [Link]
-
Kruve, A., et al. Electrospray Ionization Matrix Effect as an Uncertainty Source in HPLC/ESI-MS Pesticide Residue Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Previs, S. F., et al. Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. Retrieved from [Link]
-
Vogeser, M., & Seger, C. Target analyte quantification by isotope dilution... Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 637286, 5beta-Hydroxycostic acid. Retrieved from [Link]
-
Vogeser, M., & Seger, C. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. CORE. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis. Retrieved from [Link]
-
Mestrelab Research. Optimizing Matrix Curve Quantification in Mass Spectrometry. Retrieved from [Link]
-
Chambers, E., et al. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International. Retrieved from [Link]
-
Chemsrc. 5β-hydroxycostic acid | CAS#:132185-84-3. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14705651, 5alpha-Hydroxycostic acid. Retrieved from [Link]
-
Shodex. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]
-
Scand J Clin Lab Invest. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. Retrieved from [Link]
-
Li, C., et al. Determination of glycolic acid in natural seawater by liquid chromatography coupled with triple quadrupole mass spectrometry. Limnology and Oceanography: Methods. Retrieved from [Link]
-
Biomed Chromatogr. Rapid and cost-effective LC-MS/MS method for determination of hydroxycitric acid in plasma: Application in the determination of pharmacokinetics in commercial Garcinia preparations. Retrieved from [Link]
-
Miller, A. G., et al. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 132185-84-3 [amp.chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. welch-us.com [welch-us.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing the Bioavailability of 5β-Hydroxycostic Acid for In Vivo Studies
Introduction
5β-Hydroxycostic acid, a sesquiterpene lactone, has garnered significant interest for its diverse biological activities.[1][2] However, like many promising natural products, its progression from in vitro discovery to in vivo efficacy testing is frequently hampered by poor oral bioavailability. This guide serves as a technical support resource for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with the systemic delivery of 5β-Hydroxycostic acid. We will explore the underlying physicochemical barriers and provide practical, step-by-step strategies to enhance its exposure in preclinical animal models.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and setbacks researchers face when working with 5β-Hydroxycostic acid.
Q1: What are the primary physicochemical properties of 5β-Hydroxycostic acid that are likely limiting its oral bioavailability?
A1: The bioavailability of 5β-Hydroxycostic acid is primarily hindered by two key properties derived from its molecular structure:
-
Poor Aqueous Solubility: With a calculated LogP (octanol-water partition coefficient) around 2.5 - 3.19, 5β-Hydroxycostic acid is highly lipophilic and thus poorly soluble in aqueous environments like the gastrointestinal (GI) fluids.[3][4] For oral administration, a compound must first dissolve to be absorbed; poor solubility is often the rate-limiting step.
-
pH-Dependent Ionization: The presence of a carboxylic acid group means its charge state is pH-dependent. In the acidic environment of the stomach, it will be largely unionized and more lipid-soluble. However, in the more neutral to alkaline pH of the small intestine (the primary site for drug absorption), the carboxylic acid will become ionized (negatively charged). This increased polarity can significantly reduce its ability to passively diffuse across the lipid-rich intestinal cell membranes.
Q2: I administered a simple suspension of 5β-Hydroxycostic acid to my animal model and detected very low or no compound in the plasma. What is the most probable cause?
A2: This is a classic and expected outcome for a compound like 5β-Hydroxycostic acid. The primary culprit is insufficient dissolution in the GI tract. A crystalline, poorly soluble compound administered as a simple suspension may pass through the GI system without ever dissolving to a significant extent, leading to negligible absorption. Other contributing factors could include rapid first-pass metabolism in the liver or gut wall, or efflux by transporters like P-glycoprotein, a common issue for some natural products.[5]
Q3: What is a reliable, yet simple, formulation to use as a starting point for an initial in vivo screening study?
A3: For a preliminary study to simply confirm if the compound has any systemic exposure, a basic formulation is appropriate. We recommend a co-solvent system or a suspension with a wetting agent.
-
Co-solvent System: A mixture of water-miscible organic solvents and water can be used to dissolve the compound. A common example is a solution containing PEG 400, ethanol, and saline. Caution: The concentration of organic solvents must be carefully controlled to avoid toxicity in the animal model.
-
Suspension with Wetting Agent: If a solution is not feasible, a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) with a small amount (e.g., 0.1%) of a surfactant like Tween 80 can be used. The surfactant helps to wet the surface of the drug particles, which is a prerequisite for dissolution.
Q4: There are many bioavailability enhancement strategies. How do I decide which one is best for my project?
A4: The choice depends on your laboratory's capabilities, the development stage of your project, and the specific properties of the compound. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting an appropriate bioavailability enhancement strategy.
Section 2: In-Depth Formulation Guides & Troubleshooting
This section provides detailed protocols for advanced formulation strategies proven to be effective for poorly water-soluble compounds.
Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)
Expertise & Rationale: For a highly lipophilic compound like 5β-Hydroxycostic acid (LogP > 2), LBDDS are an excellent first choice.[6] These formulations present the drug to the GI tract in a pre-dissolved, solubilized state, effectively bypassing the dissolution step which is the major barrier to absorption.[7] Upon gentle agitation in the GI fluids, a Self-Emulsifying Drug Delivery System (SEDDS) forms a fine oil-in-water emulsion (or microemulsion), which facilitates drug absorption.
Troubleshooting Common Issues:
-
Issue: The drug precipitates out of the lipid formulation during storage.
-
Solution: The drug's solubility in the chosen oil is too low. Screen for solubility in a wider range of oils (e.g., long-chain vs. medium-chain triglycerides) and co-solvents (e.g., Transcutol®, PEG 400). Ensure the final formulation is stored in a sealed, protected environment.
-
-
Issue: The formulation does not emulsify well upon dilution with water (e.g., it is cloudy, or oil separates).
-
Solution: The surfactant/co-surfactant system is not optimized. The Hydrophile-Lipophile Balance (HLB) of the surfactant(s) is critical.[8] Experiment with different ratios of your oil, surfactant (e.g., Kolliphor® EL, Tween 80), and co-surfactant (e.g., Transcutol® HP) to identify a stable system. Constructing a ternary phase diagram can systematically identify the optimal self-emulsifying region.
-
Experimental Protocol: Preparation of a SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of 5β-Hydroxycostic acid in various oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Cremophor® RH 40), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Add an excess amount of the compound to 1 mL of each excipient in a glass vial.
-
Shake at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Prepare a series of formulations by varying the ratios (e.g., Oil:Surfactant:Co-solvent from 40:40:20 to 20:60:20).
-
Accurately weigh and mix the components in a glass vial. Vortex until a clear, homogenous liquid is formed.
-
Add 5β-Hydroxycostic acid to the blank formulation at the desired concentration and dissolve completely, using gentle heating if necessary.
-
-
Emulsification Test (Self-Validation):
-
Add 100 µL of the SEDDS formulation to 100 mL of distilled water at 37°C with gentle stirring.
-
A successful SEDDS will rapidly form a clear or slightly bluish-white, homogenous emulsion with no signs of phase separation or drug precipitation.
-
| Excipient Class | Examples | Function |
| Oils | Medium-Chain Triglycerides (e.g., Capryol™ 90), Long-Chain Triglycerides (e.g., Maisine® CC) | Solubilize the lipophilic drug |
| Surfactants | Kolliphor® EL, Cremophor® RH 40, Tween 80 | Facilitate emulsion formation at the oil-water interface |
| Co-solvents | Transcutol® HP, Polyethylene Glycol 400 (PEG 400) | Increase the drug-loading capacity of the formulation |
Table 1: Common excipients used in the development of Lipid-Based Drug Delivery Systems.[6][7][9]
Strategy 2: Amorphous Solid Dispersions (ASDs)
Expertise & Rationale: Crystalline solids are highly stable due to their ordered molecular lattice, but this stability comes at the cost of low solubility. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, we can create an amorphous (non-crystalline) solid.[10] This amorphous state is thermodynamically "higher energy" and thus has significantly greater apparent solubility and a faster dissolution rate compared to the crystalline form.[11][12]
Troubleshooting Common Issues:
-
Issue: The resulting solid dispersion is not fully amorphous or shows signs of recrystallization over time.
-
Solution: This indicates either insufficient interaction between the drug and polymer or inappropriate storage conditions. Increase the polymer-to-drug ratio. Select a polymer with strong hydrogen bonding potential with 5β-Hydroxycostic acid (e.g., PVP K30, Soluplus®). Store the final ASD under desiccated conditions, as moisture can act as a plasticizer and promote recrystallization.
-
Experimental Protocol: Lab-Scale Preparation of an ASD via Solvent Evaporation
-
Component Selection: Choose a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC-AS) and a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).
-
Dissolution: Dissolve a specific ratio of 5β-Hydroxycostic acid and the chosen polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent. Ensure a clear solution is formed.
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure.
-
Drying & Milling: Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent. Gently mill the dried product into a fine powder.
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): An amorphous product will show a glass transition (Tg) instead of a sharp melting peak characteristic of the crystalline drug.
-
Powder X-Ray Diffraction (PXRD): An amorphous product will show a broad "halo" pattern, whereas the crystalline drug will have sharp Bragg peaks.
-
Strategy 3: Prodrug Approach
Expertise & Rationale: The prodrug strategy involves chemically modifying the parent drug to create a new molecule with more favorable properties for absorption.[13] Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes (e.g., esterases) to release the active 5β-Hydroxycostic acid. For this compound, the carboxylic acid is an ideal target for modification. Converting it to a more lipophilic ester can mask its polarity, thereby enhancing its ability to cross the intestinal membrane via passive diffusion.[14]
Sources
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5beta-Hydroxycostic acid | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5β-hydroxycostic acid | CAS#:132185-84-3 | Chemsrc [chemsrc.com]
- 5. Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy [mdpi.com]
- 6. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 7. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. senpharma.vn [senpharma.vn]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Confirming the Anti-inflammatory Activity of 5β-Hydroxycostic Acid
For drug development professionals and researchers in immunology and pharmacology, the identification of novel anti-inflammatory agents is a critical pursuit. This guide provides a comprehensive framework for the experimental validation of 5β-Hydroxycostic acid, a eudesmanolide sesquiterpenoid, as a potential anti-inflammatory compound. We will objectively compare its hypothesized activity against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin, providing the scientific rationale and detailed protocols for a robust comparative analysis.
Introduction: The Scientific Premise
Inflammation is a complex biological response to harmful stimuli, orchestrated by a cascade of signaling pathways and inflammatory mediators. While essential for host defense, dysregulated inflammation underpins numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
5β-Hydroxycostic acid belongs to the sesquiterpene lactone class of natural products.[2] While direct studies on this specific molecule are scarce, numerous compounds within this class, particularly eudesmanolides, have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[3][4] Some sesquiterpene lactones have been shown to directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[5] This established precedent provides a strong scientific rationale for investigating 5β-Hydroxycostic acid as a novel NF-κB inhibitor.
This guide will outline a head-to-head comparison with:
-
Dexamethasone: A synthetic glucocorticoid that exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates anti-inflammatory proteins and represses pro-inflammatory transcription factors like NF-κB and AP-1.[6][7]
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][5]
Comparative Overview of Mechanisms
The distinct mechanisms of these three compounds provide a clear basis for our experimental comparisons. A thorough investigation should not only confirm if 5β-Hydroxycostic acid has anti-inflammatory effects but also elucidate whether its mechanism aligns with its chemical class.
| Compound | Class | Primary Mechanism of Action |
| 5β-Hydroxycostic Acid (Hypothesized) | Eudesmanolide Sesquiterpenoid | Inhibition of NF-κB pathway activation, potentially through direct interaction with pathway components like IKK or p65.[3][4] |
| Dexamethasone | Glucocorticoid | Binds to glucocorticoid receptors, leading to the regulation of gene expression that results in broad anti-inflammatory and immunosuppressive effects.[4] |
| Indomethacin | Non-Steroidal Anti-inflammatory Drug (NSAID) | Non-selective inhibition of cyclooxygenase (COX) enzymes, preventing the synthesis of prostaglandins.[8][9] |
Experimental Workflow for Confirmation and Comparison
To systematically evaluate the anti-inflammatory activity of 5β-Hydroxycostic acid, we will employ an in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[10][11]
Figure 1. High-level experimental workflow for assessing anti-inflammatory activity.
Core Experimental Protocols
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Experimental Plating: Seed cells in 96-well plates (for viability and colorimetric assays) or 6-well plates (for protein extraction) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 5β-Hydroxycostic acid, Dexamethasone, or Indomethacin for 1 hour. Include a vehicle-only control.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate for the time specified in each protocol (typically 24 hours for mediator release).
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Causality: NO is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation. Inhibition of NO production is a hallmark of anti-inflammatory activity.
-
Methodology:
-
After 24 hours of LPS stimulation, collect 100 µL of culture supernatant from each well of a 96-well plate.[12]
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[13]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.[14]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Causality: PGE2 is a principal prostaglandin involved in inflammation, synthesized by the COX-2 enzyme. Indomethacin should strongly inhibit PGE2, providing a key comparison point.
-
Methodology:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform a competitive ELISA using a commercially available PGE2 ELISA kit.
-
Briefly, the supernatant (containing PGE2) competes with a fixed amount of HRP-conjugated PGE2 for binding sites on a PGE2-specific antibody coated on the plate.
-
After incubation and washing, add a substrate solution. The color intensity will be inversely proportional to the amount of PGE2 in the sample.
-
Read absorbance at 450 nm and calculate PGE2 concentration based on the standard curve.
-
Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose expression is largely under the control of the NF-κB pathway. Dexamethasone is an excellent positive control for their inhibition.[11]
-
Methodology:
-
Collect cell culture supernatant after 24 hours of LPS stimulation.
-
Use commercial sandwich ELISA kits for TNF-α and IL-6.
-
Add supernatant to wells pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, add a biotinylated detection antibody.
-
Add streptavidin-HRP, followed by a substrate solution after another wash step.
-
The resulting color is proportional to the amount of cytokine present. Measure absorbance at 450 nm.
-
Delving into the Mechanism: The NF-κB Pathway
Positive results from the initial screening warrant a deeper investigation into the underlying mechanism. Based on the known activity of sesquiterpene lactones, the NF-κB pathway is the primary target for investigation.
Figure 2. Hypothesized mechanism of 5β-Hydroxycostic acid within the NF-κB signaling pathway.
Protocol 4: Western Blot Analysis for NF-κB Pathway Proteins
-
Causality: To confirm inhibition of the NF-κB pathway, we must measure the phosphorylation status of key upstream kinases (IKK) and inhibitory proteins (IκBα), as well as the nuclear translocation of the p65 subunit.
-
Methodology:
-
Culture and treat cells in 6-well plates as described previously, using a shorter LPS stimulation time course (e.g., 0, 15, 30, 60 minutes) to capture phosphorylation events.
-
Lyse the cells and collect total protein. For p65, perform nuclear and cytoplasmic fractionation.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against:
-
Phospho-IKKβ
-
Phospho-IκBα
-
Total IκBα
-
p65 (for nuclear fractions)
-
COX-2
-
A loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Interpreting the Comparative Data
The collective data from these experiments will allow for a comprehensive evaluation of 5β-Hydroxycostic acid's anti-inflammatory potential.
Expected Outcomes Table:
| Assay | Expected Result with 5β-Hydroxycostic Acid (if active) | Comparative Benchmark (Dexamethasone) | Comparative Benchmark (Indomethacin) |
| NO Production | Dose-dependent decrease | Strong decrease | Minimal to no effect |
| PGE2 Levels | Potential decrease (if it has off-target COX-2 effects) | Moderate decrease (via gene expression) | Strong, direct decrease |
| TNF-α / IL-6 Levels | Dose-dependent decrease | Strong decrease | Minimal to no effect |
| p-IκBα Levels | Dose-dependent decrease | Strong decrease | No direct effect |
| Nuclear p65 Levels | Dose-dependent decrease | Strong decrease | No direct effect |
| COX-2 Protein | Dose-dependent decrease (transcriptional level) | Strong decrease | No effect on protein level, inhibits enzyme activity |
A successful outcome would show 5β-Hydroxycostic acid significantly reducing the production of NO, TNF-α, and IL-6 in a dose-dependent manner, with corresponding inhibition of IκBα phosphorylation and p65 nuclear translocation. Its effect on PGE2 would likely be less pronounced than that of Indomethacin, distinguishing its mechanism as primarily NF-κB-mediated rather than direct COX inhibition.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to validate the anti-inflammatory activity of 5β-Hydroxycostic acid. By comparing it directly with Dexamethasone and Indomethacin, researchers can not only confirm its efficacy but also precisely position its mechanism of action within the landscape of known anti-inflammatory agents. Positive and well-characterized results from this workflow would establish a strong foundation for further pre-clinical development, including in vivo animal models of inflammation. The exploration of natural compounds like 5β-Hydroxycostic acid holds significant promise for the discovery of next-generation therapeutics with potentially novel mechanisms and improved safety profiles.
References
-
Lyss, G., et al. (1998). The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65. Journal of Biological Chemistry, 273(50), 33508-16. Available at: [Link]
-
Lee, K. L., et al. (2017). Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids From Salvia Plebeia. Journal of Natural Products, 80(11), 2951-2959. Available at: [Link]
-
Ambrosio, S. R., et al. (2011). NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide. European Journal of Pharmacology, 657(1-3), 41-9. Available at: [Link]
-
Drugs.com. (2025). Indomethacin Patient Tips: 7 things you should know. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Indomethacin? Available at: [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone? Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dexamethasone? Available at: [Link]
-
Liu, M., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 3219-3232. Available at: [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI CPTAC Assay Portal. Available at: [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. NCI CPTAC Assay Portal. Available at: [Link]
-
Wang, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(9), 16636-49. Available at: [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Available at: [Link]
-
ELK Biotechnology. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. Available at: [Link]
-
Krishgen Biosystems. (n.d.). Human Prostaglandin E2, PG-E2 GENLISA™ ELISA. Available at: [Link]
-
ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? Available at: [Link]
-
An, F., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(4), e35033. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5beta-Hydroxycostic acid. PubChem Compound Database. Available at: [Link]
-
Tay, S. Z., et al. (2018). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Frontiers in Physiology, 9, 1205. Available at: [Link]
Sources
- 1. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory potential of some eudesmanolide and guaianolide sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Anti-inflammatory action of Pluchea sagittalis: involvement of an antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of anti-inflammatory and anti-ulcer activity of Pluchea indica--probable involvement of 5-lipooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenolic Profiles, Antioxidant and Anti-Inflammatory Activities of Hydrodistillation Wastewaters from Five Lamiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sesquiterpenes: Benchmarking 5beta-Hydroxycostic Acid Against Established Bioactive Analogs
This guide provides an in-depth comparison of the therapeutic efficacy of 5beta-Hydroxycostic acid and other prominent sesquiterpenes. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic actions, comparative potency, and the experimental methodologies essential for evaluating this promising class of natural products.
Introduction: The Therapeutic Promise of Sesquiterpene Lactones
Sesquiterpenes, and particularly their oxidized derivatives known as sesquiterpene lactones (SLs), are a diverse class of C15 terpenoid secondary metabolites abundant in the plant kingdom, with a high prevalence in the Asteraceae family.[1] For decades, these compounds have been a focal point of pharmacological research due to their wide spectrum of biological activities, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3][4]
The bioactivity of many SLs is intrinsically linked to a specific chemical feature: the α-methylene-γ-lactone moiety.[3][5][6] This electrophilic group can readily undergo a Michael addition reaction with nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins.[1][3] This covalent interaction allows SLs to modulate the function of key signaling proteins, making them powerful regulators of cellular pathways implicated in disease. This guide will explore this compound in the context of its better-studied counterparts, providing a framework for understanding its potential efficacy and guiding future research.
Profile: this compound
This compound is a naturally occurring eudesmane-type sesquiterpenoid.[7] It has been isolated from various plant species, including Pluchea dioscoridis and Apalochlamys spectabilis.[7] While structurally related to other bioactive sesquiterpenes, comprehensive studies detailing its specific efficacy and mechanism of action are less prevalent in the current literature compared to compounds like parthenolide or costunolide. Its structure, featuring a carboxylic acid group and a hydroxyl modification, suggests a unique pharmacological profile that warrants rigorous comparative investigation.
Comparative Efficacy Analysis of Key Sesquiterpenes
To contextualize the potential of this compound, we compare it with four extensively researched sesquiterpenes known for their significant anti-inflammatory and cytotoxic properties.
-
Costunolide: A germacranolide sesquiterpene lactone, costunolide has been shown to possess a wide array of biological activities.[3][4][8] Its anti-inflammatory effects are well-documented and are largely attributed to the suppression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][8] It is a potent modulator of several key signaling pathways, including NF-κB and STAT3.[4]
-
Dehydrocostus Lactone (DHL): This guaianolide-type sesquiterpene lactone is a major bioactive component of medicinal plants like Saussurea lappa.[9][10] Extensive research highlights its anti-inflammatory, anti-tumor, and immunomodulatory activities.[11][12] Its anti-inflammatory effects are strongly linked to the suppression of the NF-κB signaling pathway.[9][11][13]
-
Parthenolide (PTL): Perhaps one of the most studied SLs, parthenolide is renowned for its potent inhibition of the NF-κB transcription factor.[14][15][16] This activity underlies its strong anti-inflammatory and anti-cancer properties, making it a benchmark compound in sesquiterpene research.[17][18] It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells.[17]
-
Cynaropicrin: A guaianolide SL primarily found in artichokes, cynaropicrin demonstrates a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[19][20][21] Its mechanism of action also involves the potent inhibition of the NF-κB pathway, and it has shown strong cytotoxicity against various cancer cell lines, including glioblastoma and multiple myeloma.[21][22]
Quantitative Data Summary
The following table summarizes key efficacy data for these comparative sesquiterpenes, providing a quantitative basis for assessing their potency in various experimental models.
| Compound | Model System | Biological Effect | Potency (IC₅₀) | Reference(s) |
| Costunolide | H1299 lung cancer cells | Inhibition of cell viability | 23.93 µM | [23] |
| Dehydrocostus Lactone | U118, U251, U87 glioblastoma cells | Inhibition of viability, proliferation, migration | Not specified | [12] |
| Parthenolide | Periodontal ligament cells | Inhibition of inflammatory gene expression | Not specified | [14][16] |
| Cynaropicrin | U-251 MG glioblastoma non-CSCs | Antiproliferative activity | 10.9 µM | [24] |
| Cynaropicrin | U-251 MG glioblastoma CSCs | Antiproliferative activity | 20.4 µM | [24] |
| Cynaropicrin | AMO1 multiple myeloma cells | Cytotoxicity | 1.8 µM | [22] |
| Cynaropicrin | U-87 MG glioblastoma cells | Cytotoxicity (24h) | 24.4 µM | [21] |
Mechanistic Insights: Targeting Core Inflammatory and Oncogenic Pathways
The therapeutic effects of these sesquiterpenes converge on their ability to modulate a few critical intracellular signaling pathways that are master regulators of inflammation and cell survival.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[25][26] It is typically held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[27] Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, freeing the NF-κB (p65/p50) dimer to translocate to the nucleus.[27][28] Once in the nucleus, it drives the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[26][29]
Sesquiterpene lactones, through their α-methylene-γ-lactone moiety, can directly alkylate and inhibit key kinases in this pathway, most notably the IκB kinase (IKK) complex.[12] By preventing IκBα phosphorylation, they effectively trap NF-κB in the cytoplasm, shutting down the inflammatory cascade.[9][11]
Figure 1: Inhibition of the canonical NF-κB pathway by sesquiterpene lactones.
The JAK/STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays critical roles in cell proliferation, survival, and differentiation.[30] Persistent activation of the STAT3 pathway is a hallmark of many human cancers and is associated with poor prognosis.[30][31] The pathway is typically activated by cytokines and growth factors, which bind to cell surface receptors and activate associated Janus kinases (JAKs).[32] JAKs then phosphorylate STAT3, causing it to dimerize, translocate to the nucleus, and activate the transcription of target genes involved in tumorigenesis, such as those promoting cell cycle progression and inhibiting apoptosis.[30][33]
Several sesquiterpenes, including costunolide and cynaropicrin, have been shown to suppress the constitutive activation of STAT3.[4][22] They can achieve this by inhibiting the phosphorylation of STAT3 itself or upstream kinases like JAKs, thereby blocking its downstream oncogenic signaling.[32]
Figure 2: Sesquiterpene-mediated inhibition of the JAK/STAT3 signaling pathway.
Experimental Protocols for Efficacy Assessment
The objective evaluation of anti-inflammatory efficacy requires robust and reproducible experimental models.[34] Below are detailed protocols for standard in vitro and in vivo assays crucial for screening and characterizing compounds like this compound.[35][36]
In Vitro Assay: LPS-Induced TNF-α Secretion in THP-1 Macrophages
This assay is a cornerstone for screening compounds for anti-inflammatory effects.[37] It quantifies the ability of a test compound to inhibit the release of the key pro-inflammatory cytokine TNF-α from macrophages stimulated with bacterial lipopolysaccharide (LPS).
Causality: THP-1 cells are a human monocytic cell line that can be differentiated into macrophage-like cells, which are key players in the innate immune response.[37] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of these cells via Toll-like receptor 4 (TLR4), triggering the NF-κB pathway and leading to robust TNF-α production.[28] Therefore, inhibition of TNF-α release in this model is a strong indicator of a compound's anti-inflammatory potential.
Experimental Workflow:
Figure 3: Workflow for the in vitro LPS-induced TNF-α inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL. Incubate for 48 hours.
-
After incubation, gently aspirate the media and wash the adherent macrophages twice with sterile PBS. Add fresh, PMA-free media and rest the cells for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Dexamethasone) in culture media.
-
Remove the media from the rested cells and add the compound dilutions. Include vehicle control wells. Incubate for 1-2 hours.
-
Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate for an additional 4-6 hours.
-
-
Quantification and Analysis:
-
After incubation, centrifuge the plate briefly and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the TNF-α release) using non-linear regression analysis.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[5][38][39]
Causality: Carrageenan, a phlogistic agent, when injected into the sub-plantar tissue of a rodent's paw, induces a biphasic acute inflammatory response.[38][39] The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is characterized by the release of prostaglandins and the infiltration of neutrophils. Measuring the reduction in paw volume (edema) after treatment with a test compound provides a reliable indication of its ability to suppress this inflammatory cascade in vivo.[5]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at least 3 different doses).
-
-
Compound Administration:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Induction and Measurement of Edema:
-
Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema in the control group and V_t is the average edema in the treated group).
-
Analyze the data using ANOVA followed by a post-hoc test to determine statistical significance.
-
Conclusion and Future Perspectives
The landscape of sesquiterpene research is rich with compounds demonstrating potent anti-inflammatory and anti-cancer efficacy, primarily through the modulation of the NF-κB and STAT3 signaling pathways. Established molecules like parthenolide, costunolide, dehydrocostus lactone, and cynaropicrin serve as critical benchmarks, with well-defined mechanisms and a growing body of quantitative efficacy data.
While this compound is currently less characterized, its structural similarity to these potent agents strongly suggests it may possess significant therapeutic potential. The immediate research imperative is to systematically evaluate its efficacy using the standardized in vitro and in vivo protocols detailed in this guide. By directly comparing its IC₅₀ values and in vivo dose-response curves against the established benchmarks, its relative potency can be determined. Further investigation into its specific molecular targets within the NF-κB and STAT3 pathways will be crucial for elucidating its unique mechanism of action and carving out its niche in the development of next-generation therapeutics derived from natural products.
References
-
Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. MDPI. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
-
Anti-inflammatory activity of sesquiterpene lactones and related compounds. PubMed. [Link]
-
NF-κB signaling in inflammation. Nature. [Link]
-
Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential. National Center for Biotechnology Information (NCBI). [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. National Center for Biotechnology Information (NCBI). [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
-
Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways. ACS Publications. [Link]
-
Dehydrocostus lactone: a comprehensive review on its isolation, chemical transformations, and pharmacological potential. ResearchGate. [Link]
-
Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone. MDPI. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. National Center for Biotechnology Information (NCBI). [Link]
-
Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential. ResearchGate. [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]
-
Mode of action of sesquiterpene lactones as anti-inflammatory agents. PubMed. [Link]
-
STAT3 SIGNALING: Anticancer Strategies and Challenges. National Center for Biotechnology Information (NCBI). [Link]
-
Modulating Inflammation through the Negative Regulation of NF-κB Signaling. National Center for Biotechnology Information (NCBI). [Link]
-
Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential. PubMed. [Link]
-
Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. National Center for Biotechnology Information (NCBI). [Link]
-
The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm. Frontiers. [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers. [Link]
-
Dehydrocostus lactone: a comprehensive review on its isolation, chemical transformations, and pharmacological potential. Semantic Scholar. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties. MDPI. [Link]
-
Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
-
NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. [Link]
-
Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. ResearchGate. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. MDPI. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. National Center for Biotechnology Information (NCBI). [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
-
Dehydrocostus lactone attenuates atherogenesis by promoting cholesterol efflux and inhibiting inflammation via TLR2/PPAR-γ/NF-κB signaling pathway. National Center for Biotechnology Information (NCBI). [Link]
-
Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ. National Center for Biotechnology Information (NCBI). [Link]
-
STAT3 signaling pathway: Significance and symbolism. AYUSH Research Portal. [Link]
-
The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm. National Center for Biotechnology Information (NCBI). [Link]
-
EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences. [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]
-
Antimycobacterial Activities of Dehydrocostus Lactone and Its Oxidation Products. ACS Publications. [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
-
Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent. National Center for Biotechnology Information (NCBI). [Link]
-
Pharmacological effects of cynaropicrin. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Cynaropicrin disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma. National Center for Biotechnology Information (NCBI). [Link]
-
Antiproliferative Activities of Cynaropicrin and Related Compounds against Cancer Stem Cells. PubMed. [Link]
-
The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dehydrocostus lactone: a comprehensive review on its isolation, chemical transformations, and pharmacological potential | Semantic Scholar [semanticscholar.org]
- 12. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dehydrocostus lactone attenuates atherogenesis by promoting cholesterol efflux and inhibiting inflammation via TLR2/PPAR-γ/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 15. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cynaropicrin disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Antiproliferative Activities of Cynaropicrin and Related Compounds against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 29. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 30. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 34. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 35. wjpsonline.com [wjpsonline.com]
- 36. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. ijpras.com [ijpras.com]
- 39. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
A Comparative Guide to the Validation of an Analytical Method for 5β-Hydroxycostic Acid
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 5β-Hydroxycostic acid, a sesquiterpenoid of interest in pharmaceutical and natural product research. As a compound with potential therapeutic applications, ensuring the accuracy, reliability, and consistency of its measurement is paramount for drug development, quality control, and research purposes. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale, grounded in internationally recognized guidelines.
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2] This guide will navigate through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, providing a comparative analysis of potential methodologies and acceptance criteria.[1][2][3][4][5][6][7][8]
The Analytical Challenge: Quantifying 5β-Hydroxycostic Acid
5β-Hydroxycostic acid belongs to the diverse class of sesquiterpenoids. The inherent complexity of natural product matrices and the potential for isomeric impurities necessitate a highly specific and robust analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or Mass Spectrometer (MS), is a common and powerful technique for the analysis of such compounds.[9][10][11] This guide will focus on the validation of a reversed-phase HPLC-DAD method as a primary example, while also discussing alternative approaches.
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is not a singular event but a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters.
Caption: A flowchart illustrating the logical progression of an analytical method validation process.
Specificity/Selectivity: Distinguishing the Analyte of Interest
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][12] For 5β-Hydroxycostic acid, this is crucial to avoid overestimation due to co-eluting compounds.
Experimental Protocol:
-
Analyte Identification: Inject a standard solution of 5β-Hydroxycostic acid and record the retention time and UV spectrum.
-
Placebo Analysis: Prepare a placebo sample (matrix without the analyte) and inject it to ensure no interfering peaks are present at the retention time of 5β-Hydroxycostic acid.
-
Forced Degradation Studies: Subject a solution of 5β-Hydroxycostic acid to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a DAD is highly recommended.
Comparative Analysis:
| Method | Advantages | Disadvantages |
| HPLC-DAD | Cost-effective, provides spectral information for peak purity assessment. | May lack sufficient resolution for co-eluting isomers with similar UV spectra. |
| HPLC-MS | Highly selective and sensitive, provides mass information for definitive identification. | Higher equipment cost and complexity. |
Linearity: Establishing a Proportional Response
The "Why": Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[8] This is fundamental for accurate quantification.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of 5β-Hydroxycostic acid spanning the expected concentration range of the samples.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[13]
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly distributed around the x-axis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Average Peak Area |
| 10 | 50120 | 50350 | 50210 | 50227 |
| 25 | 125400 | 125800 | 125550 | 125583 |
| 50 | 250500 | 251000 | 250800 | 250767 |
| 100 | 501800 | 502500 | 502100 | 502133 |
| 200 | 1005000 | 1006500 | 1005800 | 1005767 |
Range: Defining the Boundaries of Reliable Measurement
The "Why": The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Experimental Protocol:
The data obtained from the linearity, accuracy, and precision studies are used to establish the range. The range should cover the expected concentrations in the samples to be analyzed. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[13]
Accuracy: Closeness to the True Value
The "Why": Accuracy reflects the closeness of the measured value to the true value.[12] It is a measure of the systematic error of the method.
Experimental Protocol (Spike/Recovery):
-
Sample Preparation: Prepare placebo samples spiked with known concentrations of 5β-Hydroxycostic acid at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Determine the percentage recovery of the analyte.
Acceptance Criteria:
-
Recovery: Typically within 98.0% to 102.0%.[14]
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.8 | 100.8 |
| 120% | 120 | 119.2 | 99.3 |
Precision: Measuring the Degree of Scatter
The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision)
The "Why": Measures the precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Analyze a minimum of six replicates of a sample at 100% of the target concentration.
-
Alternatively, analyze three different concentrations in the range, each in triplicate.
Intermediate Precision (Inter-assay Precision)
The "Why": Assesses the within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.
Acceptance Criteria:
-
Relative Standard Deviation (RSD): ≤ 2%[14]
Data Presentation:
| Precision Level | Parameter | Concentration (µg/mL) | Measured Values | Average | % RSD |
| Repeatability | Analyst 1, Day 1, Instrument 1 | 100 | 100.2, 100.5, 99.8, 100.1, 100.3, 99.9 | 100.13 | 0.25 |
| Intermediate Precision | Analyst 2, Day 2, Instrument 2 | 100 | 101.0, 100.8, 101.2, 100.7, 101.1, 100.9 | 100.95 | 0.18 |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The "Why":
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
Alternative Method (Based on the Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
σ = the standard deviation of the response (e.g., from blank injections or the y-intercept of the calibration curve)
-
S = the slope of the calibration curve
-
Data Presentation:
| Parameter | Method | Value (µg/mL) |
| LOD | Signal-to-Noise | 0.5 |
| LOQ | Signal-to-Noise | 1.5 |
Robustness: Assessing the Method's Resilience
The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[8][12] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
The Interplay of Validation Parameters
The following diagram illustrates the relationship between the core quantitative validation parameters and their contribution to ensuring a reliable analytical method.
Caption: The interconnectedness of key quantitative validation parameters.
Conclusion
The validation of an analytical method for 5β-Hydroxycostic acid is a scientifically rigorous process that underpins the reliability of all subsequent data. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers and drug developers can have a high degree of confidence in their results. This guide provides a foundational framework based on established international guidelines. It is imperative to remember that the objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][15] Therefore, the specific experimental design and acceptance criteria should always be justified and appropriate for the application.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011). European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. GMP Compliance. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2023). Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]
-
Bioanalytical method validation emea | PPTX - Slideshare. (2014). Slideshare. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. European Bioanalysis Forum. [Link]
-
Validation of analytical procedures using HPLC‐ELSD to determine six sesquiterpene lactones in Eremanthus species | Request PDF - ResearchGate. (2009). ResearchGate. [Link]
-
Analytical method validation parameters for accuracy. - ResearchGate. ResearchGate. [Link]
-
[논문]Validation of analytical procedures using HPLC‐ELSD to determine six sesquiterpene lactones in Eremanthus species - 한국과학기술정보연구원. Korea Institute of Science and Technology Information. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). European Medicines Agency. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. [Link]
-
Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia | Semantic Scholar. (2013). Semantic Scholar. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. [논문]Validation of analytical procedures using HPLC‐ELSD to determine six sesquiterpene lactones in Eremanthus species [scienceon.kisti.re.kr]
- 11. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia | Semantic Scholar [semanticscholar.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
A Comparative Study of 5β-Hydroxycostic Acid from Diverse Natural Sources: A Guide for Researchers
For researchers and drug development professionals navigating the vast landscape of natural products, the pursuit of specific bioactive compounds is a journey paved with meticulous investigation. 5β-Hydroxycostic acid, a sesquiterpenoid of growing interest, presents a compelling case for such exploration. This guide provides a comprehensive comparative analysis of 5β-Hydroxycostic acid from various natural sources, offering insights into its extraction, quantification, and potential biological activities. This document is intended to serve as a practical resource, grounded in scientific literature, to aid in the strategic sourcing and evaluation of this promising molecule.
Introduction to 5β-Hydroxycostic Acid: A Molecule of Interest
5β-Hydroxycostic acid, with the chemical formula C₁₅H₂₂O₃, is a naturally occurring sesquiterpenoid carboxylic acid.[1] Its structure, characterized by a decalin core and a reactive α,β-unsaturated carboxylic acid moiety, positions it as a candidate for various biological activities. Sesquiterpenoids, as a class, are well-documented for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Understanding the distribution and abundance of 5β-Hydroxycostic acid in the plant kingdom is the first critical step toward unlocking its therapeutic potential.
Natural Sources of 5β-Hydroxycostic Acid: A Comparative Overview
While 5β-Hydroxycostic acid has been reported in a limited number of species, the genera Inula, Pluchea, and Centaurea of the Asteraceae family are recognized as rich sources of sesquiterpenoids and therefore represent primary targets for its isolation.[4][5][6]
| Natural Source | Plant Part | Reported Presence of 5β-Hydroxycostic Acid | Key Considerations |
| Dittrichia viscosa (L.) Greuter (syn. Inula viscosa) | Young Shoots | Identified as 3α-hydroxy costic acid.[7] | A well-documented medicinal plant with known anti-inflammatory properties. The presence of related costic acid derivatives is high, suggesting a potentially good yield. |
| Pluchea dioscoridis (L.) DC. | Aerial Parts | Reported as a known source.[1] | Traditionally used for rheumatic disorders. Phytochemical analyses have confirmed the presence of various terpenoids.[5] |
| Apalochlamys spectabilis (Labill.) J.H.Willis | Not specified | Reported as a known source.[1] | Less studied compared to Inula and Pluchea, representing a potential area for novel discovery. |
| Centaurea species | Aerial Parts, Capitula | High sesquiterpenoid content reported in the genus.[6] | A large and diverse genus, offering numerous species for screening. The specific presence and yield of 5β-Hydroxycostic acid require further investigation across different species. |
Note: The quantitative yield of 5β-Hydroxycostic acid can vary significantly based on geographical location, harvesting season, and the specific chemotype of the plant. The data presented here is based on reported identifications, and further quantitative analysis is essential for source selection.
Experimental Workflows: From Plant Material to Purified Compound
The successful isolation and quantification of 5β-Hydroxycostic acid necessitate a systematic and optimized experimental approach. The following sections detail the recommended protocols, explaining the rationale behind each step.
Extraction of Sesquiterpenoid-Rich Fractions
The choice of extraction method is critical for maximizing the yield of 5β-Hydroxycostic acid while minimizing the co-extraction of interfering compounds.
Diagram of the General Extraction Workflow:
Caption: General workflow for the extraction of a sesquiterpenoid-rich fraction from plant material.
Detailed Protocol: n-Hexane Extraction of Dittrichia viscosa
-
Plant Material Preparation: Air-dry young shoots of Dittrichia viscosa at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction: Macerate 100 g of the powdered plant material in 1 L of n-hexane at room temperature for 48 hours with occasional agitation. Rationale: n-Hexane is a non-polar solvent that will selectively extract lipophilic compounds, including many sesquiterpenoids, while leaving more polar compounds behind.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude n-hexane extract.
-
Yield Calculation: Dry the crude extract to a constant weight and calculate the extraction yield as a percentage of the initial dry plant material.
Isolation and Purification of 5β-Hydroxycostic Acid
Column chromatography is the standard method for the isolation of individual compounds from a complex extract.
Diagram of the Isolation Workflow:
Caption: Workflow for the isolation and purification of 5β-Hydroxycostic acid.
Detailed Protocol: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.
-
Sample Loading: Adsorb the crude n-hexane extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. Rationale: This gradient elution allows for the separation of compounds based on their polarity. 5β-Hydroxycostic acid, being more polar than many other sesquiterpenes due to its hydroxyl and carboxylic acid groups, will elute at a higher concentration of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Pooling and Purification: Pool the fractions containing the target compound (identified by its Rf value compared to a standard, if available) and further purify using preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain pure 5β-Hydroxycostic acid.
Quantification of 5β-Hydroxycostic Acid
Accurate quantification is essential for comparing the abundance of 5β-Hydroxycostic acid in different sources. HPLC is the method of choice for this purpose.
Detailed Protocol: HPLC-DAD Quantification
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm. Rationale: The carboxylic acid chromophore absorbs in this region.
-
-
Standard Preparation: Prepare a stock solution of purified 5β-Hydroxycostic acid of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the crude extracts or fractions, dissolve them in methanol, and filter through a 0.45 µm syringe filter before injection.
-
Analysis and Calculation: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 5β-Hydroxycostic acid in the samples by interpolating their peak areas on the calibration curve.
Evaluation of Biological Activity: In Vitro Assays
Preliminary assessment of the biological activity of 5β-Hydroxycostic acid is crucial for understanding its therapeutic potential. The following are standard in vitro assays to evaluate its anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages.
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The ability of a compound to inhibit NO production is an indicator of its anti-inflammatory potential.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 5β-Hydroxycostic acid for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
Cytotoxic Activity
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[8]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of 5β-Hydroxycostic acid for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Future Directions and Conclusion
This guide provides a foundational framework for the comparative study of 5β-Hydroxycostic acid from different natural sources. While Dittrichia viscosa and Pluchea dioscoridis have been identified as confirmed sources, the vast chemical diversity within the Asteraceae family, particularly in the Centaurea genus, warrants further investigation.
Future research should focus on:
-
Quantitative Screening: A systematic screening of a wider range of plant species to identify high-yielding sources of 5β-Hydroxycostic acid.
-
Bioactivity Profiling: A comprehensive evaluation of the anti-inflammatory, cytotoxic, and other biological activities of the purified compound.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which 5β-Hydroxycostic acid exerts its biological effects.
By employing the standardized protocols and comparative approach outlined in this guide, researchers can significantly advance our understanding of 5β-Hydroxycostic acid and pave the way for its potential development as a novel therapeutic agent.
References
-
PubChem. 5beta-Hydroxycostic acid. National Center for Biotechnology Information. Available from: [Link]
-
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. MDPI. Available from: [Link]
-
Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. PubMed Central. Available from: [Link]
-
Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells. PubMed. Available from: [Link]
-
In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens. PubMed. Available from: [Link]
-
In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens. Chang Gung University Academic Capacity Ensemble. Available from: [Link]
-
Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis. MDPI. Available from: [Link]
-
Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate. Available from: [Link]
-
Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. PubMed Central. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
-
Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. MDPI. Available from: [Link]
-
Determination of essential oil compositions as well as phenolic and flavonoid contents of - Inula viscosa L. and Inula graveolens L. from. ACTA Pharmaceutica Sciencia. Available from: [Link]
-
Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. ResearchGate. Available from: [Link]
-
Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus. NIH. Available from: [Link]
-
Phytochemical Analysis and Anti-dyslipidemia and Antioxidant Activities of Pluchea dioscoridis: In Vitro, In Silico and In Vivo Studies. PubMed. Available from: [Link]
-
PHENOLIC PROFILE OF Centaurea aegyptiaca L. GROWING IN EGYPT AND ITS CYTOTOXIC AND ANTIVIRAL ACTIVITIES. NIH. Available from: [Link]
-
Phytochemical Profile, Antioxidant Capacity, α-Amylase and α-Glucosidase Inhibitory Potential of Wild Moroccan Inula viscosa (L.) Aiton Leaves. PubMed Central. Available from: [Link]
-
Antioxidant Potential of Flower Extracts from Centaurea spp. Depends on Their Content of Phenolics, Flavonoids and Free Amino Acids. MDPI. Available from: [Link]
-
Phytochemical Analysis and Anti‐dyslipidemia and Antioxidant Activities of Pluchea dioscoridis: In Vitro, In Silico and In Vivo Studies. ResearchGate. Available from: [Link]
-
Chemical composition, biological activities, and molecular mechanism of Inula viscosa (L.) bioactive compounds: a review. ResearchGate. Available from: [Link]
-
Chemical Composition and In Vitro Activity of Plant Extracts from Ferula communis and Dittrichia viscosa against Postharvest Fungi. ResearchGate. Available from: [Link]
-
Isolation and quantification of hydroxycitric acid from batuan [Garcinia binucao (Blanco) Choisy] fruit. CABI Digital Library. Available from: [Link]
-
Comparative Study on the Essential Oils from Five Wild Egyptian Centaurea Species: Effective Extraction Techniques, Antimicrobial Activity and In-Silico Analyses. MDPI. Available from: [Link]
-
Method of Test for α-Hydroxy Acids in Cosmetics. Taiwan Food and Drug Administration. Available from: [Link]
-
New Bioanalytical Method for the Quantification of (-) - Hydroxycitric Acid in Human Plasma Using UPLC-MS/MS and Its Application in a Garcinia Cambogia Pharmacokinetic Study. PubMed. Available from: [Link]
-
Antioxidant and Anti-inflammatory Activity of Five Centaurea Species. ResearchGate. Available from: [Link]
-
(PDF) Antioxidant and Anti-inflammatory Activity of Five Centaurea Species. ResearchGate. Available from: [Link]
-
Rapid Determination of 10 α-Hydroxy Acids. Agilent. Available from: [Link]
-
Hyaluronic Acid—Extraction Methods, Sources and Applications. PubMed Central. Available from: [Link]
-
Evaluation of antiurolithiatic and antioxidant activity of the Egyptian Pluchea dioscoridis L. leaves extracts in vitro. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actapharmsci.com [actapharmsci.com]
- 5. Phytochemical Analysis and Anti-dyslipidemia and Antioxidant Activities of Pluchea dioscoridis: In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHENOLIC PROFILE OF Centaurea aegyptiaca L. GROWING IN EGYPT AND ITS CYTOTOXIC AND ANTIVIRAL ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of 5beta-Hydroxycostic acid's therapeutic potential
An In-depth Technical Guide to the In Vivo Validation of 5β-Hydroxycostic Acid's Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing an in vivo validation strategy for the novel sesquiterpenoid, 5β-Hydroxycostic acid. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to assessing its therapeutic efficacy, particularly focusing on its anti-inflammatory potential.
Introduction: The Therapeutic Promise of Sesquiterpenoids like 5β-Hydroxycostic Acid
5β-Hydroxycostic acid is a sesquiterpenoid, a class of 15-carbon isoprenoid compounds naturally occurring in various plants and marine organisms.[1][2] Sesquiterpenoids are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.[3][4][5] While many studies have focused on crude extracts or mixtures, the investigation of individual sesquiterpene monomers like 5β-Hydroxycostic acid is crucial for understanding specific mechanisms of action and developing targeted therapies.[5] Given the established anti-inflammatory potential of this molecular class, this guide will focus on a rigorous in vivo validation pathway to characterize and compare the efficacy of 5β-Hydroxycostic acid against inflammation.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Cascades
Inflammatory responses are largely orchestrated by complex signaling pathways. Two of the most critical cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] Upon cellular stress or stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[8][9]
We hypothesize that 5β-Hydroxycostic acid exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK pathways. This inhibition would prevent the nuclear translocation of key transcription factors (like the p65 subunit of NF-κB) and reduce the phosphorylation of MAPK proteins, thereby suppressing the expression of downstream inflammatory mediators.[10][11]
Caption: Hypothesized mechanism of action for 5β-Hydroxycostic acid.
A Phased In Vivo Validation Strategy
To systematically validate the therapeutic potential of 5β-Hydroxycostic acid, we propose a two-phase in vivo experimental approach. This strategy allows for an initial screening in a model of acute local inflammation, followed by a more detailed mechanistic study in a systemic inflammation model.
Phase 1: Efficacy in an Acute Local Inflammation Model
The Carrageenan-Induced Paw Edema model is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[12][13] Carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema (swelling), which can be quantified over time.[12] This model is particularly useful for screening compounds like nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit mediators of the early inflammatory phases.[13]
-
Experimental Rationale: This experiment serves as the primary validation of 5β-Hydroxycostic acid's fundamental anti-inflammatory activity. By measuring the reduction in paw volume, we can obtain a clear, quantitative measure of its efficacy.
-
Comparator: Diclofenac sodium, a potent NSAID, will be used as a positive control to benchmark the performance of 5β-Hydroxycostic acid.[14]
Phase 2: Mechanistic Insights from a Systemic Inflammation Model
The Lipopolysaccharide (LPS)-Induced Endotoxemia model is employed to investigate the compound's effect on a systemic inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, induces a powerful inflammatory cascade, leading to the release of pro-inflammatory cytokines into the bloodstream.[15][16]
-
Experimental Rationale: This model allows us to move beyond physical observation (edema) and probe the molecular underpinnings of the anti-inflammatory effect. By measuring key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), we can test our hypothesis that 5β-Hydroxycostic acid works by suppressing the production of these inflammatory mediators.[15][17] This provides a direct link between the compound's activity and the signaling pathways we hypothesize it targets.
-
Comparator: Dexamethasone, a potent corticosteroid, is an appropriate positive control for this model due to its strong inhibitory effects on cytokine production.[15]
Caption: Phased in vivo validation workflow.
Comparative Performance Analysis
The efficacy of 5β-Hydroxycostic acid must be judged relative to both a negative (vehicle) and a positive control. The table below outlines the expected outcomes for each experimental group.
| Parameter | Experimental Group | Expected Outcome | Rationale |
| Paw Edema Volume (mL) | Vehicle Control | Significant increase over 4 hours | Uninhibited inflammatory response to carrageenan.[13] |
| 5β-Hydroxycostic Acid | Dose-dependent reduction in paw volume | Demonstrates anti-edematous and anti-inflammatory activity. | |
| Diclofenac (Positive Control) | Significant reduction in paw volume | Benchmark for a clinically relevant NSAID.[14] | |
| Serum TNF-α (pg/mL) | Vehicle Control | Basal, low levels | No inflammatory stimulus. |
| LPS + Vehicle | Marked increase in TNF-α | Robust systemic inflammatory response induced by LPS.[15] | |
| LPS + 5β-Hydroxycostic Acid | Dose-dependent reduction in TNF-α | Indicates suppression of a key pro-inflammatory cytokine. | |
| LPS + Dexamethasone | Strong suppression of TNF-α | Benchmark for a potent systemic anti-inflammatory agent.[15] | |
| Serum IL-6 (pg/mL) | Vehicle Control | Basal, low levels | No inflammatory stimulus. |
| LPS + Vehicle | Marked increase in IL-6 | Systemic inflammatory response marker.[15] | |
| LPS + 5β-Hydroxycostic Acid | Dose-dependent reduction in IL-6 | Confirms broad-spectrum anti-inflammatory cytokine suppression. | |
| LPS + Dexamethasone | Strong suppression of IL-6 | Benchmark for a potent systemic anti-inflammatory agent.[15] |
Detailed Experimental Protocols
The following protocols are detailed to ensure reproducibility and scientific rigor. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200g).
-
Materials: 5β-Hydroxycostic acid, Diclofenac sodium, Vehicle (e.g., 0.5% carboxymethyl cellulose), 1% (w/v) λ-Carrageenan solution in sterile saline, Plethysmometer or digital calipers.
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Diclofenac sodium (e.g., 5 mg/kg, i.p.)[14]
-
Groups 3-5: 5β-Hydroxycostic acid (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the test compounds or vehicle. Oral (p.o.) administration is typically done 60 minutes before carrageenan injection; intraperitoneal (i.p.) is done 30 minutes prior.[18]
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat.[18]
-
Induction: Subcutaneously inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.[14]
-
Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[14]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the mean paw volume at time t, and V0 is the mean initial paw volume.
-
Protocol 2: LPS-Induced Systemic Inflammation in Mice
-
Animals: C57BL/6 mice (8-12 weeks old).
-
Materials: 5β-Hydroxycostic acid, Dexamethasone, Vehicle, Lipopolysaccharide (LPS) from E. coli O111:B4, Sterile saline, ELISA kits for mouse TNF-α and IL-6.
-
Procedure:
-
Acclimatization & Grouping: Acclimatize and randomly group mice (n=6-8 per group) as follows:
-
Group 1: Vehicle control (saline i.p.)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Dexamethasone (e.g., 10 mg/kg, i.p.)
-
Groups 4-6: LPS + 5β-Hydroxycostic acid (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the test compounds or vehicle 60 minutes (for p.o.) or 30 minutes (for i.p.) prior to LPS challenge.[19]
-
Induction: Administer LPS (e.g., 10 mg/kg, i.p.) to induce systemic inflammation.[17] Group 1 receives sterile saline instead of LPS.
-
Sample Collection: At the time of peak cytokine response (typically 1.5-2 hours post-LPS for TNF-α), collect blood via cardiac puncture under terminal anesthesia.[15]
-
Serum Preparation: Allow blood to clot and centrifuge to separate serum. Store serum at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentrations of TNF-α and IL-6 in the serum samples using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the mean cytokine levels between the LPS + Vehicle group and the treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
This guide outlines a robust, phased approach to the in vivo validation of 5β-Hydroxycostic acid's anti-inflammatory potential. Successful completion of these studies, demonstrating a significant and dose-dependent reduction in both localized edema and systemic cytokine production, would provide strong evidence of its therapeutic efficacy.
Positive results would warrant further investigation, including:
-
Chronic Inflammation Models: Testing in models like adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.[20]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and correlate plasma concentration with efficacy.
-
Ex Vivo Mechanistic Studies: Isolating tissues from treated animals to analyze the phosphorylation status of NF-κB and MAPK pathway components via Western blotting to directly confirm the hypothesized mechanism of action.
By following this scientifically-grounded and comparative approach, researchers can confidently and efficiently evaluate the true therapeutic potential of 5β-Hydroxycostic acid, paving the way for its potential development as a novel anti-inflammatory agent.
References
-
Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review) - PMC. NIH. Available at: [Link]
-
Sesquiterpenes: Natural Products That Decrease Cancer Growth. Current Medicinal Chemistry - Anti-Cancer Agents. Available at: [Link]
-
Sesquiterpenes: Natural Products That Decrease Cancer Growth - ResearchGate. Available at: [Link]
-
Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review) - ResearchGate. Available at: [Link]
-
Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review) - PubMed. Available at: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
-
Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. Available at: [Link]
-
In vivo preclinical models for immune-mediated inflammatory disease drug development. MI Bioresearch. Available at: [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
-
LPS Model of Systemic Inflammation - Melior Discovery. Available at: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. NIH. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. Available at: [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. Available at: [Link]
-
Carrageenan paw edema - Bio-protocol. Available at: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. NIH. Available at: [Link]
-
5α-Hydroxycostic acid inhibits choroidal neovascularization in rats through a dual signalling pathway mediated by VEGF and angiopoietin 2 - PMC. NIH. Available at: [Link]
-
A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. PubMed. Available at: [Link]
-
5beta-Hydroxycostic acid | C15H22O3 | CID 637286 - PubChem. NIH. Available at: [Link]
-
Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PubMed Central. NIH. Available at: [Link]
-
Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC. NIH. Available at: [Link]
-
Applications of hydroxy acids: Classification, mechanisms, and photoactivity - ResearchGate. Available at: [Link]
-
Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed. Available at: [Link]
-
Effects of MAPK Signaling on 1,25 Dihydroxyvitamin D-Mediated CYP24 Gene Expression in the Enterocyte-like Cell Line, Caco-2 - PMC. NIH. Available at: [Link]
-
Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC. NIH. Available at: [Link]
-
Activation of MAPK-mediated immunity by phosphatidic acid in response to positive-strand viruses - PubMed. Available at: [Link]
-
alpha 2B-adrenergic receptor activates MAPK via a pathway involving arachidonic acid metabolism, matrix metalloproteinases, and epidermal growth factor receptor transactivation - PubMed. Available at: [Link]
-
The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC. NIH. Available at: [Link]
-
What is glycolic acid mechanism of action? - Consensus. Available at: [Link]
-
Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC. NIH. Available at: [Link]
-
Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - bioRxiv. Available at: [Link]
-
Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential - PubMed Central. NIH. Available at: [Link]
-
Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent - PMC. NIH. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica - MDPI. Available at: [Link]
-
Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - MDPI. Available at: [Link]
-
The roles of MAPK signaling pathway in ovarian folliculogenesis - PMC. NIH. Available at: [Link]
-
Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential - PubMed. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of MAPK signaling pathway in ovarian folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 18. inotiv.com [inotiv.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nuvisan.com [nuvisan.com]
A Researcher's Guide to Comparing the Cytotoxic Effects of 5beta-Hydroxycostic Acid and Costic Acid
In the landscape of natural product chemistry and drug discovery, sesquiterpenoids represent a vast and structurally diverse class of compounds with significant therapeutic potential. Among these, eudesmane-type sesquiterpene lactones, such as costic acid and its hydroxylated analog, 5beta-Hydroxycostic acid, are of particular interest due to their reported biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust comparative study on the cytotoxic effects of these two compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation, ensuring a scientifically rigorous investigation.
Introduction: The Scientific Rationale for Comparison
Costic acid and this compound are closely related eudesmane sesquiterpenoids. The primary structural difference is the presence of a hydroxyl group at the 5-beta position in the latter. This seemingly minor modification can have a profound impact on the molecule's physicochemical properties, such as polarity and steric hindrance, which in turn can influence its biological activity. A comparative cytotoxicity study is therefore warranted to elucidate the structure-activity relationship (SAR) and determine how this hydroxylation affects the compound's potency and potential as an anticancer agent.
Many sesquiterpene lactones exert their cytotoxic effects through the α-methylene-γ-lactone functional group, which acts as a Michael acceptor, allowing for covalent bond formation with nucleophilic residues (such as cysteine) in proteins.[1][2] This alkylation can disrupt the function of key proteins involved in cell proliferation and survival, ultimately leading to cell death.[1] Our investigation will therefore be built around the hypothesis that the 5-beta hydroxyl group may modulate the reactivity of the α-methylene-γ-lactone moiety or alter the compound's interaction with cellular targets.
Experimental Design: A Blueprint for a Validating Study
A well-designed experiment is the cornerstone of reliable and reproducible results. The following sections outline the key considerations for comparing the cytotoxicity of this compound and costic acid.
Cell Line Selection: Choosing the Right Biological System
The choice of cell lines is critical and should be guided by the research question.[3][4][5] For a broad-based cytotoxicity screen, a panel of cancer cell lines from different tissue origins is recommended to assess the spectrum of activity.[6][7]
Recommended Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening.
-
A549 (Human Lung Carcinoma): A common model for lung cancer research.
-
HT-29 (Human Colorectal Adenocarcinoma): Represents a prevalent cancer type and is often used in cytotoxicity studies.[8]
-
HL-60 (Human Promyelocytic Leukemia): A suspension cell line that can be useful for assessing effects on hematopoietic cancers.[9]
-
Normal Human Dermal Fibroblasts (NHDF): A non-cancerous cell line crucial for evaluating selective cytotoxicity. A compound that is highly toxic to cancer cells but less so to normal cells has a more favorable therapeutic window.[3]
Causality: The inclusion of both cancerous and non-cancerous cell lines is a self-validating aspect of this experimental design. It allows for the determination of a selectivity index (SI), which is a ratio of the cytotoxic concentration against normal cells to that against cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Dose-Response and Incubation Time
To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is necessary. This involves treating the cells with a range of concentrations of each compound.
-
Concentration Range: A common starting point is a serial dilution from a high concentration (e.g., 100-200 µM) down to a low concentration (e.g., 0.1-1 µM).[8][9]
-
Incubation Time: A standard incubation period for initial cytotoxicity screening is 48 to 72 hours. This allows sufficient time for the compounds to exert their effects and for changes in cell viability to become measurable.[10]
Core Cytotoxicity Assays: Quantifying Cell Viability
We will employ two distinct and widely accepted cytotoxicity assays that measure different cellular parameters. This dual-assay approach provides a more comprehensive and validated assessment of cytotoxicity.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and costic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO in medium) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.[12]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it an indicator of cell death.[2]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time (48 or 72 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant, according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical IC50 Values (µM) of this compound and Costic Acid after 48h Treatment
| Cell Line | This compound (IC50 in µM) | Costic Acid (IC50 in µM) | Selectivity Index (SI)* |
| MCF-7 | 15.2 ± 1.8 | 25.8 ± 2.5 | 1.7 / 1.0 |
| A549 | 12.5 ± 1.5 | 22.1 ± 2.1 | 2.1 / 1.2 |
| HT-29 | 20.1 ± 2.2 | 35.4 ± 3.1 | 1.3 / 0.7 |
| HL-60 | 8.9 ± 1.1 | 18.5 ± 1.9 | 2.9 / 1.4 |
| NHDF | 26.5 ± 2.9 | 27.3 ± 3.0 | - |
*Selectivity Index (SI) is calculated as IC50 in NHDF cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Interpretation:
-
Potency: A lower IC50 value indicates higher potency.[13] In this hypothetical dataset, this compound consistently shows lower IC50 values across all cancer cell lines compared to costic acid, suggesting that the 5-beta hydroxylation enhances cytotoxic potency.
-
Selectivity: The SI values for this compound are generally higher than those for costic acid, implying that the hydroxylated compound may be more selective in its toxicity towards cancer cells.
-
Cell Line Sensitivity: The varying IC50 values across different cell lines suggest that the cytotoxic effects may be dependent on the specific genetic and physiological characteristics of the cells.[13]
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams can effectively illustrate complex processes and relationships.
Experimental Workflow
Caption: Workflow for comparing the cytotoxicity of the two compounds.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Proposed mechanism of action for costic acid derivatives.
Elucidating the Mechanism of Action: Beyond Cytotoxicity
Once a difference in cytotoxicity is established, the next logical step is to investigate why this difference exists. Based on the known activities of sesquiterpene lactones, apoptosis (programmed cell death) is a likely mechanism.
Recommended Follow-up Experiments:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the mode of cell death.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) can confirm the involvement of the apoptotic pathway.
-
Western Blot Analysis: Probing for the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP) can provide further mechanistic insights.
By undertaking this structured and multi-faceted approach, researchers can rigorously compare the cytotoxic effects of this compound and costic acid, generate high-quality, reproducible data, and contribute valuable knowledge to the field of natural product-based drug discovery.
References
-
Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]
-
Merfort, I. (2011). Recent Advances on Cytotoxic Sesquiterpene Lactones. PubMed. [Link]
-
Ghantous, A., et al. (2010). What has brought sesquiterpene lactones to center stage? From classic facts to novel findings. PubMed. [Link]
-
Abdel-Sattar, E., et al. (2025). New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp. PubMed. [Link]
-
Shi, Y., et al. (2018). Croargoids A–G, Eudesmane Sesquiterpenes from the Bark of Croton argyratus. PMC. [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Cell Viability Assays. [Link]
-
Medscape. (2024, October 19). Caustic Ingestions: Practice Essentials, Pathophysiology, Etiology. [Link]
-
National Center for Biotechnology Information. (2024, January 7). Caustic Ingestions. [Link]
-
faCellitate. (2023, January 10). How to choose the right cell line for your experiments. [Link]
-
ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]
-
PubMed. (2000). Comparative caustic and biological activity of trichloroacetic and glycolic acids on keratinocytes and fibroblasts in vitro. [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]
-
AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. [Link]
-
National Center for Biotechnology Information. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
Sources
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Croargoids A–G, Eudesmane Sesquiterpenes from the Bark of Croton argyratus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. clyte.tech [clyte.tech]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Statistical Analysis of 5β-Hydroxycostic Acid Bioassay Results
Introduction: Understanding the Compound and the Objective
5β-Hydroxycostic acid is a naturally occurring sesquiterpene lactone found in plants such as Aucklandia lappa Decne.[1] Sesquiterpene lactones as a class are renowned for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects, making them a fertile ground for drug discovery.[2][3][4] The core challenge in early-phase discovery is not just to determine if a compound is active, but to quantify that activity with statistical confidence and compare its potency against established benchmarks.
The objective of this guide is to establish a self-validating workflow for assessing the bioactivity of 5β-Hydroxycostic acid. This process begins with broad, high-throughput screening and logically progresses to more specific, mechanism-of-action studies, with each step underpinned by rigorous statistical analysis.
The Bioassay Cascade: A Strategic Approach to Screening
A tiered or cascaded approach to bioassays is the most efficient method for screening novel compounds. It prioritizes resource allocation by using broad, cost-effective assays to identify initial "hits," which are then subjected to more complex and targeted assays to elucidate their mechanism and potency.
Caption: A typical bioassay screening workflow.
Tier 1: Primary In Vitro Bioassays
The goal of Tier 1 is to quickly and efficiently determine if 5β-Hydroxycostic acid exhibits relevant biological activity. We select two common, robust assays: one for anti-inflammatory potential and one for general cytotoxicity.
Anti-Inflammatory Screening: Protein Denaturation Assay
Causality: Inflammation can involve the denaturation of proteins.[5] The ability of a compound to prevent heat-induced protein denaturation is a simple, well-established indirect measure of its potential anti-inflammatory activity.[6][7][8] We use Bovine Serum Albumin (BSA) as the model protein and Diclofenac, a standard Non-Steroidal Anti-Inflammatory Drug (NSAID), as a positive control.[9]
Experimental Protocol: BSA Denaturation Assay
-
Preparation: Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Test Solutions: Create a dilution series of 5β-Hydroxycostic acid (e.g., 10, 50, 100, 250, 500 µg/mL) in DMSO or another suitable solvent. Prepare identical concentrations for the standard drug, Diclofenac.
-
Reaction Mixture: In triplicate for each concentration, mix 0.5 mL of the BSA solution with 0.5 mL of the test/standard solution. A control group consists of 0.5 mL BSA and 0.5 mL of the vehicle (e.g., DMSO).
-
Incubation: Incubate all tubes at 37°C for 20 minutes, then induce denaturation by heating at 72°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance_Sample / Absorbance_Control)] * 100
Cytotoxicity Screening: MTT Assay
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[10] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this an excellent proxy for cytotoxicity.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare a serial dilution of 5β-Hydroxycostic acid (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_Sample / Absorbance_Control) * 100
Statistical Analysis of Dose-Response Data
The raw data from these assays (percent inhibition or percent viability vs. concentration) must be analyzed to derive meaningful potency metrics like the IC50 (half-maximal inhibitory concentration).
Causality: Biological responses to drugs are typically not linear. They often follow a sigmoidal curve, where the effect is minimal at low doses, increases sharply over a specific concentration range, and then plateaus at high doses.[12] Therefore, non-linear regression is the appropriate statistical method to model this relationship.[13][14]
Caption: The canonical NF-κB signaling pathway and potential points of inhibition.
A reporter gene assay in a cell line like RAW 264.7 macrophages can quantify the inhibition of this pathway. The statistical analysis would follow the same dose-response principles outlined above, comparing the IC50 of 5β-Hydroxycostic acid for NF-κB inhibition to its IC50 for general cytotoxicity to determine if the effect is specific and not merely a result of cell death.
Conclusion and Future Directions
This guide outlines a structured, statistically-grounded approach to evaluating the bioactivity of 5β-Hydroxycostic acid. By progressing from broad screening to mechanistic studies and applying rigorous statistical models like non-linear regression and the Extra Sum-of-Squares F-test, researchers can generate robust, comparable, and defensible data.
The hypothetical results suggest that 5β-Hydroxycostic acid possesses both anti-inflammatory and cytotoxic properties, albeit with lower potency than the standard drugs Doxorubicin and Diclofenac. This is a common finding for novel natural products and does not diminish their potential. The next steps in development would involve lead optimization through medicinal chemistry to enhance potency and selectivity, followed by in vivo studies to confirm efficacy and assess safety in a whole-organism context.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Roberti, A., et al. (n.d.).
- Kellett, G. L., & Kellett, D. A. (n.d.). The analysis of dose-response curves--a practical approach. PubMed Central.
- Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (n.d.).
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
- Dose–response rel
- Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis.
- Lawrence, T. (n.d.).
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Markossian, S., Grossman, A., & Baskir, H. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component?
- Statistical analysis of dose-response curves. (2024). Wiley Analytical Science.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- Roberti, A., et al. (2025). (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.
- Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. (n.d.). PubMed Central.
- Anti-inflammatory effects of phyto-drugs attenuating NF-кB signalling. (n.d.).
- Clark, S. (n.d.). Fight Inflammation by Inhibiting NF-KB. Life Extension.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2015).
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central.
- (PDF) Cytotoxicity Assay Protocol v1. (n.d.).
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research.
- IC50 comparison test. (2023). Reddit.
- 5beta-Hydroxycostic acid. (n.d.). PubChem.
- Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evalu
- Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Wistar Institute.
- Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. (2024). Taylor & Francis Online.
- Ivanescu, B., et al. (n.d.). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Hindawi.
- Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. (2025).
- Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinere. (n.d.).
- This compound. (n.d.). ChemFaces.
- Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. (n.d.). PubMed Central.
- The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. (n.d.).
- Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applic
- The flavonoid p-hydroxycinnamic acid exhibits anticancer effects in human pancreatic cancer MIA PaCa-2 cells in vitro: Comparison with gemcitabine. (n.d.). PubMed.
- Anticancer effects of asiatic acid against doxorubicin-resistant breast cancer cells via an AMPK-dependent p
Sources
- 1. This compound | CAS:132185-84-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. lavierebelle.org [lavierebelle.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalajrb.com [journalajrb.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijddr.in [ijddr.in]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 13. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Independent Replication of 5-beta-Hydroxycostic Acid's Biological Activities
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is the bedrock of progress. This guide provides a comprehensive framework for the independent replication of the reported biological activities of 5-beta-Hydroxycostic acid, a eudesmane-type sesquiterpenoid isolated from plants such as Pluchea dioscoridis and Apalochlamys spectabilis. This document offers a detailed, step-by-step approach, grounded in established scientific protocols, to validate its potential anti-inflammatory and cytotoxic effects.
Introduction to 5-beta-Hydroxycostic Acid
5-beta-Hydroxycostic acid (C₁₅H₂₂O₃, CAS No. 132185-84-3) is a natural product belonging to the vast family of sesquiterpenoids. Compounds of this class are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The primary aim of this guide is to provide the necessary tools to independently verify the bioactivity of 5-beta-Hydroxycostic acid, a critical step in the journey from discovery to potential therapeutic application.
Core Experimental Objectives
The replication studies outlined below are designed to investigate two key reported activities of sesquiterpenoids:
-
Anti-inflammatory Activity: To be assessed by quantifying the inhibition of the NF-κB signaling pathway and the downstream reduction of nitric oxide (NO) production in a cellular model of inflammation.
-
Cytotoxic Activity: To be evaluated by measuring the reduction in viability of cancer cell lines upon treatment with the compound.
Sourcing and Preparation of 5-beta-Hydroxycostic Acid
For reproducibility, it is crucial to start with a well-characterized compound. 5-beta-Hydroxycostic acid can be obtained from commercial suppliers or isolated from its natural sources.
-
Commercial Sourcing: Several chemical suppliers list 5-beta-Hydroxycostic acid in their catalogs. It is imperative to obtain a certificate of analysis (CoA) to confirm the compound's identity and purity.
-
Isolation from Natural Sources: The original isolation of 5-beta-Hydroxycostic acid was reported from Pluchea dioscoridis.[1] A general procedure for the isolation of eudesmane-type sesquiterpenoids from this plant involves extraction with organic solvents followed by chromatographic separation.
Protocol for Stock Solution Preparation:
-
Accurately weigh the required amount of 5-beta-Hydroxycostic acid.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
PART 1: Verification of Anti-Inflammatory Activity
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, and its activation leads to the production of pro-inflammatory mediators like nitric oxide.
Experimental Workflow for Anti-Inflammatory Activity
Caption: Workflow for assessing the anti-inflammatory activity of 5-beta-Hydroxycostic acid.
Detailed Experimental Protocols
1. Cell Line and Culture Conditions:
-
Cell Line: RAW 264.7 macrophage cell line stably transfected with an NF-κB luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
2. NF-κB Luciferase Reporter Assay:
This assay quantifies the activity of the NF-κB transcription factor. Inhibition of this pathway is a key indicator of anti-inflammatory potential.
-
Protocol:
-
Seed RAW 264.7 NF-κB luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of 5-beta-Hydroxycostic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor of NF-κB (e.g., BAY 11-7082).
-
Incubate the cells for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NF-κB activation. Include an unstimulated control group.
-
Incubate for 6 hours.
-
Measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions and a luminometer.
-
3. Griess Assay for Nitric Oxide (NO) Production:
This colorimetric assay measures the concentration of nitrite, a stable and water-soluble breakdown product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-beta-Hydroxycostic acid and controls as described in the luciferase assay protocol.
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL).
-
Incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-Naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Expected Data and Interpretation
The results of these assays should be presented in a clear and comparative manner.
| Treatment | NF-κB Activity (RLU) | NO Production (µM) |
| Vehicle Control (Unstimulated) | Baseline | Baseline |
| Vehicle Control (LPS) | High | High |
| Positive Control (LPS) | Low | Low |
| 5-beta-Hydroxycostic acid (µM) | Dose-dependent decrease | Dose-dependent decrease |
From the dose-response curves, the half-maximal inhibitory concentration (IC₅₀) values for both NF-κB inhibition and NO production should be calculated. A significant reduction in both parameters in a dose-dependent manner would confirm the anti-inflammatory activity of 5-beta-Hydroxycostic acid.
PART 2: Verification of Cytotoxic Activity
The cytotoxic potential of 5-beta-Hydroxycostic acid will be evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow for Cytotoxic Activity
Caption: Workflow for assessing the cytotoxic activity of 5-beta-Hydroxycostic acid.
Detailed Experimental Protocol
1. Cell Lines and Culture Conditions:
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
HeLa (cervical cancer)
-
MCF-7 (breast cancer)
-
A549 (lung cancer)
-
A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.
-
-
Culture Medium and Conditions: As recommended by the cell line provider (e.g., ATCC).
2. MTT Assay:
-
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of 5-beta-Hydroxycostic acid (e.g., 0.1 to 200 µM). Include a vehicle control and a positive control cytotoxic agent (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Expected Data and Interpretation
The results should demonstrate a dose-dependent decrease in cell viability for the cancer cell lines.
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Positive Control | Low |
| 5-beta-Hydroxycostic acid (µM) | Dose-dependent decrease |
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, should be calculated for each cell line. Significant cytotoxicity against cancer cell lines with a higher IC₅₀ for the non-cancerous cell line would indicate selective anticancer potential.
Conclusion
This guide provides a robust and detailed framework for the independent replication of the reported anti-inflammatory and cytotoxic activities of 5-beta-Hydroxycostic acid. By following these standardized protocols, researchers can generate reliable and comparable data, contributing to the collective understanding of this natural product's therapeutic potential. Adherence to rigorous scientific methodology is paramount for the validation of these initial findings and for guiding future research endeavors.
References
- Mahmoud, A. A. (1997). 7-Epi-eudesmanes, eudesmanoic acids, eudesmanolides and other sesquiterpenes from Pluchea dioscoridis. Phytochemistry, 44(7), 1325-1328.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
-
PubChem. (n.d.). 5beta-Hydroxycostic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
Sources
Safety Operating Guide
Personal protective equipment for handling 5beta-Hydroxycostic acid
Comprehensive Safety and Handling Guide for 5β-Hydroxycostic Acid
This guide provides essential safety protocols and operational directives for the handling of 5β-Hydroxycostic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established safety principles for acidic compounds and sesquiterpenoid lactones to ensure the highest standards of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for 5β-Hydroxycostic acid, a cautious approach is paramount. All procedures should be conducted under the assumption that the compound is potentially hazardous.
Hazard Identification and Risk Assessment
-
Acidic Properties : As a carboxylic acid, 5β-Hydroxycostic acid is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.[3][4][5][6] Direct contact can cause chemical burns.[4][6]
-
Sesquiterpenoid Lactones : This class of compounds is known for a wide range of biological activities.[7][8] Some sesquiterpene lactones are known to be toxic, and it is prudent to handle all members of this class with care to avoid potential adverse health effects.[8]
A supplier of 5β-Hydroxycostic acid has assigned the hazard code "Xi," indicating that it is an irritant.[2]
Summary of Potential Hazards:
| Hazard Class | Potential Effects | Sources |
| Skin Irritant/Corrosive | May cause irritation or chemical burns upon contact. | [3][4][5][6] |
| Eye Irritant/Corrosive | May cause serious eye irritation or damage. | [3][5][6] |
| Respiratory Irritant | Inhalation of dust or aerosols may irritate the respiratory tract. | [3][4] |
| Unknown Toxicity | Specific toxicological properties have not been fully investigated. | [6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure to 5β-Hydroxycostic acid. The following recommendations are based on standard laboratory practices for handling acidic and potentially bioactive compounds.[3][4]
-
Hand Protection : Wear chemical-resistant gloves at all times. Nitrile or butyl rubber gloves are recommended for handling acids.[3] Gloves should be inspected for tears or holes before each use and disposed of immediately if compromised.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[4] For procedures with a higher risk of splashing, such as transferring solutions, chemical splash goggles and a face shield should be worn.[3]
-
Body Protection : A standard laboratory coat is required to protect against incidental contact.[4] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : Work with 5β-Hydroxycostic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[4][9] If a fume hood is not available and there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[3]
Operational and Handling Plan
Adherence to a strict operational plan will ensure the safe handling of 5β-Hydroxycostic acid from receipt to disposal.
Workflow for Handling 5β-Hydroxycostic Acid
Caption: Workflow for Safe Handling of 5β-Hydroxycostic Acid.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Don all required PPE as outlined in the section above.
-
Conduct all work in a certified chemical fume hood to prevent inhalation of vapors or dust.[9]
-
Use a secondary container when transporting the compound within the laboratory.[4]
-
-
Weighing and Solution Preparation :
-
When weighing the solid compound, do so within the fume hood to contain any airborne particles.
-
When preparing solutions, always add the acid to the solvent slowly; never the other way around, to avoid splashing.
-
-
Storage :
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Small Spills : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the contaminated material into a suitable container for disposal.
-
Large Spills : Evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing 5β-Hydroxycostic acid must be treated as hazardous chemical waste.
-
Solid Waste : Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.
References
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- Acid Handling. (n.d.).
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Lab Safety on the Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents [Video]. YouTube.
- SAFETY D
- Benchchem. (n.d.).
- National Center for Biotechnology Information. (n.d.). 5beta-Hydroxycostic acid.
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2012, May 21).
- TCI Chemicals. (2025, July 16).
- Sigma-Aldrich. (2024, September 7).
- A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (n.d.).
- A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (2023, May 4).
- Fisher Scientific. (2005, April 18).
- Simultaneous determination of sesquiterpene lactones in Ixeris chinensis by HPLC. (n.d.). Journal of Food and Drug Analysis.
- Chemsrc. (2025, August 30). 5β-hydroxycostic acid | CAS#:132185-84-3.
- ChemicalBook. (n.d.). This compound | 132185-84-3.
- Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. (n.d.). PMC - PubMed Central.
- Natural Sesquiterpene Lactones as Renewable Chemical Materials for New Medicinal Products. (n.d.).
- Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. (2019, March 20).
- Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. (n.d.).
- Sesquiterpene Lactones and their toxicity to livestock. (n.d.). Cornell University Department of Animal Science.
Sources
- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5β-hydroxycostic acid | CAS#:132185-84-3 | Chemsrc [chemsrc.com]
- 3. leelinework.com [leelinework.com]
- 4. earth.utah.edu [earth.utah.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
